Pencycuron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-16-12-10-15(11-13-16)14-22(18-8-4-5-9-18)19(23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYFATSSENRIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042261 | |
| Record name | Pencycuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66063-05-6 | |
| Record name | Pencycuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66063-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pencycuron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066063056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pencycuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENCYCURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCH2G449HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Pencycuron in Rhizoctonia solani
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pencycuron is a non-systemic phenylurea fungicide with specific activity against the plant pathogenic fungus Rhizoctonia solani, the causal agent of diseases such as sheath blight in rice and black scurf in potatoes. Its primary mode of action is the inhibition of mitosis and cell division, leading to a cessation of mycelial growth in susceptible fungal isolates. While the precise molecular target remains a subject of investigation, extensive research has elucidated key cellular and biochemical effects of this compound, pointing towards two primary, potentially interconnected, mechanisms: indirect disruption of microtubule organization and alteration of plasma membrane integrity. This guide provides a comprehensive technical overview of the current understanding of this compound's mechanism of action in R. solani, supported by quantitative data, detailed experimental protocols, and visual representations of the proposed pathways.
Core Mechanisms of Action
The fungicidal activity of this compound against susceptible strains of Rhizoctonia solani is primarily attributed to its ability to disrupt cell division. This disruption manifests through two main proposed, and possibly linked, hypotheses:
-
Indirect Interference with Microtubule Assembly: Early observations noted that this compound induces abnormal hyphal branching, a phenotype similar to that caused by benzimidazole fungicides which are known to directly inhibit β-tubulin polymerization. This led to the initial hypothesis that this compound targets microtubule assembly. However, subsequent in vitro assays using tubulin extracted from this compound-sensitive R. solani isolates did not show a direct inhibition of tubulin polymerization. This suggests that this compound's effect on microtubules is likely indirect, possibly stemming from upstream cellular stress or signaling disruption.
-
Alteration of Plasma Membrane Fluidity and Osmotic Stability: A compelling body of evidence points to the plasma membrane as a primary target of this compound. Studies have demonstrated that this compound treatment leads to a rapid decrease in the osmotic stability of protoplasts from sensitive R. solani strains. This effect is correlated with changes in plasma membrane fluidity. The lipid composition of the fungal membrane appears to play a crucial role in sensitivity, with a higher proportion of saturated fatty acids in sensitive isolates potentially contributing to a membrane environment more susceptible to disruption by the lipophilic this compound molecule.
These two hypotheses are not mutually exclusive. It is plausible that this compound's interaction with the plasma membrane and subsequent alteration of its physical properties could trigger a cascade of intracellular events that ultimately lead to the observed disruption of the microtubule cytoskeleton and arrest of the cell cycle.
Signaling and Logical Pathways
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action of this compound in Rhizoctonia solani.
Quantitative Data
The sensitivity of Rhizoctonia solani to this compound varies significantly among different anastomosis groups (AGs). The following table summarizes the 50% effective concentration (EC50) values reported in the literature.
| Anastomosis Group (AG) | Host/Source | EC50 (µg/mL) | Reference |
| AG-1 | Rice | Sensitive (EC50 not specified) | |
| AG-2-1 | Not specified | Effective control | |
| AG-2-2 | Sugar Beet | Sensitive (EC50 not specified) | |
| AG-3 | Potato | Sensitive (EC50 not specified) | |
| AG-4 | Sugar Beet | 0.0339 ± 0.0012 | |
| AG-4 HGI | Sugar Beet | 0.0339 ± 0.0012 | |
| AG-4 HGII | Sugar Beet | Reduced sensitivity (6.6728 ± 1.2863) | |
| AG-5 | Not specified | Less sensitive | |
| AG-7 (Sensitive Isolate No. 214) | Soybean | 0.47 ± 0.05 | |
| AG-7 (Resistant Isolate No. 213) | Soybean | >2000 | |
| AG-A | Sugar Beet | Reduced sensitivity (6.6728 ± 1.2863) | |
| AG-K | Sugar Beet | Reduced sensitivity (6.6728 ± 1.2863) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide methodologies for key experiments used to investigate the mechanism of action of this compound.
Protoplast Osmotic Stability Assay
This assay assesses the integrity of the fungal plasma membrane upon exposure to osmotic stress in the presence of this compound.
a. Protoplast Preparation from R. solani
-
Mycelial Culture: Inoculate R. solani in Potato Dextrose Broth (PDB) and incubate at 25°C for 3 days without shaking.
-
Homogenization: Homogenize the resulting mycelial mat using a Polytron homogenizer (e.g., Ultra-Turrax Type TP18) three times for 1 minute each to create a mycelial suspension.
-
Enzymatic Digestion: Incubate the mycelial suspension in an enzyme solution containing cell wall-degrading enzymes. A common combination is Novozyme (7 mg/mL) and β-glucuronidase (60 µl/mL) in a 0.6 M mannitol solution (pH 5.2).
-
Incubation: Gently shake the suspension (e.g., 60 rpm) at 34°C for 3 hours to allow for protoplast release.
-
Harvesting: Filter the suspension through sterile glass wool to remove mycelial debris and collect the protoplasts by centrifugation.
-
Washing: Wash the protoplasts with the osmotic stabilizer (0.6 M mannitol) to remove residual enzymes.
b. Osmotic Shock Treatment
-
This compound Treatment: Resuspend the purified protoplasts in the osmotic stabilizer containing various concentrations of this compound (dissolved in a minimal amount of DMSO, with a final DMSO concentration of ≤1%).
-
Osmotic Shock: After a defined incubation period, subject the protoplasts to osmotic shock by diluting the suspension with a hypotonic solution (e.g., distilled water).
-
Viability Assessment: Determine the viability of the protoplasts by plating serial dilutions on regeneration medium (e.g., PDA supplemented with 0.6 M mannitol) and counting the number of regenerated colonies after incubation. A significant decrease in colony formation in this compound-treated samples compared to the control indicates reduced osmotic stability.
-
Spectrophotometric Analysis: Alternatively, monitor the change in optical density (OD) of the protoplast suspension at a specific wavelength (e.g., 600 nm) immediately after the osmotic shock. A rapid decrease in OD signifies protoplast lysis.
In Vitro Mycelial Growth Inhibition Assay
This is a fundamental assay to determine the fungicidal activity of this compound.
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.
-
This compound Incorporation: While the PDA is still molten, add this compound (from a stock solution in a suitable solvent like DMSO) to achieve the desired final concentrations. Ensure thorough mixing. The final solvent concentration should be consistent across all plates, including the control (solvent only).
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing R. solani culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Measurement: Measure the radial growth of the fungal colony at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculation: Calculate the percentage of inhibition of mycelial growth compared to the control. The EC50 value can be determined by probit analysis of the dose-response data.
Lipid Peroxidation Assay
This assay measures the extent of oxidative damage to lipids in the fungal membrane.
-
Mycelial Culture and Treatment: Grow R. solani in PDB as described above and expose the mycelia to different concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Mycelial Harvest and Homogenization: Harvest the mycelia by filtration, wash with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0), and then pulverize the mycelia using a mortar and pestle with liquid nitrogen.
-
Supernatant Preparation: Resuspend the pulverized mycelia in the buffer and centrifuge to remove cell debris. The supernatant will be used for the assay.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
Mix a portion of the supernatant with a stock reagent containing trichloroacetic acid (TCA), thiobarbituric acid (TBA), and hydrochloric acid (HCl).
-
Heat the mixture in a boiling water bath for a set time (e.g., 15 minutes).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at a wavelength specific for the malondialdehyde (MDA)-TBA adduct (e.g., 532 nm).
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Quantify the amount of MDA, a product of lipid peroxidation, using a standard curve. An increase in MDA concentration in this compound-treated samples indicates lipid peroxidation.
-
Conclusion
The mechanism of action of this compound against Rhizoctonia solani is multifaceted, with strong evidence pointing to the disruption of cell division as the ultimate cause of its fungicidal effect. While the precise molecular initiating event is still under investigation, the leading hypotheses focus on the perturbation of the plasma membrane's physical properties, which in turn leads to a cascade of events culminating in the disorganization of the microtubule cytoskeleton and the arrest of mitosis. Further research is warranted to definitively identify the primary binding site of this compound and to fully elucidate the signaling pathways that connect membrane-level effects to the observed disruption of cell division. A deeper understanding of these mechanisms will be invaluable for the development of novel fungicides and for managing the potential for resistance in fungal pathogen populations.
An In-depth Technical Guide to the Biochemical Pathway and Molecular Target of Pencycuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pencycuron is a non-systemic phenylurea fungicide highly effective against diseases caused by the plant pathogen Rhizoctonia solani. Its mechanism of action involves the disruption of fundamental cellular processes within the fungal pathogen, specifically targeting cell division. This technical guide provides a comprehensive overview of the biochemical pathway affected by this compound, its molecular target, and detailed experimental protocols relevant to its study. Quantitative data on its efficacy are presented, and key pathways and workflows are visualized to facilitate a deeper understanding for research and development professionals.
Introduction
This compound, chemically known as 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea, is a protective fungicide with specific activity against Rhizoctonia solani, the causal agent of diseases such as sheath blight in rice and black scurf in potatoes. Understanding the precise biochemical pathway and molecular target of this compound is crucial for optimizing its use, managing potential resistance, and discovering new antifungal agents with similar or improved modes of action. This guide synthesizes the current knowledge on this compound's mechanism of action at the molecular level.
Biochemical Pathway: Inhibition of Mitosis
The primary biochemical pathway disrupted by this compound is mitosis, the process of cell division. By interfering with this critical process, this compound effectively halts the proliferation of fungal cells, leading to the inhibition of mycelial growth.[1] The fungicide's action is cytostatic at lower concentrations and fungicidal at higher concentrations. The disruption of mitosis is a consequence of this compound's interaction with its molecular target within the fungal cell.
Molecular Target: β-Tubulin and Microtubule Assembly
The specific molecular target of this compound is β-tubulin, a subunit of the protein tubulin.[2] Tubulin dimers, composed of α- and β-tubulin, polymerize to form microtubules, which are essential components of the cytoskeleton. During mitosis, microtubules form the mitotic spindle, a dynamic structure responsible for the accurate segregation of chromosomes into daughter cells.
This compound's fungicidal action is primarily achieved through the disruption of β-tubulin assembly, which in turn inhibits the formation of functional microtubules.[2] This leads to a failure in the formation of the mitotic spindle, causing an arrest of the cell cycle in the M phase and ultimately preventing cell division. While it is established that this compound binds to β-tubulin, the precise binding site (e.g., whether it is the colchicine, vinca, or a novel site) is not definitively documented in publicly available literature. Some research has indicated that in certain in vitro assays with tubulin extracted from a this compound-sensitive isolate, direct inhibition of tubulin assembly was not observed, suggesting a potentially more complex interaction or the requirement for specific cellular factors.
Quantitative Data on this compound Efficacy
The efficacy of this compound against Rhizoctonia solani has been quantified in various studies, typically reported as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC). These values can vary depending on the specific isolate of R. solani and the experimental conditions.
| Parameter | Organism | Value | Reference |
| EC50 | Rhizoctonia solani | 0.1 x 10⁻³ µg a.i./mL | [3] |
| EC50 (sensitive isolate) | Rhizoctonia solani AG-7 | 0.47 ± 0.05 µg/mL | [4] |
| EC50 (resistant isolate) | Rhizoctonia solani AG-7 | >2000 µg/mL | [4] |
| MIC (mycelial growth) | Rhizoctonia solani | 25 µg/mL (total inhibition) | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are based on established methods and can be adapted for specific research needs.
Fungal Tubulin Purification
Purification of functional tubulin from fungal sources is essential for in vitro assays. A common method involves affinity chromatography.
Materials:
-
Fungal mycelia (e.g., Rhizoctonia solani)
-
Lysis buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, protease inhibitors)
-
Affinity resin (e.g., TOG-activated resin)
-
Wash buffer (Lysis buffer with 10 µM GTP)
-
Elution buffer (Lysis buffer with 500 mM (NH4)2SO4 and 10 µM GTP)
-
Liquid nitrogen
-
Centrifuge and appropriate rotors
Protocol:
-
Harvest fungal mycelia and flash-freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a mortar and pestle.
-
Resuspend the powder in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
Load the supernatant onto a pre-equilibrated affinity column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the purified tubulin with elution buffer.
-
Dialyze the eluted tubulin against a suitable storage buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM MgCl2, 0.1 mM GTP) and concentrate.
-
Determine protein concentration and assess purity by SDS-PAGE.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of compounds on the rate and extent of microtubule polymerization by monitoring changes in light scattering.
Materials:
-
Purified fungal tubulin
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)
Protocol:
-
On ice, prepare a master mix of purified tubulin in polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
In a pre-chilled 96-well plate, add various concentrations of this compound (or DMSO for control).
-
Add the tubulin/GTP mix to each well to initiate the reaction.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the lag phase, maximum rate of polymerization (Vmax), and the final plateau of absorbance.
Competitive Binding Assay
A competitive binding assay can help to elucidate the binding site of this compound on tubulin. This often involves using a known radiolabeled or fluorescent ligand that binds to a specific site.
Materials:
-
Purified fungal tubulin
-
Known labeled ligand for a specific tubulin binding site (e.g., [³H]colchicine)
-
Unlabeled this compound at various concentrations
-
Binding buffer (e.g., 10 mM sodium phosphate, 10 mM MgCl2, pH 7.0)
-
Method for separating bound from free ligand (e.g., gel filtration chromatography, ultrafiltration)
-
Scintillation counter or fluorometer
Protocol:
-
Incubate a fixed concentration of purified tubulin with a fixed concentration of the labeled ligand in the presence of increasing concentrations of unlabeled this compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the tubulin-ligand complex from the free ligand using the chosen separation method.
-
Quantify the amount of labeled ligand bound to tubulin in each sample.
-
A decrease in the amount of bound labeled ligand with increasing concentrations of this compound indicates competition for the same binding site.
-
Data can be analyzed to determine the inhibitory constant (Ki) of this compound.
Conclusion
This compound is a potent and specific inhibitor of Rhizoctonia solani, exerting its antifungal effect by targeting β-tubulin and disrupting microtubule assembly. This leads to an arrest of the fungal cell cycle at mitosis. While the molecular target is well-established, further research is needed to precisely define the binding site on β-tubulin. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular interactions of this compound and to screen for novel antifungal compounds with similar mechanisms of action. A thorough understanding of this compound's biochemical pathway is paramount for its effective and sustainable use in agriculture and for the future development of innovative disease management strategies.
References
- 1. iab.kit.edu [iab.kit.edu]
- 2. Structure-Function Analysis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Microtubule-Disrupting Antifungal Agents by Using a Mitotic-Arrest Mutant of Aspergillus nidulans and Novel Action of Phenylalanine Derivatives Accompanying Tubulin Loss - PMC [pmc.ncbi.nlm.nih.gov]
Pencycuron: A Technical Guide to its Chemical Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pencycuron, chemically known as N-[(4-chlorophenyl)methyl]-N-cyclopentyl-N'-phenylurea, is a non-systemic fungicide belonging to the phenylurea class. It is primarily effective against diseases caused by Rhizoctonia solani and Pellicularia species in various crops. This technical guide provides an in-depth overview of the chemical synthesis and purification methodologies for this compound, based on available scientific and technical literature. The information is presented to aid researchers and professionals in understanding the fundamental principles of its production.
Chemical Synthesis of this compound
The synthesis of this compound is generally described as a straightforward condensation reaction. The core process involves the reaction of three key precursors: 4-chlorobenzylamine, cyclopentylamine, and phenyl isocyanate, or their derivatives. This reaction leads to the formation of the characteristic phenylurea structure of this compound.
Synthesis Reactants and General Conditions
| Reactant/Component | Role | General Conditions |
| 4-Chlorobenzylamine | Precursor | Reactant in the condensation reaction. |
| Cyclopentylamine | Precursor | Reactant in the condensation reaction. |
| Phenyl Isocyanate | Precursor | Reactant providing the phenylurea moiety. |
| Toluene | Solvent | The reaction is often carried out in an organic solvent like toluene. |
| Temperature | Reaction Parameter | The reaction mixture is typically heated, for instance at 100°C. |
| Reaction Time | Reaction Parameter | A reaction time of several hours, such as 8 hours, is often employed. |
Note: The table summarizes general information. Specific quantitative data on molar ratios, yields, and purity from peer-reviewed scientific literature or patents are not publicly available.
Hypothetical Experimental Protocol for Synthesis
The following protocol is a representative example based on the general descriptions available and should be adapted and optimized under appropriate laboratory settings.
Materials:
-
4-Chlorobenzylamine
-
Cyclopentylamine
-
Phenyl Isocyanate
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a stirred solution of an equimolar amount of 4-chlorobenzylamine and cyclopentylamine in anhydrous toluene in a round-bottom flask, slowly add an equimolar amount of phenyl isocyanate.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 8 hours with continuous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude this compound may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.
Purification of this compound
Following the synthesis, the crude this compound product requires purification to remove unreacted starting materials, by-products, and other impurities. The primary method for purification on a laboratory and industrial scale is recrystallization. For analytical purposes, techniques such as High-Performance Liquid Chromatography (HPLC) are employed.
Purification Methods
| Method | Description |
| Recrystallization | The crude product is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of pure crystals. Water has been mentioned as a crystallization solvent in an industrial context. The choice of solvent is critical and depends on the solubility profile of this compound and the impurities. |
| Column Chromatography | For laboratory-scale purification and for obtaining very high purity material, column chromatography could be employed. The selection of the stationary phase (e.g., silica gel) and mobile phase (a solvent or a mixture of solvents) would be crucial for effective separation. |
| Washing | The crude product can be washed with appropriate solvents to remove specific impurities. |
Hypothetical Experimental Protocol for Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)
-
Erlenmeyer flasks
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a heating plate while stirring until the solid completely dissolves.
-
If the solution is colored or contains insoluble impurities, it may be hot-filtered.
-
Allow the clear solution to cool slowly to room temperature to facilitate the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizing the Process
To better illustrate the synthesis and purification processes, the following diagrams have been generated.
Caption: Chemical synthesis pathway of this compound.
Caption: General purification workflow for this compound.
Conclusion
The synthesis of this compound is achieved through a condensation reaction of readily available starting materials. The purification of the crude product is essential to achieve the desired quality for its application as a fungicide. While the general principles of its synthesis and purification are understood, detailed, publicly available experimental protocols with comprehensive quantitative data are limited. The information and hypothetical protocols provided in this guide are intended to serve as a foundation for researchers and professionals in the field of agrochemical development. Further research and process optimization are necessary to establish specific and validated manufacturing procedures.
Stability of pencycuron under different experimental conditions
For Immediate Release
This technical guide provides an in-depth analysis of the stability of the fungicide pencycuron under various experimental conditions. The information is targeted toward researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's degradation profile. This document summarizes key data on hydrolysis, photolysis, and thermal degradation, details experimental methodologies, and visualizes degradation pathways to support further research and development.
Executive Summary
This compound is a phenylurea fungicide used to control diseases caused by Rhizoctonia solani and Pellicularia spp. Its stability is a critical factor in its environmental fate and efficacy. This guide reveals that this compound is relatively stable to hydrolysis under acidic to neutral conditions but degrades more rapidly under alkaline and high-temperature conditions. In soil and on plants, its degradation is influenced by environmental factors, with half-lives varying from a few days to several months. Key degradation products identified include this compound-PB-amine and aniline. While comprehensive data on its photolytic stability is limited, standard protocols for such assessments are outlined.
Chemical and Physical Properties
This compound, with the chemical formula C₁₉H₂₁ClN₂O, is a non-systemic fungicide with protective action. It is characterized by its low solubility in water and moderate persistence in soil and water systems.[1]
Stability Under Hydrolytic Conditions
This compound's stability in aqueous solutions is highly dependent on pH and temperature. It is stable under acidic conditions but degrades with increasing pH and temperature.[1] One study reported that this compound is not hydrolyzed when kept at 25°C under pH 4 for 280 days. Conversely, at pH 9 and 25°C, the half-life is significantly shorter.[1]
Data on Hydrolytic Stability of this compound
| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |
| 4 | 25 | Stable for 280 days | |
| 7 | 20 | 156 days | [1] |
| 9 | 25 | 4.7 days | [1] |
Experimental Protocol: Hydrolysis Study (Based on OECD Guideline 111)
A standardized hydrolysis study for a test substance like this compound is conducted following the OECD Guideline 111. This protocol is designed to determine the rate of abiotic hydrolysis as a function of pH.
Objective: To assess the hydrolytic stability of this compound in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).
Methodology:
-
Preparation of Test Solutions: Sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer) are prepared. The test substance, this compound, is added to each buffer solution at a concentration not exceeding half of its water solubility.
-
Incubation: The test solutions are maintained in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photolytic degradation.
-
Sampling: Aliquots of the test solutions are taken at appropriate time intervals.
-
Analysis: The concentration of this compound and any significant degradation products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: The degradation rate constants and half-lives (DT₅₀) are calculated, assuming first-order kinetics.
Stability Under Photolytic Conditions
Specific studies on the photolytic degradation of this compound in aqueous solutions were not found in the reviewed literature. However, the degradation observed in field studies on plants and soil is inherently influenced by sunlight.
Experimental Protocol: Aqueous Photolysis Study (Based on OECD Guideline 316)
To determine the direct photolytic degradation of this compound in water, a study following the OECD Guideline 316 would be appropriate.
Objective: To determine the rate of phototransformation of this compound in water when exposed to a light source simulating natural sunlight.
Methodology:
-
Test Substance Preparation: A solution of this compound in sterile, buffered, and air-saturated purified water is prepared.
-
Light Source: A light source, such as a xenon arc lamp, that provides a continuous emission spectrum similar to natural sunlight is used.
-
Exposure: The test solution is exposed to the light source in temperature-controlled quartz cells. Dark controls, protected from light, are run in parallel to account for non-photolytic degradation (e.g., hydrolysis).
-
Sampling: Samples are taken from both the irradiated and dark control solutions at various time points.
-
Analysis: The concentration of this compound is measured using a suitable analytical method.
-
Data Evaluation: The phototransformation rate constant and the half-life are calculated. The quantum yield can also be determined to estimate the environmental half-life under different light conditions.
Stability Under Thermal Conditions
This compound shows significant degradation at elevated temperatures, particularly in aqueous environments, simulating food processing conditions.
Data on Thermal Degradation of this compound in Aqueous Systems
| Process | Temperature/Conditions | Degradation | Main Degradation Products |
| Pasteurization | High Temperature | 59-64% | This compound-PB-amine, Aniline |
| Boiling/Brewing/Baking | High Temperature | 97% | This compound-PB-amine, Aniline |
| Sterilization | High Temperature | 100% | This compound-PB-amine, Aniline |
Note: Specific temperatures for these processes were not detailed in the source documents but are representative of standard food processing.
This compound Degradation Pathway
The primary degradation pathway of this compound under hydrolytic and thermal stress involves the cleavage of the urea linkage.
Degradation in Environmental Matrices
The degradation of this compound in soil and plants is a critical aspect of its environmental fate.
Degradation in Soil
In soil, the degradation of this compound follows first-order kinetics and is influenced by factors such as temperature and soil moisture.
| Soil Type | Incubation Temperature (°C) | Half-life (DT₅₀) in days |
| Clay Loam | 12 | 95 |
| Clay Loam | 28 | 20 |
| Field Conditions | Not specified | 23 - 26 |
Dissipation on Plants
Studies on various plants show a relatively rapid dissipation of this compound residues.
| Crop | Application | Half-life (DT₅₀) in days |
| Rice | Foliar spray | 1.57 - 2.77 |
| Eggplant (Greenhouse) | Foliar spray | 4.9 |
Conclusion
The stability of this compound is significantly influenced by the experimental conditions. It is stable to hydrolysis in acidic environments but degrades in alkaline and high-temperature aqueous solutions. In soil and on plants, this compound exhibits moderate to low persistence. The primary degradation products are this compound-PB-amine and aniline. Further research, particularly dedicated photolysis studies, would provide a more complete understanding of this compound's environmental fate. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers in the field.
References
Pencycuron's Disruption of Fungal Cell Division: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pencycuron is a phenylurea fungicide with a highly specific mode of action against the plant pathogen Rhizoctonia solani, the causal agent of diseases such as black scurf in potatoes and sheath blight in rice.[1][2] Its efficacy lies in its ability to inhibit fungal cell division and mitosis.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's activity, focusing on its interaction with the fungal cytoskeleton. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the fungicide's impact on cellular processes.
Core Mechanism of Action: Inhibition of Mitosis and Microtubule Disruption
This compound's primary mode of action is the inhibition of mitosis and cell division in susceptible fungi.[1] This is achieved through the disruption of the microtubule cytoskeleton.[3][4] Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By interfering with microtubule assembly and function, this compound effectively halts the cell cycle, leading to the cessation of fungal growth.[2][3] The presumed target of this compound is β-tubulin, a subunit of the tubulin heterodimer that polymerizes to form microtubules.[2][5]
The fungicidal action of this compound is primarily achieved through the inhibition of cell division and the disruption of β-tubulin assembly, which collectively impede the growth of fungal mycelia.[2]
Quantitative Data on this compound Efficacy
The efficacy of this compound against Rhizoctonia solani has been quantified in various studies, with the half-maximal effective concentration (EC50) being a key parameter. The sensitivity to this compound can vary between different anastomosis groups (AGs) of R. solani.
| Anastomosis Group (AG) | Isolate(s) | EC50 (µg/mL) | Reference |
| AG-7 | No. 214 (Sensitive) | 0.47 ± 0.05 | [6] |
| AG-7 | No. 213 (Resistant) | >2000 | [6] |
| Not Specified | Not Specified | 0.0001 | [7] |
| AG3 | Multiple Isolates | 0.012 - 0.222 | [8] |
| AG1-1B and AG-11 | Multiple Isolates | 0.014 - 0.039 | [9] |
Signaling Pathways and Cellular Processes Affected
This compound's effect is a direct interference with a fundamental cellular process—mitosis. As such, it doesn't appear to act through a complex signaling cascade but rather by directly targeting a key structural component of the cell. The logical relationship of its action can be visualized as a direct pathway from the fungicide to the disruption of cell division.
Mechanisms of Resistance
Resistance to this compound in R. solani is not fully understood, but recent research has identified a key mechanism involving metabolic detoxification.[6][10] A study comparing a sensitive and a resistant isolate of R. solani AG-7 found that resistance was associated with the overexpression of a cytochrome P450 gene, designated as RsCYP-1.[6] Cytochrome P450 enzymes are known to be involved in the metabolism of a wide range of xenobiotics, including fungicides.[11][12] The overexpression of RsCYP-1 in the resistant isolate suggests that the fungus is able to detoxify this compound before it can reach its target, thus conferring resistance.[6]
The workflow for identifying this resistance mechanism can be visualized as follows:
Experimental Protocols
Detailed experimental protocols for studying the effects of this compound on fungal cell division and mitosis are not extensively published. However, the following are generalized protocols for key experimental techniques that are fundamental to investigating the mode of action of microtubule-disrupting fungicides like this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules. A change in turbidity or fluorescence of a reporter dye is used to monitor microtubule formation.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
Add the fluorescent reporter dye.
-
Dispense the tubulin solution into the wells of a microplate.
-
Add this compound at various concentrations to the wells. Include a solvent control (DMSO) and a positive control (e.g., a known tubulin inhibitor like vinblastine or a stabilizer like paclitaxel).
-
Incubate the plate at 37°C to initiate polymerization.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a microplate reader.
-
Plot fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of this compound would indicate an inhibitory effect on tubulin assembly.[13][14][15]
Immunofluorescence Microscopy of Fungal Mycelia
This technique allows for the visualization of microtubules within fungal cells to observe any structural changes induced by this compound.
Materials:
-
Rhizoctonia solani liquid culture
-
This compound stock solution
-
Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline - PBS)
-
Cell wall digesting enzymes (e.g., lysing enzymes from Trichoderma harzianum)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% bovine serum albumin - BSA)
-
Primary antibody (e.g., monoclonal anti-β-tubulin antibody)
-
Secondary antibody (e.g., fluorescently-labeled anti-mouse IgG)
-
DAPI solution (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Grow R. solani in liquid medium to the desired growth stage.
-
Treat the culture with this compound at a relevant concentration (e.g., EC50) for a specified time. Include an untreated control.
-
Fix the mycelia with the fixative solution.
-
Wash the mycelia with PBS.
-
Digest the cell walls with the enzyme solution to allow antibody penetration.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-β-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the mycelia on a microscope slide with antifade medium.
-
Observe the microtubule structures and nuclear morphology using a fluorescence microscope. Disrupted, fragmented, or absent microtubules in this compound-treated cells compared to the well-defined filamentous network in control cells would be indicative of its mode of action.
Fungal Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. An accumulation of cells in the G2/M phase would suggest a mitotic block.
Materials:
-
Rhizoctonia solani protoplasts
-
This compound stock solution
-
Fixative (e.g., 70% ethanol)
-
RNase A solution
-
DNA staining dye (e.g., propidium iodide - PI or SYBR Green)
-
Flow cytometer
Procedure:
-
Prepare protoplasts from R. solani mycelia.
-
Treat the protoplasts with this compound at various concentrations and for different time points. Include an untreated control.
-
Harvest the protoplasts by centrifugation.
-
Fix the protoplasts in ice-cold 70% ethanol.
-
Wash the fixed protoplasts with PBS.
-
Treat with RNase A to remove RNA and ensure specific DNA staining.
-
Stain the protoplasts with the DNA dye.
-
Analyze the samples using a flow cytometer.
-
Generate DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An increase in the G2/M peak in this compound-treated samples would confirm its role in arresting the cell cycle at mitosis.
The experimental workflow for assessing this compound's effect on the fungal cell cycle can be summarized as follows:
Conclusion
This compound is a highly specific fungicide that targets the process of mitosis in Rhizoctonia solani through the disruption of microtubule assembly. This direct interference with a fundamental cellular process makes it an effective agent for the control of diseases caused by this pathogen. The emergence of resistance through metabolic detoxification highlights the importance of understanding the molecular interactions between fungicides and their targets for the development of sustainable disease management strategies. The experimental approaches outlined in this guide provide a framework for the continued investigation of this compound and other fungicides that target fungal cell division.
References
- 1. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 2. Evaluation of this compound Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits [mdpi.com]
- 3. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. studiesinfungi.org [studiesinfungi.org]
- 10. Unveiling the Molecular Mechanism of this compound Resistance in Rhizoctonia solani [ppm.ntu.edu.tw]
- 11. Frontiers | Cytochrome P450 and Glutathione S-Transferase Confer Metabolic Resistance to SYP-14288 and Multi-Drug Resistance in Rhizoctonia solani [frontiersin.org]
- 12. Cytochrome P450 and Glutathione S-Transferase Confer Metabolic Resistance to SYP-14288 and Multi-Drug Resistance in Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Pencycuron's Impact on the Fungal Cytoskeleton and Microtubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pencycuron is a non-systemic phenylurea fungicide with specific and potent activity against fungal pathogens from the Rhizoctonia genus, most notably Rhizoctonia solani. Its primary mode of action is the disruption of fundamental cellular processes, leading to the inhibition of mitosis and cell division. This technical guide delves into the current understanding of this compound's effects on the fungal cytoskeleton, with a particular focus on its interaction with microtubules. While the precise molecular binding site remains to be fully elucidated, evidence points towards a mechanism involving the destabilization of the microtubule network, a critical component for cell structure, transport, and division. This document consolidates available quantitative data, outlines detailed experimental protocols for further investigation, and provides visual representations of the proposed mechanisms and workflows to aid researchers in this field.
Introduction
The fungal cytoskeleton, a dynamic network of protein filaments including microtubules, actin, and septins, is essential for numerous cellular functions such as morphogenesis, intracellular transport, and cell division. Its critical role makes it an attractive target for the development of antifungal agents. This compound has been identified as a fungicide that interferes with these processes, exhibiting high efficacy against Rhizoctonia solani, the causative agent of sheath blight in rice and black scurf in potatoes.[1][2] Understanding the detailed mechanism of this compound's interaction with the fungal cytoskeleton is paramount for optimizing its use, managing resistance, and developing novel fungicides with similar modes of action.
Mechanism of Action: Disruption of the Microtubule Cytoskeleton
The fungicidal activity of this compound is primarily attributed to its ability to inhibit mitosis and cell division.[3] This is achieved through the disruption of the fungal microtubule cytoskeleton.[1] While some sources have suggested an alternative mechanism involving the inhibition of fungal cell wall synthesis, the bulk of the evidence points towards microtubule disruption as the primary mode of action.[4][5] The Fungicide Resistance Action Committee (FRAC) classifies this compound in group B4, designating it as a cell division inhibitor with an unknown binding site, which is consistent with its observed effects on microtubules.
Observations using β-tubulin immunofluorescence microscopy have revealed that this compound disrupts the organization of microtubule arrays at the hyphal tips of sensitive fungal isolates. This disruption of the microtubule network directly impairs the formation and function of the mitotic spindle, leading to an arrest of the cell cycle and subsequent inhibition of fungal growth.
Quantitative Data
Quantitative data on the efficacy of this compound and its direct interaction with tubulin are limited in the public domain. The following tables summarize the available information.
Table 1: In Vitro Efficacy of this compound against Rhizoctonia solani
| Parameter | Value | Fungal Species | Source |
| EC50 | 0.1 x 10-3 µg a.i./mL | Rhizoctonia solani | [6] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.
Table 2: Fungicide Resistance Profile
| Fungicide Class | This compound Sensitivity in Resistant Strains | Notes | Source |
| Benzimidazoles | Sensitive | Isolates of Botrytis cinerea and Pseudocercosporella herpotrichoides resistant to benzimidazole fungicides were found to be sensitive to this compound. | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on the fungal cytoskeleton and microtubules.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization can be monitored by the increase in turbidity (light scattering) or by fluorescence enhancement of a dye that binds to microtubules.
4.1.1 Turbidity-Based Assay
Materials:
-
Purified tubulin (≥99% pure)
-
Polymerization Buffer (PB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom microplate
-
Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340-350 nm
Procedure:
-
Thaw tubulin, GTP, and PB on ice. All reaction assembly should be performed on ice.
-
Prepare the tubulin working solution in PB with GTP to a final concentration of approximately 2 mg/mL tubulin and 1 mM GTP.
-
Aliquot the tubulin working solution into pre-chilled microcentrifuge tubes.
-
Add this compound (at various concentrations) or an equivalent volume of DMSO to the tubes.
-
Transfer the reaction mixtures to the wells of a pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect of this compound.
4.1.2 Fluorescence-Based Assay
Materials:
-
All materials from the turbidity-based assay
-
Fluorescent reporter dye (e.g., DAPI)
-
Fluorescence microplate reader with excitation/emission filters appropriate for the chosen dye (e.g., DAPI: Ex 360 nm / Em 450 nm)
Procedure:
-
Follow steps 1-3 of the turbidity-based assay protocol.
-
Add the fluorescent reporter dye to the tubulin working solution at the recommended concentration.
-
Add this compound or DMSO to the reaction mixtures.
-
Transfer to a pre-warmed (37°C) black, clear-bottom 96-well plate.
-
Measure fluorescence intensity in kinetic mode.
-
Data Analysis: Plot fluorescence intensity versus time. A reduced fluorescence signal in the presence of this compound indicates inhibition of microtubule polymerization.[7]
Immunofluorescence Microscopy of Fungal Microtubules
This technique allows for the visualization of the microtubule network within fungal cells, revealing any structural changes induced by this compound.
Materials:
-
Fungal culture (Rhizoctonia solani)
-
Microscope slides and coverslips
-
This compound stock solution
-
Fixation solution (e.g., 4% formaldehyde in PBS or ice-cold methanol)
-
Cell wall digesting enzymes (e.g., zymolyase, lysing enzymes from Trichoderma harzianum)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody (e.g., mouse anti-β-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Grow fungal mycelia on sterile microscope slides in a humid chamber.
-
Treat the mycelia with various concentrations of this compound or DMSO for a defined period.
-
Fix the cells by immersing the slides in fixation solution. For microtubules, fixation with ice-cold methanol for 10 minutes is often preferred.[8]
-
Gently wash the slides with PBS.
-
Permeabilize the fungal cell wall by incubating with a solution of cell wall digesting enzymes. The duration of this step needs to be optimized for the specific fungal species.
-
Wash with PBS and then permeabilize the cell membrane with permeabilization buffer for 10-15 minutes.
-
Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-β-tubulin antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslip using an antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Disruption, fragmentation, or absence of microtubules in this compound-treated cells compared to the control would indicate an effect on the cytoskeleton.[9][10]
Electron Microscopy of Fungal Cytoskeleton
Electron microscopy provides high-resolution images of cellular ultrastructure, allowing for detailed examination of the effects of this compound on microtubules and other cytoskeletal components.
Materials:
-
Fungal culture
-
This compound stock solution
-
Primary fixative (e.g., glutaraldehyde in buffer)
-
Secondary fixative (e.g., osmium tetroxide)
-
Dehydration series (ethanol or acetone)
-
Embedding resin (e.g., Epon or Spurr's)
-
Uranyl acetate and lead citrate for staining
-
Transmission Electron Microscope (TEM)
Procedure:
-
Grow and treat fungal mycelia with this compound as described for immunofluorescence.
-
Fix the samples in a primary fixative (e.g., 2.5% glutaraldehyde in a suitable buffer) for several hours.
-
Wash the samples in buffer and post-fix with a secondary fixative (e.g., 1% osmium tetroxide).
-
Dehydrate the samples through a graded series of ethanol or acetone.
-
Infiltrate the samples with embedding resin and polymerize.
-
Cut ultra-thin sections using an ultramicrotome and collect them on TEM grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections with a TEM, looking for abnormalities in microtubule structure, mitotic spindle formation, and overall cell organization in this compound-treated samples.
Resistance Mechanisms
The development of resistance to fungicides is a significant concern in agriculture. While specific tubulin mutations conferring resistance to this compound have not been definitively identified in the literature, potential mechanisms could involve:
-
Target site modification: Mutations in the β-tubulin gene could alter the binding site of this compound, reducing its affinity and efficacy. Studies on other microtubule-targeting fungicides have identified specific amino acid substitutions in β-tubulin that lead to resistance.[11][12][13]
-
Metabolic detoxification: Fungi may evolve mechanisms to metabolize and detoxify this compound before it can reach its target. Recent research has implicated a cytochrome P450 gene (RsCYP-1) in this compound resistance in a resistant isolate of Rhizoctonia solani.[14]
-
Overexpression of the target protein: Increased production of β-tubulin could potentially titrate out the fungicide, requiring higher concentrations for an inhibitory effect.
Conclusion and Future Directions
This compound is an effective fungicide against Rhizoctonia solani that acts by disrupting the fungal microtubule cytoskeleton, leading to the inhibition of mitosis and cell division. While its general mode of action is established, several key areas require further investigation to provide a complete understanding of its molecular mechanisms. Future research should focus on:
-
Identifying the precise binding site of this compound on β-tubulin. This could be achieved through techniques such as X-ray crystallography of the tubulin-pencycuron complex or computational docking studies.
-
Quantifying the binding affinity (Kd) of this compound to fungal tubulin. This would provide valuable data for structure-activity relationship studies and the design of more potent inhibitors.
-
Characterizing the detailed effects of this compound on microtubule dynamics. This includes measuring its impact on polymerization and depolymerization rates, catastrophe and rescue frequencies, and the critical concentration of tubulin for polymerization.
-
Identifying and characterizing specific mutations in the β-tubulin gene that confer resistance to this compound. This will aid in resistance monitoring and management strategies.
A deeper understanding of these aspects will not only enhance our knowledge of this compound's fungicidal activity but also pave the way for the development of next-generation fungicides targeting the fungal cytoskeleton.
References
- 1. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 4. This compound Fungicide For Tomato Plants Grapes Manufacturer [hbjrain.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ppjonline.org [ppjonline.org]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellproduce.co.jp [cellproduce.co.jp]
- 9. Screening for Microtubule-Disrupting Antifungal Agents by Using a Mitotic-Arrest Mutant of Aspergillus nidulans and Novel Action of Phenylalanine Derivatives Accompanying Tubulin Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 11. Herbicide resistance caused by spontaneous mutation of the cytoskeletal protein tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutations of β-tubulin codon 198 or 200 indicate thiabendazole resistance among isolates of Penicillium digitatum collected from citrus in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness and Competitive Ability in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unveiling the Molecular Mechanism of this compound Resistance in Rhizoctonia solani [ppm.ntu.edu.tw]
Environmental Fate and Dissipation of Pencycuron in Soil: A Technical Guide
Introduction
Pencycuron is a non-systemic phenylurea fungicide used to control diseases caused by Rhizoctonia solani and Pellicularia spp., particularly in crops like potatoes and rice.[1] Its mode of action involves the inhibition of mitosis and cell division.[1] Understanding the environmental fate and dissipation of this compound in soil is critical for assessing its potential environmental impact, ensuring food safety, and adhering to regulatory standards. This guide provides an in-depth overview of the degradation, metabolism, and mobility of this compound in the soil environment, tailored for researchers and environmental scientists.
Soil Dissipation and Degradation Kinetics
The persistence of this compound in soil is highly dependent on a variety of environmental factors. Degradation is primarily mediated by soil microorganisms, with abiotic processes playing a lesser role.[2] Consequently, factors that influence microbial activity—such as soil type, organic matter content, moisture, temperature, and aeration—significantly impact this compound's dissipation rate.[3][4][5][6]
Key Influencing Factors:
-
Soil Type: Degradation rates vary significantly between soil types. For instance, this compound degrades faster in coastal saline soils compared to alluvial soils.[2][3][5][7]
-
Organic Matter: The presence of organic amendments, like decomposed cow manure, has been shown to accelerate degradation.[2][3][5] However, higher intrinsic soil organic matter can also increase adsorption, which may decrease the bioavailability of this compound to microorganisms and slow degradation.[8]
-
Aeration: this compound degrades more rapidly under aerobic conditions than in submerged or waterlogged (anaerobic) soils.[3][5]
-
Microbial Activity: The crucial role of microbes is demonstrated by the faster dissipation observed in non-sterile soil compared to sterile soil.[2]
Data Presentation: Half-Life (DT50)
The dissipation of a pesticide is commonly expressed as its half-life (DT50), the time required for 50% of the initial concentration to degrade. Laboratory studies for this compound show moderate persistence, with DT50 values varying based on conditions.
Table 1: this compound Soil Half-Life (DT50) in Laboratory Studies
| Soil Type/Condition | Temperature (°C) | DT50 (Days) | Reference(s) |
| Not Specified | Not Specified | 64 | [9] |
| Unspecified Soil | 20 | 31.9 | [10] |
| Unspecified Soil | 20 | 98.7 (extrapolated) | [10] |
Note: The variability in DT50 values, with some exceeding 60 days, often triggers the regulatory requirement for field dissipation studies.[10]
Adsorption and Mobility in Soil
The mobility of this compound in soil, and thus its potential to leach into groundwater, is governed by its adsorption to soil particles. Adsorption is primarily influenced by soil organic carbon content. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a pesticide's leaching potential.
-
This compound is generally not expected to leach to groundwater.[1]
-
The adsorption process is exothermic, meaning that an increase in temperature typically reduces adsorption and increases the pesticide's solubility.[5]
Data Presentation: Soil Adsorption Coefficient
Table 2: this compound Soil Adsorption Coefficient (Koc)
| Parameter | Value (L/kg) | Mobility Classification | Reference |
| Koc | 218 | Moderate to Low | [11] |
Note: Koc values between 100 and 599 L/kg are often classified as indicating moderate sorption.[12] Compounds with Koc values less than 300-500 are sometimes considered to have the potential to leach.[13] The single reported value suggests that while this compound has some mobility, significant leaching is not anticipated under typical conditions.
Soil Metabolism and Major Metabolites
In soil, this compound undergoes microbial degradation, leading to the formation of various metabolites. The primary metabolite identified in soil and rotational crop studies is this compound-PB-amine.[14] This metabolite is formed through the cleavage of the parent molecule. While this compound itself is relatively persistent, this compound-PB-amine is noted to be more available for uptake by subsequent crops.[14]
Known Soil Metabolites:
-
This compound-PB-amine: A major cleavage product.[14]
-
N-((4-chlorophenyl)-methyl)-N-cyclopentylamide: Identified as a major fraction in regulatory studies.[1]
-
1-cyclopentyl-3-phenylurea: Identified as a minor fraction.[1]
Aniline has been detected in some plant metabolism studies but is considered a likely artifact of high-temperature extraction methods rather than a true metabolite.[14]
Visualization: this compound Dissipation Pathway
References
- 1. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Agricultural mulching and fungicides—impacts on fungal biomass, mycotoxin occurrence, and soil organic matter decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijaeb.org [ijaeb.org]
- 6. global2000.at [global2000.at]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. studenttheses.uu.nl [studenttheses.uu.nl]
- 10. pic.int [pic.int]
- 11. mdpi.com [mdpi.com]
- 12. Advances in Weed Science [awsjournal.org]
- 13. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 14. Modification of the existing maximum residue level for this compound in potatoes - PMC [pmc.ncbi.nlm.nih.gov]
Pencycuron's Impact on Non-Target Soil Microbial Communities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the fungicide pencycuron on non-target soil microbial communities. The information is compiled from various scientific studies, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and logical relationships to facilitate a comprehensive understanding of this compound's environmental footprint.
Executive Summary
This compound, a phenylurea fungicide primarily used against Rhizoctonia solani, can exert transient but notable effects on non-target soil microbial populations.[1] The application of this compound has been shown to temporarily impact key microbial parameters, including microbial biomass, fungal populations, and overall microbial activity. However, studies indicate that these effects are often short-lived, with microbial communities demonstrating resilience and the capacity to recover over time. The extent and duration of these impacts are influenced by factors such as application rate, soil type, and environmental conditions.[2][3][4][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key studies on the impact of this compound on various soil microbial parameters. The data is presented to allow for easy comparison across different application rates and soil types.
Table 1: Effect of this compound on Soil Microbial Biomass Carbon (MBC)
| Soil Type | Treatment | Day 7 (% Change from Control) | Day 15 (% Change from Control) | Day 30 (% Change from Control) | Day 60 (% Change from Control) | Reference |
| Alluvial Soil | Field Rate (FR) | -15.2% | -8.5% | +2.1% | +5.3% | Pal et al., 2005 |
| Alluvial Soil | 2 x FR | -22.8% | -14.9% | -5.3% | +1.8% | Pal et al., 2005 |
| Alluvial Soil | 10 x FR | -35.4% | -25.6% | -15.8% | -6.2% | Pal et al., 2005 |
| Coastal Saline Soil | Field Rate (FR) | -12.1% | -6.4% | +3.5% | +7.1% | Pal et al., 2005 |
| Coastal Saline Soil | 2 x FR | -19.7% | -11.8% | -4.1% | +2.9% | Pal et al., 2005 |
| Coastal Saline Soil | 10 x FR | -31.6% | -21.3% | -12.5% | -4.7% | Pal et al., 2005 |
Table 2: Effect of this compound on Soil Ergosterol Content (Fungal Biomass Indicator)
| Soil Type | Treatment | Day 7 (% Change from Control) | Day 15 (% Change from Control) | Day 30 (% Change from Control) | Day 60 (% Change from Control) | Reference |
| Alluvial Soil | Field Rate (FR) | -25.8% | -16.1% | -5.9% | +1.2% | Pal et al., 2005 |
| Alluvial Soil | 2 x FR | -36.4% | -24.7% | -12.3% | -3.5% | Pal et al., 2005 |
| Alluvial Soil | 10 x FR | -48.2% | -35.1% | -22.6% | -11.8% | Pal et al., 2005 |
| Coastal Saline Soil | Field Rate (FR) | -21.3% | -13.5% | -4.2% | +2.8% | Pal et al., 2005 |
| Coastal Saline Soil | 2 x FR | -32.7% | -21.9% | -10.1% | -2.1% | Pal et al., 2005 |
| Coastal Saline Soil | 10 x FR | -44.5% | -31.8% | -19.4% | -9.6% | Pal et al., 2005 |
Table 3: Effect of this compound on Fluorescein Diacetate (FDA) Hydrolyzing Activity (Overall Microbial Activity)
| Soil Type | Treatment | Day 7 (% Change from Control) | Day 15 (% Change from Control) | Day 30 (% Change from Control) | Day 60 (% Change from Control) | Reference |
| Alluvial Soil | Field Rate (FR) | -18.9% | -10.2% | -1.5% | +3.8% | Pal et al., 2005 |
| Alluvial Soil | 2 x FR | -28.3% | -17.6% | -7.9% | -0.8% | Pal et al., 2005 |
| Alluvial Soil | 10 x FR | -40.1% | -29.4% | -18.3% | -8.5% | Pal et al., 2005 |
| Coastal Saline Soil | Field Rate (FR) | -15.4% | -8.1% | +0.6% | +5.2% | Pal et al., 2005 |
| Coastal Saline Soil | 2 x FR | -24.9% | -15.3% | -6.2% | +1.7% | Pal et al., 2005 |
| Coastal Saline Soil | 10 x FR | -36.7% | -26.1% | -15.9% | -6.3% | Pal et al., 2005 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions found in the referenced literature and are intended to provide a clear understanding of the experimental setup.
Soil Sample Collection and Preparation
-
Sampling: Soil samples (typically 0-15 cm depth) are collected from agricultural fields. For laboratory studies, composite samples are created by mixing multiple subsamples.
-
Sieving: The collected soil is passed through a 2-mm sieve to remove stones, roots, and other debris.
-
Moisture Adjustment: The moisture content of the soil is adjusted to a specific percentage of its water-holding capacity (e.g., 60%) and pre-incubated for a period (e.g., 7 days) at a controlled temperature (e.g., 25°C) to stabilize the microbial community.
This compound Application
-
Formulation: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone).
-
Application: The this compound solution is applied to the soil samples to achieve the desired concentrations, typically based on the field application rate (FR). Control samples receive the solvent only. The soil is thoroughly mixed to ensure even distribution of the fungicide.
-
Incubation: The treated and control soil samples are incubated under controlled conditions (e.g., 25°C in the dark) for the duration of the experiment, with periodic sampling for microbial analysis.
Measurement of Soil Microbial Biomass Carbon (MBC)
The chloroform fumigation-extraction method is commonly used.[2][3][6][7][8]
-
Fumigation: A subsample of soil is placed in a desiccator with ethanol-free chloroform and subjected to a vacuum to lyse the microbial cells, releasing their cellular components. This process typically lasts for 24 hours in the dark.
-
Extraction: Both the fumigated and a non-fumigated (control) subsample are extracted with a salt solution (e.g., 0.5 M K₂SO₄) by shaking for a specified time (e.g., 30 minutes).
-
Analysis: The extracts are filtered, and the organic carbon content is determined using a total organic carbon (TOC) analyzer.
-
Calculation: Microbial Biomass Carbon is calculated as: MBC = E_C / k_EC where E_C is the difference in extractable carbon between the fumigated and non-fumigated samples, and k_EC is a correction factor (commonly 0.45).
Measurement of Soil Ergosterol Content
Ergosterol, a sterol specific to fungal cell membranes, is used as a biomarker for fungal biomass.[9][10][11][12][13][14][15][16][17]
-
Extraction: Soil samples are extracted with a solvent, typically methanol or a mixture of methanol and potassium hydroxide, often involving heating (e.g., at 80°C) and sonication to break the fungal cell walls.
-
Purification: The extract is then partitioned into an organic solvent (e.g., n-hexane) and purified using solid-phase extraction (SPE) to remove interfering substances.
-
Quantification: The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector (at 282 nm) to quantify the ergosterol content.
Measurement of Fluorescein Diacetate (FDA) Hydrolyzing Activity
This assay measures the total microbial activity by quantifying the enzymatic hydrolysis of fluorescein diacetate.[18][19][20][21][22][23][24][25][26]
-
Incubation: A soil sample is incubated with a phosphate buffer (e.g., pH 7.6) and a solution of fluorescein diacetate.
-
Reaction: Microbial esterases, proteases, and lipases in the soil hydrolyze the colorless FDA to the yellow-colored fluorescein.
-
Termination and Extraction: The reaction is stopped after a specific time (e.g., 20 minutes) by adding a solvent like acetone or a chloroform-methanol mixture.
-
Measurement: The mixture is centrifuged, and the absorbance of the supernatant is measured spectrophotometrically at 490 nm. The concentration of fluorescein is determined from a standard curve.
Analysis of Soil Microbial Community Structure
Denaturing Gradient Gel Electrophoresis (DGGE) of PCR-amplified 16S rRNA (for bacteria) or 18S/ITS rRNA (for fungi) gene fragments is a common method to visualize changes in microbial community structure.[27][28][29][30][31][32]
-
DNA Extraction: Total DNA is extracted from the soil samples using a commercial soil DNA isolation kit.
-
PCR Amplification: A specific region of a marker gene (e.g., V3 region of the 16S rRNA gene) is amplified using universal primers, one of which has a GC-clamp attached to its 5' end.
-
DGGE: The PCR products are separated on a polyacrylamide gel containing a linear gradient of a denaturant (e.g., urea and formamide). As the DNA fragments migrate through the gel, they denature at different points based on their sequence, causing them to stop migrating.
-
Visualization and Analysis: The gel is stained (e.g., with SYBR Green) and visualized under UV light. The resulting banding patterns represent the dominant microbial populations, and changes in these patterns indicate shifts in the community structure.
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationships of this compound's impact on soil microbial communities.
Experimental Workflow for Assessing this compound's Impact
Logical Relationships of this compound's Impact on Soil Microbes
Signaling Pathways
Detailed information on the specific signaling pathways affected by this compound in the diverse communities of non-target soil microorganisms is not extensively documented in the current scientific literature. This compound's primary mode of action in its target fungus, Rhizoctonia solani, involves the inhibition of cell division by disrupting the cytoskeleton of microtubules during mitosis.[33] It is plausible that similar mechanisms could affect other susceptible fungi within the soil. However, the broader impacts on the vast array of non-target bacteria, archaea, and other eukaryotes are likely indirect, resulting from the disruption of the fungal community and the subsequent alterations in the soil food web and nutrient cycling. Further research is needed to elucidate the specific molecular and signaling responses of diverse non-target soil microbes to this compound exposure.
Conclusion
The application of this compound can lead to a temporary reduction in soil microbial biomass, particularly fungal biomass, and a decrease in overall microbial activity. These effects are more pronounced at higher application rates. However, the existing research strongly suggests that these impacts are not permanent, with microbial communities generally recovering over time. This resilience is a critical factor in assessing the long-term ecological significance of this compound use. For professionals in drug development and environmental science, understanding these transient dynamics is crucial for developing sustainable agricultural practices and for the environmental risk assessment of fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. kirstenhofmockel.org [kirstenhofmockel.org]
- 3. Vitousek Lab - Chloroform Fumigation [web.stanford.edu]
- 4. This compound application to soils: degradation and effect on microbiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. 2.2.1 Soil microbial biomass – C, N, and P – ClimEx Handbook [climexhandbook.w.uib.no]
- 9. Extraction of ergosterol from peaty soils and determination by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 11. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. researchgate.net [researchgate.net]
- 15. Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ergosterol content in various fungal species and biocontaminated building materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 20. Assay for fluorescein diacetate hydrolytic activity: Optimization for soil samples | Semantic Scholar [semanticscholar.org]
- 21. ijcmas.com [ijcmas.com]
- 22. researchgate.net [researchgate.net]
- 23. Fluorescein Diacetate Hydrolysis as a Measure of Total Microbial Activity in Soil and Litter - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorescein diacetate hydrolysis as a measure of total microbial activity in soil and litter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluorescein diacetate (FDA) hydrolytic activity of forest soil | Preveda [preveda.sk]
- 26. researchgate.net [researchgate.net]
- 27. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 28. researchgate.net [researchgate.net]
- 29. Analysis of Bacterial Communities in Soil by Use of Denaturing Gradient Gel Electrophoresis and Clone Libraries, as Influenced by Different Reverse Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Denaturing Gradient Gel Electrophoresis (DGGE) for Microbial Community Analysis | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. Effect of carbendazim and this compound on soil bacterial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
Pencycuron: A Technical Guide to its Genotoxic Potential and DNA Damage Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current scientific understanding of the genotoxic potential and DNA-damaging effects of pencycuron, a widely used phenylurea fungicide.[1][2] Due to its presence in vegetables, soil, and drinking water, both occupational and consumer exposure are potential concerns, necessitating a thorough evaluation of its toxicological profile.[1] However, comprehensive human toxicity studies on its long-term genotoxic, mutagenic, or carcinogenic potential are limited.[1][2] This document summarizes key findings from in vitro and in vivo studies, details the experimental methodologies employed, and visualizes the known and potential pathways of its action.
Executive Summary
This compound has demonstrated a potential for inducing DNA damage in various experimental models. In vitro studies utilizing human cell lines have shown dose-dependent increases in micronuclei formation and DNA strand breaks.[1][2] Similarly, in vivo studies on zebrafish embryos have confirmed the genotoxic effects of a commercial formulation of this compound.[3][4] The primary mechanism of action for this compound as a fungicide is the inhibition of mitosis and cell division, which may also contribute to its genotoxic effects in non-target organisms. While the available data indicates a genotoxic potential, there is also evidence of inter-laboratory variability in the results, highlighting the need for further research to establish a definitive risk profile.[1][2]
Data Presentation: Genotoxicity Assays
The following tables summarize the key findings from genotoxicity studies on this compound.
Table 1: In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay with this compound
| Cell Line | Concentration Range (µg/mL) | Exposure Duration | Key Findings | Reference |
| Human Hepatocytes (HepG2) | 0 - 100 | 21 hours | Dose-dependent increase in micronucleus frequency, reaching statistical significance at 100 µg/mL (p = 0.048). | [1] |
| Human Mononuclear White Blood Cells (MWBCs) | 0 - 100 | Not specified | No significant increase in micronucleus frequency reported. | [1] |
Table 2: In Vitro Alkaline Comet Assay with this compound
| Cell Line | Concentration Range (µg/mL) | Exposure Duration | Key Findings | Reference |
| Human Mononuclear White Blood Cells (MWBCs) | 0 - 100 | Not specified | Significant genotoxic effect observed from 50 µg/mL in one laboratory. | [1] |
| Human Hepatocytes (HepG2) | 0 - 100 | Not specified | Significant genotoxic effect at 100 µg/mL in one laboratory; this was not confirmed by a second laboratory. Fpg-dependent oxidative DNA damage was not detected in the second lab's experiment. | [1] |
Table 3: In Vivo Alkaline Comet Assay with Monceren® 250 SC (this compound Formulation)
| Test System | Concentration Range (µg/mL) | Exposure Duration | Key Findings | Reference |
| Zebrafish (Danio rerio) Embryos | 250 - 1250 | Not specified | Significant, concentration-dependent increases in DNA damage (tail length, tail moment, and tail intensity). Reduced survival rate of larvae-embryos at 48 hours post-exposure. | [3][4] |
Note: Specific quantitative data such as mean micronucleus frequency or percentage of tail DNA were not detailed in the primary literature and are presented here as reported by the study authors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and the information available from the this compound-specific studies.
Cytokinesis-Block Micronucleus (CBMN) Assay Protocol
The CBMN assay is a comprehensive method to assess chromosome breakage and loss.
1. Cell Culture and Treatment:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., HepG2) are cultured under standard conditions (37°C, 5% CO₂).
-
Cells are seeded at an appropriate density and allowed to attach or stabilize.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations (e.g., 0, 25, 50, 100 µg/mL). A vehicle control is run in parallel.
-
Positive controls, such as Mitomycin-C, are also included.
-
The cells are incubated with the test substance for a duration equivalent to 1.5-2 normal cell cycles.
2. Cytokinesis Block:
-
Cytochalasin B is added to the cultures at a final concentration of 3-6 µg/mL to block cytokinesis, resulting in binucleated cells.
3. Harvesting and Slide Preparation:
-
Cells are harvested by trypsinization (for adherent cells) or centrifugation.
-
A hypotonic treatment (e.g., with 0.075 M KCl) is applied to swell the cells.
-
Cells are fixed using a freshly prepared methanol:acetic acid (3:1) solution.
-
The fixed cell suspension is dropped onto clean microscope slides and air-dried.
4. Staining and Scoring:
-
Slides are stained with a DNA-specific stain such as Giemsa or a fluorescent dye (e.g., DAPI).
-
Micronuclei are scored in at least 1000 binucleated cells per concentration, according to established criteria. The frequency of micronucleated binucleated cells is then calculated.
Alkaline Comet Assay Protocol
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
1. Cell Preparation and Treatment:
-
A single-cell suspension is prepared from the test system (e.g., cultured cells, zebrafish embryos).
-
Cells are exposed to various concentrations of this compound and appropriate controls.
2. Embedding Cells in Agarose:
-
Approximately 1 x 10⁵ cells/mL are mixed with low-melting-point agarose (0.5% - 1%) at 37°C.
-
The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose. A coverslip is placed on top, and the agarose is allowed to solidify at 4°C.
3. Lysis:
-
The coverslip is removed, and the slides are immersed in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
4. DNA Unwinding and Electrophoresis:
-
Slides are placed in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis is performed at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes.
5. Neutralization and Staining:
-
Slides are washed gently with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
The DNA is stained with a fluorescent dye such as SYBR Green I or propidium iodide.
6. Visualization and Analysis:
-
Slides are examined using a fluorescence microscope.
-
Image analysis software is used to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment. At least 50-100 randomly selected comets per slide are scored.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. Interlaboratory evaluation of the genotoxic properties of this compound, a commonly used phenylurea fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aminer.org [aminer.org]
- 3. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 4. Common Chemical Inductors of Replication Stress: Focus on Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Pencycuron (CAS Number: 66063-05-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Pencycuron (CAS No. 66063-05-6), a phenylurea fungicide. The information is presented to support research, development, and safety assessment activities. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols, based on internationally recognized guidelines, are provided.
Core Physicochemical Data
The physicochemical properties of a compound are critical in determining its environmental fate, biological activity, and potential for human exposure. The following tables summarize the key properties of this compound.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁ClN₂O | [1][2] |
| Molecular Weight | 328.84 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline substance | [3][4] |
| Melting Point | 129 - 135 °C | [3][4][5] |
| Boiling Point | 286 - 528.5 °C (Predicted/Estimated) | [3][4][6] |
| Density | 1.22 g/cm³ | [4][6] |
| Vapor Pressure | 4.1 x 10⁻⁴ mPa (at 20 °C) | [6] |
Solubility and Partitioning Properties
| Property | Value | Reference |
| Water Solubility | 0.3 mg/L (at 20 °C) | [3][6] |
| Solubility in Organic Solvents | Soluble in dichloromethane; slightly soluble in toluene, chloroform, and methanol. | [3][4][7] |
| Octanol-Water Partition Coefficient (Log P) | 4.68 - 5.39 | [4][6] |
| Dissociation Constant (pKa) | Not applicable; no dissociation.[6] A predicted value is 14.80 ± 0.70. | [3] |
Experimental Protocols
The determination of physicochemical properties is guided by standardized protocols to ensure reproducibility and comparability of data. The following methodologies are based on the OECD Guidelines for the Testing of Chemicals, which are internationally accepted.[1][8][9]
Determination of Melting Point (OECD Guideline 102)
The melting point or melting range of this compound can be determined using several methods, including the capillary method, hot-stage apparatus, or differential scanning calorimetry (DSC).[6][10][11][12]
Principle: The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is recorded. For a pure substance, this is a sharp point, while for impure substances, it occurs over a range.[6][11]
Apparatus:
-
Capillary tube apparatus (e.g., Thiele tube or automated instrument)
-
Heated metal block
-
Kofler hot bar
-
Melt microscope
-
Differential Scanning Calorimeter (DSC) or Differential Thermal Analysis (DTA) instrument[10][11]
Procedure (Capillary Method):
-
A small amount of finely powdered this compound is packed into a capillary tube.
-
The capillary tube is placed in a heating bath or block.
-
The temperature is raised at a controlled rate.
-
The temperatures at which melting begins and is complete are recorded.
Determination of Boiling Point (OECD Guideline 103)
As this compound is a solid at room temperature with a high boiling point, methods for low-melting substances are applicable. These include ebulliometry, the dynamic method, and distillation methods.[5][13][14][15]
Principle: The boiling point is the temperature at which the vapor pressure of the substance equals the surrounding atmospheric pressure.[5][14]
Apparatus:
-
Ebulliometer
-
Apparatus for dynamic vapor pressure measurement
-
Standard distillation apparatus
-
Photocell detection apparatus
-
Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) instrument[5][14]
Procedure (Dynamic Method):
-
The vapor pressure of the substance is measured at various temperatures.
-
The boiling point is determined by finding the temperature at which the vapor pressure equals 101.325 kPa.
Determination of Water Solubility (OECD Guideline 105)
Given this compound's low water solubility (below 10⁻² g/L), the column elution method is appropriate.[16][17][18][19]
Principle: Water is passed through a column containing the test substance coated on an inert support material until the water is saturated with the substance. The concentration of the substance in the eluted water is then measured.[19][20]
Apparatus:
-
Micro-column with a temperature control jacket.
-
Inert support material (e.g., glass beads, sand).
-
A system for pumping water through the column at a constant flow rate.
-
Analytical instrumentation for quantifying this compound in water (e.g., HPLC, GC).
Procedure:
-
The inert support material is coated with an excess of this compound.
-
The coated material is packed into the micro-column.
-
Water is passed through the column at a low, constant flow rate.
-
Fractions of the eluate are collected over time.
-
The concentration of this compound in each fraction is determined until a plateau is reached, which represents the water solubility.
Determination of Vapor Pressure (OECD Guideline 104)
Various methods can be employed to measure the low vapor pressure of this compound, such as the effusion method (Knudsen cell or isothermal thermogravimetry) or the gas saturation method.[3][4][21][22][23]
Principle: These methods measure the rate at which a substance effuses through a small orifice or the amount of substance taken up by a carrier gas at a specific temperature, from which the vapor pressure can be calculated.[3][22]
Apparatus:
-
Knudsen cell apparatus
-
Thermogravimetric analyzer
-
Gas saturation system with a temperature-controlled saturator and trapping system.
Procedure (Gas Saturation Method):
-
A stream of inert gas is passed at a known flow rate through or over the surface of the test substance, which is maintained at a constant temperature.
-
The vaporized substance is collected in a trap.
-
The amount of collected substance is quantified.
-
The vapor pressure is calculated from the volume of gas passed and the amount of substance vaporized.
Determination of Octanol-Water Partition Coefficient (Log P) (OECD Guideline 107)
The shake flask method is suitable for determining the Log P value of this compound, which is expected to be in the range of -2 to 4 (though values up to 5 can be determined).[24][25][26][27]
Principle: The test substance is dissolved in a two-phase system of n-octanol and water. The system is shaken to allow for partitioning of the substance between the two phases until equilibrium is reached. The concentrations of the substance in both phases are then measured to calculate the partition coefficient.[26][27]
Apparatus:
-
Centrifuge tubes with stoppers.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical instrumentation for quantifying this compound (e.g., HPLC, GC).
Procedure:
-
n-Octanol and water are mutually saturated before the experiment.
-
A known amount of this compound is dissolved in either n-octanol or water.
-
The two phases are combined in a centrifuge tube in a defined volume ratio.
-
The tube is shaken at a constant temperature until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of this compound in each phase is determined.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.
Visualizations
Mechanism of Action: Inhibition of Mitosis
This compound acts as a non-systemic fungicide with protective action. Its mode of action is the inhibition of mitosis and cell division in the target fungus, Rhizoctonia solani.[28][29][30] It specifically disrupts the formation and function of the microtubule cytoskeleton, which is essential for the segregation of chromosomes during cell division.[28][30]
Caption: this compound's fungicidal action via mitotic inhibition.
Experimental Workflow: Determination of Log P (Shake Flask Method)
The following diagram illustrates the workflow for determining the octanol-water partition coefficient (Log P) of this compound using the shake flask method as described in OECD Guideline 107.
Caption: Workflow for Log P determination by the shake flask method.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 4. laboratuar.com [laboratuar.com]
- 5. laboratuar.com [laboratuar.com]
- 6. acri.gov.tw [acri.gov.tw]
- 7. acri.gov.tw [acri.gov.tw]
- 8. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 9. oecd.org [oecd.org]
- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. lcslaboratory.com [lcslaboratory.com]
- 16. oecd.org [oecd.org]
- 17. filab.fr [filab.fr]
- 18. oecd.org [oecd.org]
- 19. OECD 105 - Phytosafe [phytosafe.com]
- 20. enfo.hu [enfo.hu]
- 21. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 26. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 27. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 28. researchgate.net [researchgate.net]
- 29. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 30. Reducing the Use of Pesticides with Site-Specific Application: The Chemical Control of Rhizoctonia solani as a Case of Study for the Management of Soil-Borne Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Pencycuron as a non-systemic phenylurea fungicide
An In-depth Technical Guide to Pencycuron: A Non-Systemic Phenylurea Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a non-systemic fungicide belonging to the phenylurea chemical class, renowned for its specific and effective action against diseases caused by the fungi Rhizoctonia solani and Pellicularia spp.[1][2] Its primary applications include the control of black scurf in potatoes, sheath blight in rice, and various damping-off diseases in crops like cotton, sugar beet, and ornamentals.[3][4] As a protective fungicide, it operates by contact action, inhibiting the pathogen's growth at the point of application.[2] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, efficacy, toxicological profile, and key experimental protocols for its analysis and evaluation.
Physicochemical Properties
This compound is a white crystalline solid with a molecular formula of C₁₉H₂₁ClN₂O.[2] It is characterized by its virtual insolubility in water and solubility in various organic solvents such as dichloromethane.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea | [5] |
| CAS Number | 66063-05-6 | [3] |
| Molecular Weight | 328.8 g/mol | [1] |
| Melting Point | 129–135 °C | [3][4] |
| Boiling Point | ~528.5 °C (Predicted) | [3][4] |
| Density | ~1.22 g/cm³ | [3] |
| Water Solubility | Virtually insoluble | [3] |
| Solubility | Soluble in dichloromethane; slightly soluble in toluene | [3] |
| Vapor Pressure | 5 x 10⁻¹⁰ Pa (at 20 °C) | [4] |
| LogP (Octanol-Water Partition Coefficient) | 4.8 - 5.39 | [1][3] |
Mechanism of Action
The fungicidal activity of this compound is primarily achieved through the inhibition of fungal cell division.[2][6] It specifically targets the process of mitosis.[7][8] This action is believed to stem from the disruption of β-tubulin assembly, which prevents the formation of functional microtubules.[6] Microtubules are critical components of the cytoskeleton and are essential for forming the mitotic spindle, the apparatus that segregates chromosomes during cell division. By interfering with this process, this compound effectively halts the mycelial growth of susceptible fungi, particularly Rhizoctonia solani.[7][8]
Caption: Mechanism of this compound via Microtubule Disruption.
Efficacy Against Target Pathogens
This compound demonstrates high efficacy against a narrow range of pathogens, with Rhizoctonia solani being the primary target. Its effectiveness has been documented in numerous field and laboratory studies across various crops.
| Target Pathogen | Crop | Formulation / Application | Efficacy / Result | Reference |
| Rhizoctonia solani | Potato | Monceren 250 SC / 25 WP (0.5% - 0.75% dip treatment) | Almost complete control of black scurf disease. | [9] |
| Rhizoctonia solani | Potato | In vitro test (25 µg/ml) | Total inhibition of mycelial growth. | [9] |
| Rhizoctonia solani | Potato | This compound 22.9% SC (5 ml/L tuber spray) | Minimum disease incidence (4.33%) and highest tuber yield (342.00 q/ha). | [10] |
| Rice Sheath Blight | Rice | 25% Wettable Powder (0.15–0.25 kg/ha foliar spray) | Effective control of sheath blight. | [3] |
| Rhizoctonia solani | Various | In vitro test (700 ppm) | 96% suppression of mycelial growth. | [6] |
Toxicological Profile
This compound exhibits low acute toxicity to mammals but is moderately toxic to certain non-target organisms.[1][2] The target organ for repeated exposure is the liver; however, it has not shown genotoxic or carcinogenic potential in most studies.[11]
| Parameter | Species | Value | Classification | Reference |
| Acute Oral LD₅₀ | Rat | >5000 mg/kg bw | Low Toxicity | [10] |
| Acute Dermal LD₅₀ | Rat | >2000 mg/kg bw | Low Toxicity | [4][10] |
| Acute Inhalation LC₅₀ (4h) | Rat | >5.13 mg/L | Low Toxicity | [10] |
| Bird Toxicity | General | Moderately toxic | - | [3] |
| Aquatic Organism Toxicity | Fish, Daphnia | Moderately toxic | - | [3] |
| Honeybee Toxicity | Honeybee | Moderately toxic | - | [3] |
| Acceptable Daily Intake (ADI) | Human | 0.2 mg/kg bw/day | - | [9] |
| Acceptable Operator Exposure Level (AOEL) | Human | 0.15 mg/kg bw/day | - | [9] |
Experimental Protocols
In Vitro Efficacy Assessment against Rhizoctonia solani (Poisoned Food Technique)
This protocol outlines a standard laboratory method to determine the fungistatic properties of this compound against pure cultures of R. solani.
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.
-
Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol) at a known high concentration.
-
Poisoned Media Preparation: Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 ppm).[12] The same volume of solvent alone is added to a control batch of PDA.
-
Plating: Pour approximately 15-20 ml of the poisoned and control PDA into sterile Petri plates and allow them to solidify.[13]
-
Inoculation: Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing (e.g., 7-day-old) culture of R. solani.[13]
-
Incubation: Place the mycelial disc, fungus-side down, in the center of each control and treated plate.[13] Seal the plates and incubate them at a suitable temperature (e.g., 27±2°C) for several days.[13]
-
Data Collection: Measure the radial growth (colony diameter) of the fungus on both control and treated plates at regular intervals (e.g., 3, 5, and 7 days).[13]
-
Calculation: Calculate the percent inhibition of mycelial growth for each concentration using Vincent's formula:
-
Percent Inhibition = [(C - T) / C] * 100
-
Where C = Average colony diameter in control plates and T = Average colony diameter in treated plates.
-
Caption: Workflow for the Poisoned Food Technique.
Residue Analysis in Agricultural Commodities via LC-MS/MS
This protocol, adapted from a study on eggplant, provides a robust method for the quantification of this compound residues.[6]
Methodology:
-
Sample Preparation (QuEChERS Method):
-
Homogenize a representative sample (e.g., 10g of eggplant).
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute for initial extraction.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and shake again.
-
Centrifuge the sample to separate the organic layer.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing a sorbent mixture, such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols.[6]
-
Vortex and centrifuge the sample.
-
-
Analysis by LC-MS/MS:
-
Filter the cleaned extract into an autosampler vial.
-
Inject a small volume (e.g., 2 µL) into the LC-MS/MS system.[6]
-
Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase, for instance, water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[6]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transitions for this compound. Key transitions could be the precursor ion [M+H]⁺ at m/z 329.3 fragmenting to product ions like m/z 125.1 (quantifier) and m/z 218.2 (qualifier).[14]
-
-
Quantification:
Caption: Workflow for this compound Residue Analysis.
Conclusion
This compound remains a valuable tool in integrated pest management programs for its specific and effective control of diseases caused by Rhizoctonia solani. Its non-systemic, contact-based mode of action, centered on the disruption of fungal mitosis, provides a targeted approach to disease control. While its toxicological profile is generally favorable for mammals, its moderate toxicity to aquatic and other non-target organisms necessitates careful handling and application according to safety guidelines. The detailed analytical and efficacy testing protocols provided herein offer a foundation for further research and regulatory assessment of this specialized phenylurea fungicide.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. researchtrend.net [researchtrend.net]
- 3. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 4. farnell.com [farnell.com]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. environmentandecology.com [environmentandecology.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. This compound | C19H21ClN2O | CID 91692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. enfo.hu [enfo.hu]
- 11. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. airgas.com [airgas.com]
- 13. biochemjournal.com [biochemjournal.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note and Protocol: Preparation of Pencycuron Stock Solutions for In Vitro Assays
Introduction
Pencycuron is a non-systemic phenylurea fungicide utilized for its protective action against a range of fungal pathogens, notably Rhizoctonia solani and Pellicularia spp.[1][2]. Its mechanism of action involves the inhibition of mitosis and cell division within the target fungi[1]. For researchers in drug development and life sciences, accurate and reproducible in vitro assays are fundamental to understanding the efficacy and potential applications of such compounds. The proper preparation of stock solutions is a critical first step that ensures the reliability and consistency of experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions and their application in in vitro assays, tailored for researchers, scientists, and professionals in the field.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁ClN₂O | [1][2][3] |
| Molecular Weight | 328.84 g/mol | [2][3][4][5] |
| CAS Number | 66063-05-6 | [1][3][4][5] |
| Appearance | White crystalline solid | [4][5] |
| Melting Point | 129 - 134 °C | [4] |
| Solubility | Insoluble in water. Soluble in dichloromethane; slightly soluble in toluene. Soluble in DMSO at 10 mg/mL (30.41 mM). | [4][5] |
| Storage (Powder) | -20°C for up to 3 years. | [5] |
| Storage (In Solvent) | -80°C for up to 1 year. | [5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent. DMSO is recommended due to this compound's poor solubility in water[1][4][5].
Materials:
-
This compound (powder form, purity ≥98%)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[5]
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile microcentrifuge tube on the balance and tare to zero.
-
-
Weighing this compound:
-
Carefully weigh out 3.29 mg of this compound powder into the tared tube.
-
Calculation:
-
Molecular Weight (MW) of this compound = 328.84 g/mol
-
To make a 10 mM (0.010 mol/L) solution in 1 mL (0.001 L):
-
Mass (g) = 0.010 mol/L * 0.001 L * 328.84 g/mol = 0.0032884 g = 3.29 mg
-
-
-
Dissolving in DMSO:
-
Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Tightly cap the tube.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to aid the process[5]. Sonicate in a water bath for 5-10 minutes, or until the solution is clear.
-
-
Storage and Aliquoting:
-
Once fully dissolved, the 10 mM stock solution is ready.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes[5].
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at 4°C for short-term use (within one week)[5].
-
Safety Precautions:
-
Always handle this compound powder in a chemical fume hood or a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Application in an In Vitro Cell Viability Assay (Example)
This protocol describes the use of the prepared this compound stock solution to determine its effect on the viability of a fungal or cancer cell line using a standard colorimetric assay like MTT or XTT.
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the highest concentration of DMSO used) must be included[5].
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions (including a vehicle control and an untreated control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Following the incubation period, add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the colorimetric reaction to occur.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated or vehicle control.
-
Plot the results to determine the dose-dependent effect of this compound on cell viability.
-
Visualizations
Workflow for Stock Solution Preparation and In Vitro Application
The following diagram illustrates the overall workflow from weighing the this compound powder to its final application in a cell-based assay.
Caption: Workflow for this compound stock solution preparation and use.
This compound's Proposed Mechanism of Action
This compound acts as a non-systemic fungicide by inhibiting mitosis and cell division[1]. This disruption of the cell cycle is a key mechanism leading to its fungicidal effect. The diagram below provides a simplified representation of this inhibitory action.
Caption: this compound's inhibitory effect on the fungal cell cycle.
References
- 1. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 2. This compound | C19H21ClN2O | CID 91692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 66063-05-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound Fungicide For Tomato Plants Grapes Manufacturer [hbjrain.com]
- 5. This compound | TargetMol [targetmol.com]
Application Note: High-Sensitivity Analysis of Pencycuron Residues in Plant Matrices by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the determination of pencycuron residues in various plant matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and professionals in drug development and food safety, providing a detailed workflow from sample preparation to data analysis. The method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which has been demonstrated to be effective for a broad range of plant commodities. This document provides a comprehensive protocol based on a validated method for eggplant, with guidance for adaptation to other matrices, ensuring high recovery and low limits of quantification.
Introduction
This compound is a non-systemic fungicide belonging to the phenylurea chemical family, primarily used to control diseases caused by Rhizoctonia solani and Pellicularia spp. in various crops. Due to its widespread use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residue levels in plants. LC-MS/MS has become the technique of choice for this purpose due to its high selectivity, sensitivity, and ability to handle complex matrices. This application note provides a detailed protocol for the analysis of this compound in plants, enabling reliable quantification at levels compliant with international regulations.
Experimental Protocol
This protocol is based on a validated method for this compound residue analysis in eggplant and is adaptable for other plant matrices.[1]
Reagents and Materials
-
This compound analytical standard (98.7% purity or higher)
-
Acetonitrile (HPLC or LC-MS grade)
-
Acetone (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (≥99%)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB)
-
50 mL centrifuge tubes
-
15 mL dispersive SPE (dSPE) tubes
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Stock Solution (1000 mg/L): Accurately weigh and dissolve the this compound standard in acetone.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.005 mg/L to 0.5 mg/L. These solutions are used for creating calibration curves and for fortification in recovery experiments.
-
Matrix-Matched Standards: To compensate for matrix effects, prepare matrix-matched standards by mixing an equal volume of blank plant extract (obtained from the sample preparation process) and the corresponding working standard solution.[1]
Sample Preparation (QuEChERS Method)
The following QuEChERS protocol is optimized for eggplant and can be adapted for other matrices. For matrices with high pigment content, the use of GCB is recommended.[1]
-
Homogenization: Homogenize a representative portion of the plant sample (e.g., fruit, leaves, or entire plant) using a high-speed blender, with the addition of dry ice to prevent degradation. Store homogenized samples at -20°C until analysis.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃C₆H₅O₇·2H₂O, and 0.5 g Na₂HC₆H₅O₇·1.5H₂O).[1]
-
Shake the tube vigorously for 2 minutes.
-
Centrifuge at 3500 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 7.5 mg GCB.[1]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 350 µL aliquot of the supernatant and mix it with 350 µL of acetonitrile.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
-
LC-MS/MS Instrumental Analysis
The following are typical instrumental conditions. These should be optimized for the specific instrument being used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of this compound from matrix interferences. For example: start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.[1]
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺): m/z 329.3.[1]
-
Product Ions and Collision Energies (CE):
-
The specific voltages for desolvation line, nebulizer gas flow, and drying gas flow should be optimized for the instrument in use.
-
Data Presentation
The following tables summarize the quantitative data from a validation study of this compound analysis in eggplant.[1]
Table 1: Method Validation Parameters for this compound in Eggplant
| Parameter | Value |
| Linearity Range (mg/kg) | 0.005 - 0.5 |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Quantification (LOQ) (mg/kg) | 0.005 |
| Matrix Effect (%) | +8.1 |
Table 2: Recovery and Precision Data for this compound in Eggplant
| Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.01 | 102.6 | 6.4 |
| 0.1 | 106.1 | 2.3 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps of the analytical method.
Caption: Experimental workflow for this compound residue analysis in plants.
References
Application Notes and Protocols for Pencycuron in Fungal Cell Culture and Mycelial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pencycuron is a non-systemic phenylurea fungicide with specific and potent activity primarily against fungal pathogens from the genus Rhizoctonia, particularly Rhizoctonia solani, the causative agent of diseases like black scurf in potatoes and sheath blight in rice.[1][2] Its mechanism of action involves the inhibition of fungal cell division and the disruption of β-tubulin assembly, which collectively impede mycelial growth.[3] This document provides detailed application notes and protocols for the use of this compound in fungal cell culture and for performing mycelial growth inhibition assays to evaluate its efficacy.
Mechanism of Action
This compound's primary mode of action is the inhibition of mitosis and cell division within the fungal cell.[2] It specifically targets the assembly of β-tubulin subunits into microtubules. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division (formation of the mitotic spindle), cell structure, and intracellular transport. By disrupting microtubule dynamics, this compound effectively halts the cell cycle, leading to the inhibition of fungal growth.
Data Presentation: Efficacy of this compound
The following table summarizes the available quantitative data on the efficacy of this compound against various fungal isolates, with a notable focus on its high efficacy against Rhizoctonia solani.
| Fungal Species | Isolate | Efficacy Metric | Value | Reference |
| Rhizoctonia solani | AG-7 (Sensitive) | EC50 | 0.47 ± 0.05 µg/mL | |
| Rhizoctonia solani | AG-7 (Resistant) | EC50 | >2000 µg/mL | |
| Rhizoctonia solani | Not Specified | EC50 | 0.1 x 10⁻³ µg/mL | |
| Rhizoctonia solani | Not Specified | Total Mycelial Growth Inhibition | 25 µg/mL | |
| Rhizoctonia oryzae | Not Specified | Efficacy | Ineffective | |
| Rhizoctonia cerealis | Not Specified | Efficacy | Ineffective |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (analytical standard)
-
Dimethyl sulfoxide (DMSO) or acetone (analytical grade)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound in a minimal amount of DMSO or acetone to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Mycelial Growth Inhibition Assay (Agar Dilution Method)
This protocol details the procedure for determining the effect of this compound on the radial growth of filamentous fungi on solid media.
Materials:
-
Fungal culture of interest (actively growing on agar plates)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes (90 mm)
-
This compound stock solution
-
Solvent control (DMSO or acetone)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Ruler or calipers
Procedure:
-
Media Preparation:
-
Prepare the desired fungal growth medium (e.g., PDA) according to the manufacturer's instructions and autoclave.
-
Allow the medium to cool to approximately 50-55°C in a water bath. This temperature is cool enough to not degrade the this compound but warm enough to remain liquid for pouring.
-
-
Incorporation of this compound:
-
Prepare a series of dilutions of the this compound stock solution in sterile water or directly in the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µg/mL).
-
For the control plate, add an equivalent volume of the solvent (DMSO or acetone) used to dissolve the this compound to the molten agar.
-
Thoroughly mix the this compound or solvent into the molten agar and pour approximately 20 mL into each sterile petri dish.
-
Allow the plates to solidify completely at room temperature.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared agar plate (both this compound-amended and control plates).
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant portion of the plate's diameter.
-
Calculate the average colony diameter for each concentration and the control.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treatment plate
-
-
The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.
-
Visualizations
Caption: Workflow for the mycelial growth inhibition assay.
Caption: this compound disrupts fungal cell division by inhibiting β-tubulin assembly.
References
Application of Pencycuron in Greenhouse Studies for Disease Control: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pencycuron in greenhouse research settings to control plant diseases, with a primary focus on soil-borne pathogens such as Rhizoctonia solani. The following sections detail the mode of action, experimental protocols, and efficacy data of this compound, designed to assist in the planning and execution of robust greenhouse studies.
Introduction to this compound
This compound is a non-systemic phenylurea fungicide with protective action. It is highly effective against a range of fungal pathogens, most notably Rhizoctonia solani, the causal agent of diseases like black scurf on potatoes, sheath blight in rice, and damping-off in various ornamental and vegetable crops. Its specificity makes it a valuable tool for targeted disease management in controlled greenhouse environments.
Mode of Action
The primary fungicidal action of this compound is the inhibition of fungal cell division. It specifically disrupts the assembly of β-tubulin, a critical component of microtubules. This interference with microtubule formation prevents the proper segregation of chromosomes during mitosis, ultimately leading to the cessation of cell division and inhibiting mycelial growth.[1][2]
Caption: this compound's mode of action: inhibition of β-tubulin polymerization.
Quantitative Data Presentation
The efficacy of this compound against various anastomosis groups (AG) of Rhizoctonia solani and Rhizoctonia-like binucleate fungi has been demonstrated in greenhouse studies. The following tables summarize the disease severity ratings and plant vigor in response to different concentrations of this compound applied to the soil.
Table 1: Efficacy of this compound Against Rhizoctonia solani Isolates in Greenhouse Soil
| Fungal Isolate | This compound Conc. (µg/g soil) | Root and Hypocotyl Disease Index (1-4)¹ |
| R. solani AG-2 type 1 | 0.0 | 3.5 |
| 0.1 | 3.6 | |
| 1.0 | 3.3 | |
| 10.0 | 3.1 | |
| R. solani AG-2 type 2 | 0.0 | 3.8 |
| 0.1 | 2.9 | |
| 1.0 | 1.1 | |
| 10.0 | 1.0 | |
| R. solani AG-4 | 0.0 | 3.9 |
| 0.1 | 3.1 | |
| 1.0 | 1.3 | |
| 10.0 | 1.0 | |
| Rhizoctonia-like CAG-5 | 0.0 | 3.0 |
| 0.1 | 2.1 | |
| 1.0 | 1.1 | |
| 10.0 | 1.0 |
¹Root and hypocotyl disease index: 1 = <2% dead or dying plants, 2 = 2-10%, 3 = 11-50%, 4 = >50%. Data is adapted from Sumner, 1987.[3]
Table 2: Effect of this compound on Snap Bean Vigor in Rhizoctonia solani Infested Soil
| Fungal Isolate | This compound Conc. (µg/g soil) | Plant Vigor (1-5)² |
| R. solani AG-2 type 1 | 0.0 | 2.1 |
| 0.1 | 2.3 | |
| 1.0 | 2.4 | |
| 10.0 | 2.6 | |
| R. solani AG-2 type 2 | 0.0 | 1.9 |
| 0.1 | 2.8 | |
| 1.0 | 4.3 | |
| 10.0 | 4.5 | |
| R. solani AG-4 | 0.0 | 1.8 |
| 0.1 | 2.5 | |
| 1.0 | 4.1 | |
| 10.0 | 4.6 | |
| Rhizoctonia-like CAG-5 | 0.0 | 2.5 |
| 0.1 | 3.1 | |
| 1.0 | 4.2 | |
| 10.0 | 4.5 |
²Visual estimate on a scale of 1-5, where 1 = very poor and 5 = excellent. Data is adapted from Sumner, 1987.[3]
Experimental Protocols
This section provides detailed methodologies for conducting greenhouse efficacy studies with this compound against soil-borne pathogens like Rhizoctonia solani.
General Experimental Workflow
Caption: A generalized workflow for a greenhouse fungicide efficacy trial.
Detailed Protocol for Soil Application
This protocol is adapted from methodologies used in greenhouse trials for evaluating soil-applied fungicides.[3][4]
Objective: To evaluate the efficacy of different concentrations of this compound in controlling disease caused by Rhizoctonia solani on a susceptible host plant (e.g., snap bean, eggplant) in a greenhouse setting.
Materials:
-
This compound (technical grade or a specific formulation)
-
Rhizoctonia solani isolate(s)
-
Susceptible host plant seeds or seedlings
-
Sterilized greenhouse potting mix (e.g., sand, peat, vermiculite mix)
-
Pots or trays
-
Greenhouse with controlled temperature and humidity
-
Apparatus for soil mixing (e.g., concrete mixer for larger batches, or manual mixing for smaller scales)
-
Watering equipment
-
Personal Protective Equipment (PPE)
Procedure:
-
Inoculum Preparation:
-
Culture the desired Rhizoctonia solani isolate on a suitable medium, such as potato dextrose agar (PDA).
-
For soil infestation, grow the fungus on a sterile grain-based substrate (e.g., cornmeal-sand mixture) for 2-3 weeks to generate sufficient inoculum.[3]
-
-
Soil Preparation and Fungicide Application:
-
Use a sterilized, well-drained potting mix.
-
Calculate the required amount of this compound to achieve the desired concentrations in the soil (e.g., 0.1, 1.0, and 10.0 µg of active ingredient per gram of soil).[3][4]
-
For a wettable powder or liquid formulation, dilute the this compound in a known volume of water.
-
Thoroughly mix the this compound solution or powder into the soil to ensure uniform distribution. A mechanical mixer is recommended for larger batches.
-
Prepare a control group with soil that does not receive this compound.
-
-
Soil Infestation:
-
Incorporate the prepared R. solani inoculum into the this compound-treated and control soils. The inoculum level should be sufficient to cause significant disease in the control group. A common rate is 1:500 to 1:2000 (v/v) of inoculum to soil.[3]
-
Mix the inoculum thoroughly with the soil.
-
Prepare a non-infested control group to assess for any phytotoxic effects of the fungicide.
-
-
Planting and Greenhouse Conditions:
-
Fill pots or trays with the prepared soil mixtures.
-
Plant seeds or transplant seedlings of the host plant into the pots.
-
Maintain the greenhouse at optimal conditions for both plant growth and disease development (e.g., 20-30°C and moderate to high humidity).
-
Water the plants as needed, avoiding overwatering which can exacerbate some soil-borne diseases.
-
-
Disease Assessment:
-
After a predetermined incubation period (e.g., 3-4 weeks), assess the plants for disease symptoms.
-
Disease severity can be rated on a numerical scale (e.g., 1-4 or 1-5), where the lowest number indicates a healthy plant and the highest number indicates a dead or severely diseased plant.[3]
-
Assessments can include:
-
Percentage of emerged seedlings
-
Incidence of damping-off
-
Severity of root and hypocotyl rot
-
Plant height and fresh/dry weight
-
A visual plant vigor rating.[3]
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.
-
Protocol for Foliar Application
For diseases where foliar application of this compound might be investigated, or for residue studies, the following protocol can be adapted.
Objective: To evaluate the efficacy or residue levels of foliar-applied this compound.
Procedure:
-
Plant Cultivation:
-
Grow the target plants in a greenhouse to a suitable growth stage for application.
-
-
This compound Solution Preparation:
-
Prepare a spray solution of this compound at the desired concentration. For example, a study on eggplant used a 2000-fold dilution of a this compound formulation.
-
-
Application:
-
Apply the this compound solution as a foliar spray until runoff. Ensure thorough coverage of all plant surfaces.
-
A control group should be sprayed with water only.
-
Repeat applications at specified intervals if required by the experimental design (e.g., every 7 days).
-
-
Inoculation (for efficacy studies):
-
Inoculate the plants with the target pathogen either before or after the fungicide application, depending on whether protective or curative activity is being assessed.
-
-
Assessment:
-
For efficacy studies, assess disease severity on leaves, stems, or fruits at regular intervals.
-
For residue studies, collect plant tissue samples at different time points after the final application to determine the dissipation rate of this compound.
-
Safety Precautions
When handling this compound, always follow the safety data sheet (SDS) guidelines. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Conduct all work in a well-ventilated area.
References
Pencycuron: A Specialized Tool for Investigating Fungal Cell Cycle Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pencycuron is a phenylurea fungicide with high specificity against the plant pathogenic fungus Rhizoctonia solani and related species.[1][2] Its targeted mode of action, which involves the disruption of mitosis and cell division, makes it a valuable tool for studying fungal cell cycle regulation, particularly in R. solani.[1][3] These application notes provide detailed information and protocols for utilizing this compound to investigate the fungal cell cycle, assess fungicide sensitivity, and explore mechanisms of resistance.
Mechanism of Action
The primary mode of action of this compound is the inhibition of mycelial growth by blocking cell division.[1][3] This is achieved through the disruption of the microtubule cytoskeleton during mitosis.[1] Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division.[1] By interfering with microtubule function, this compound leads to mitotic arrest, preventing the proliferation of the fungus. While the precise molecular target within the microtubule-associated machinery is not fully elucidated, its effects are consistent with other microtubule-disrupting agents.
Interestingly, some studies have suggested that this compound may also affect the fluidity of lipid membranes in sensitive R. solani isolates, which could be a contributing factor to its fungicidal activity.[1]
Applications in Fungal Cell Cycle Research
This compound's specific activity makes it a useful tool for several research applications:
-
Inducing Mitotic Arrest: this compound can be used to arrest susceptible fungal cells in mitosis, allowing for the detailed study of this cell cycle phase.
-
Investigating Microtubule Dynamics: Researchers can use this compound to study the role of microtubules in fungal morphogenesis and cell division.
-
Screening for Resistant Mutants: this compound can be used in screening assays to identify and characterize fungal strains with resistance, providing insights into the molecular basis of fungicide resistance.
-
Comparative Studies: The high specificity of this compound for R. solani allows for comparative studies with other fungi to understand differences in cell cycle regulation and fungicide sensitivity.
Quantitative Data: this compound Efficacy
The effective concentration of this compound can vary significantly between different fungal species and even between isolates of the same species. The half-maximal effective concentration (EC50) is a key parameter for quantifying the potency of this compound.
| Fungal Isolate | EC50 (μg/mL) | Reference |
| Rhizoctonia solani AG-7 (Sensitive Isolate No. 214) | 0.47 ± 0.05 | [4] |
| Rhizoctonia solani AG-7 (Resistant Isolate No. 213) | > 2000 | [4] |
| Rhizoctonia solani | 0.0001 | [2] |
Experimental Protocols
Protocol 1: Determination of this compound EC50 on Fungal Mycelial Growth
This protocol outlines a method to determine the EC50 value of this compound against a filamentous fungus using a mycelial growth inhibition assay on solid medium.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal culture of interest (e.g., Rhizoctonia solani) actively growing on agar plates
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare this compound-Amended Media:
-
Autoclave the growth medium and cool it to 50-55°C in a water bath.
-
Prepare a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the this compound stock solution to the molten agar.
-
For the control plates, add an equivalent volume of DMSO without this compound.
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take mycelial plugs from the edge of an actively growing fungal colony.
-
Place one mycelial plug in the center of each this compound-amended and control plate, with the mycelial side facing down.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches approximately 80% of the plate diameter.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a suitable statistical software to perform a probit or logistic regression analysis to determine the EC50 value.
-
Protocol 2: Microscopic Visualization of this compound-Induced Mitotic Defects
This protocol describes how to observe the effects of this compound on nuclear division and microtubule organization in a susceptible fungus using fluorescence microscopy.
Materials:
-
Fungal culture grown on sterile glass coverslips or in liquid medium
-
This compound solution at a concentration known to inhibit growth (e.g., 2x EC50)
-
Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Primary antibody against tubulin (e.g., anti-α-tubulin monoclonal antibody)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treatment:
-
Treat the fungal culture with this compound for a predetermined duration (e.g., 4-8 hours) to induce mitotic arrest. Include a DMSO-treated control.
-
-
Fixation and Permeabilization:
-
Fix the fungal cells with the fixative solution for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization solution for 15-20 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Incubate the cells with the primary anti-tubulin antibody (diluted in PBS with 1% BSA) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in PBS with 1% BSA) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution (e.g., 1 µg/mL in PBS) for 10-15 minutes in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Observe the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Examine the control cells for normal mitotic spindles and nuclear division.
-
Examine the this compound-treated cells for abnormalities in microtubule organization, spindle formation, and chromosome segregation.
-
Visualizations
Caption: this compound's intervention in the fungal cell cycle.
Caption: Workflow for determining the EC50 of this compound.
Caption: Workflow for microscopic analysis of mitotic defects.
References
Application Notes and Protocols: Pencycuron Dose-Response in Sensitive Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of the fungicide pencycuron against sensitive fungal strains, with a primary focus on Rhizoctonia solani. Detailed protocols for determining fungicide sensitivity are outlined to ensure reproducible and accurate results.
Introduction
This compound is a non-systemic phenylurea fungicide with protective action, specifically targeting diseases caused by Rhizoctonia solani and Pellicularia spp.[1][2]. Its mode of action is the inhibition of mitosis and cell division, making it a valuable tool for managing diseases such as rice sheath blight and potato black scurf[3][4]. Understanding the dose-response relationship in sensitive fungal strains is critical for effective disease management, resistance monitoring, and the development of new antifungal agents. This compound's efficacy can vary significantly between different anastomosis groups (AGs) of R. solani, with some groups exhibiting high sensitivity while others are less susceptible[2][5][6].
Quantitative Dose-Response Data
The median effective concentration (EC50) is a standard measure of a fungicide's potency, representing the concentration required to inhibit 50% of fungal growth. The sensitivity of various Rhizoctonia solani anastomosis groups to this compound is summarized below.
Table 1: this compound EC50 Values for Various Rhizoctonia solani Anastomosis Groups
| Anastomosis Group (AG) | Number of Isolates | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |
| AG-2-2IIIB, AG-2-2IV, AG-3 PT, AG-4HGIII | 117 | 0.0339 (± 0.0012) | Not Specified | [3] |
| AG-3 | 74 | 0.036 | 0.013 - 0.099 | [7] |
| AG-4HGI | 107 | 0.0339 (± 0.0012) | Not Specified | [3] |
| AG-4HGI | 2 | 0.021 | 0.018 - 0.024 | [7] |
| AG-4HGII | 3 | 0.128 | 0.067 - 0.222 | [7] |
| AG-7 (Sensitive Isolate No. 214) | 1 | 0.47 (± 0.05) | Not Applicable | [6] |
| AG-7 (Resistant Isolate No. 213) | 1 | >2000 | Not Applicable | [6] |
| AG-A, AG-K, AG-4HGI (subset), AG-4HGII (subset) | 20 | Not Sensitive | Not Specified | [3] |
Note: Sensitivity can be isolate-dependent even within the same anastomosis group.
Mechanism of Action: Disruption of Mitosis
This compound's fungicidal activity stems from its ability to interfere with cell division[4]. It specifically disrupts the formation and function of the microtubule cytoskeleton, which is essential for the segregation of chromosomes during mitosis[4]. This disruption leads to a blockage of the cell cycle and ultimately inhibits the mycelial growth of the fungus.
Experimental Protocols
The following is a detailed protocol for determining the dose-response of this compound against sensitive fungal strains using a mycelial growth inhibition assay, commonly known as the poisoned food technique[8].
Protocol: Mycelial Growth Inhibition Assay
1. Materials
-
Potato Dextrose Agar (PDA) medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of fungal isolates on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator set to 25-27°C[8]
-
Parafilm
-
Micropipettes and sterile tips
-
Laminar flow hood
2. Preparation of Fungicide-Amended Media
-
Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50°C in a water bath.
-
Under a laminar flow hood, add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., a serial dilution from 0.01 µg/mL to 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.
-
Prepare a control set of PDA plates containing only the solvent at the same concentration used in the treatment plates.
-
Gently swirl the flasks to ensure homogenous mixing of the fungicide.
-
Pour approximately 20 mL of the amended or control PDA into each sterile Petri dish.
-
Allow the plates to solidify completely.
3. Inoculation and Incubation
-
From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
-
Seal the plates with Parafilm.
-
Incubate the plates in the dark at 25-27°C[8]. The incubation period will depend on the growth rate of the fungus, typically until the mycelium in the control plates has reached the edge of the dish.
4. Data Collection and Analysis
-
Measure the radial growth (colony diameter) of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average diameter for each replicate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the fungal colony on the control plate.
-
T = Average diameter of the fungal colony on the treated plate.
-
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a statistical software package (e.g., R with the 'drc' package) to perform a probit or log-logistic regression analysis to determine the EC50 value[6].
Experimental Workflow Diagram
Conclusion
The provided data and protocols offer a robust framework for assessing the efficacy of this compound against sensitive fungal strains. The significant variability in sensitivity among different R. solani anastomosis groups highlights the importance of routine monitoring and characterization of local pathogen populations. Adherence to standardized protocols is essential for generating reliable and comparable dose-response data, which is fundamental for effective fungicide application strategies and resistance management programs.
References
- 1. Plant Disease 1987 | Efficacy of this compound Against Isolates Representing Different Anastomosis Groups of Rhizoctonia solani and Rhizoctonia-like Binucleate Fungi [apsnet.org]
- 2. ppjonline.org [ppjonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Interdependence of the actin and the microtubule cytoskeleton during fungal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. journaloffarmsciences.in [journaloffarmsciences.in]
Application Notes and Protocols for Assessing Pencycuron Absorption and Translocation in Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the absorption and translocation of pencycuron, a non-systemic phenylurea fungicide, in plants. The protocols are designed to deliver robust and reproducible data for regulatory submissions, environmental fate studies, and efficacy evaluations.
This compound is primarily a non-systemic, protective fungicide, meaning its movement within the plant is generally limited.[1][2][3][4][5] The primary mode of action is through contact, inhibiting the cell division of fungal pathogens.[3] Therefore, the assessment of its behavior in plants focuses on quantifying its presence on and within plant tissues (absorption) and confirming its limited movement from the application site (translocation).
Section 1: Assessment of this compound Absorption via Residue Analysis
The most common approach to quantify the absorption of this compound is through residue analysis in various plant matrices. This involves extracting the compound from the plant tissue and quantifying it using chromatographic techniques.
Experimental Protocol 1: this compound Residue Analysis in Eggplant using LC-MS/MS
This protocol is adapted from a study on this compound residue dynamics in eggplant.[3][6][7]
1. Sample Preparation and Extraction: a. Homogenize 10 g of the plant sample (e.g., fruit, leaves) with dry ice. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. c. Add 10 mL of acetonitrile and vortex for 1 minute. d. Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). e. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the supernatant (acetonitrile layer) to a d-SPE tube containing 150 mg MgSO₄, 50 mg of primary secondary amine (PSA), and 7.5 mg of graphitized carbon black (GCB). b. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes. c. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis: a. Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS). b. Column: A suitable C18 column. c. Mobile Phase: A gradient of methanol and water. d. Injection Volume: 2 µL. e. Ionization Mode: Positive electrospray ionization (ESI+). f. MRM Transitions: Monitor for the specific precursor and product ions of this compound.[3][8]
Experimental Protocol 2: this compound Residue Analysis in Rice Plants using HPLC-UV
This protocol is based on a method for determining this compound dissipation in rice.[2][9]
1. Sample Preparation and Extraction: a. Homogenize the rice plant sample (e.g., leaves, stems). b. Extract a known weight of the homogenized sample three times with 100 mL of acetone using a blender for 5 minutes each time. c. Centrifuge the extract at 3000 rpm for 10 minutes. d. Combine the supernatants and partition the this compound into chloroform (CHCl₃) (100 mL, followed by two 50 mL portions). e. Evaporate the chloroform layer to dryness.
2. Sample Analysis: a. Re-dissolve the residue in a known volume of HPLC-grade methanol. b. Filter the solution through a 0.2 µm filter. c. Instrumentation: High-Performance Liquid Chromatograph with a UV detector (HPLC-UV). d. Column: Intersil 150 mm × 4.6 mm ODS 2, 5 µm (or equivalent RPC18 column).[2][9] e. Mobile Phase: Methanol and water (90:10) at a flow rate of 1 mL/min.[2][9] f. Column Temperature: 40 °C.[2][9] g. Detection Wavelength: 240 nm.[2][9] h. Quantification: Compare the peak area of the sample with that of a certified this compound standard.
Data Presentation: this compound Residue Analysis Parameters
| Parameter | Eggplant (LC-MS/MS)[3][7] | Rice (HPLC-UV)[2][9] |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.005 mg/kg |
| Limit of Detection (LOD) | Not Reported | 0.01 mg |
| Recovery Rate | 102.6% - 106.1% | 90.0% - 93.4% |
| Relative Standard Deviation (RSD) | 2.3% - 6.4% | 2.5% - 3.0% |
| Matrix Effect (%ME) | +8.1% | Not Reported |
Data Presentation: this compound Dissipation in Plants
| Plant | Initial Residue (mg/kg) | Residue after 14 Days (mg/kg) | Half-life (days) | Study Reference |
| Eggplant | 0.045 | 0.006 | 4.9 | [6][7] |
| Rice | 0.0190 - 0.0204 (T1 dose) | Below detectable limit after 10 days | 1.57 - 2.77 | [2][9] |
Section 2: Assessment of this compound Translocation
Given that this compound is non-systemic, translocation studies are designed to confirm its limited movement from the point of application. Radiolabeling provides a highly sensitive method for visualizing and quantifying the distribution of a pesticide within a plant.[10]
General Protocol: Assessing this compound Translocation using a ¹⁴C-labeled Radiotracer
This is a general protocol, as specific studies on this compound translocation using this method are not widely published. The methodology is based on standard practices for radiolabeled pesticide studies.[10][11]
1. Synthesis of Radiolabeled this compound: a. Synthesize this compound with a ¹⁴C label at a stable position within the molecule (e.g., in the phenyl ring). This is typically performed by specialized laboratories.
2. Plant Treatment: a. Grow the test plants (e.g., potato, rice, or cotton seedlings) in a controlled environment. b. Prepare a treatment solution of ¹⁴C-pencycuron in a suitable solvent and carrier, mimicking a field formulation. c. Apply a known amount of the radiolabeled solution to a specific area of the plant, such as a single leaf (for foliar uptake and translocation) or to the soil/hydroponic medium (for root uptake and translocation).
3. Incubation and Sampling: a. Harvest plants at various time points after treatment (e.g., 1, 3, 7, and 14 days). b. At each time point, carefully dissect the plant into different parts:
- Treated leaf/area
- Untreated leaves (above and below the treated leaf)
- Stem
- Roots
- Fruit/tubers (if applicable) c. For foliar applications, perform a surface wash of the treated leaf with a suitable solvent (e.g., acetonitrile) to differentiate between this compound on the surface and that which has been absorbed.
4. Quantification by Liquid Scintillation Counting (LSC): a. Combust the dried, homogenized plant parts in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂. b. Trap the ¹⁴CO₂ in a scintillation cocktail. c. Measure the radioactivity in the cocktail using a liquid scintillation counter. d. Quantify the amount of ¹⁴C-pencycuron in each plant part based on the measured radioactivity and the specific activity of the radiolabeled compound.
5. Visualization by Autoradiography: a. Press the whole plant or dissected plant parts against X-ray film or a phosphor imaging screen for a set exposure time.[11] b. Develop the film or scan the screen to create an image showing the distribution of the radiolabeled this compound. Darker areas indicate higher concentrations of the compound.[11]
Visualizations
Caption: Workflow for this compound Residue Analysis.
Caption: Workflow for this compound Translocation Study.
Caption: Conceptual Diagram of this compound's Limited Movement.
References
- 1. Dissipation of this compound in rice plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissipation of this compound in rice plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. scispace.com [scispace.com]
- 10. selcia.com [selcia.com]
- 11. Autoradiography | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols: Pencycuron in Fungicide Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pencycuron as a tool to investigate the mechanisms of fungicide resistance in plant pathogenic fungi, with a particular focus on Rhizoctonia solani. The protocols outlined below cover methods for assessing fungicide sensitivity, identifying resistance genes through transcriptomics, and validating the function of candidate resistance genes.
Introduction
This compound is a non-systemic phenylurea fungicide with specific activity against diseases caused by Rhizoctonia solani, the causal agent of sheath blight in rice and black scurf in potatoes.[1][2] Its mode of action involves the inhibition of mitosis and cell division through the disruption of the microtubule cytoskeleton.[2][3][4] The emergence of fungicide resistance is a significant threat to global food security, making it crucial to understand the underlying molecular mechanisms. This compound serves as a valuable chemical probe to study these resistance mechanisms, which can include target site modification, metabolic detoxification, and overexpression of efflux pumps.[5][6]
Recent research has identified a key mechanism of this compound resistance in R. solani involving the detoxification of the fungicide by a cytochrome P450 enzyme, RsCYP-1.[7] This discovery was facilitated by comparative genomics and transcriptomics of sensitive and resistant isolates, followed by functional validation through heterologous expression. These approaches are detailed in the protocols below.
Data Presentation: this compound Sensitivity in Rhizoctonia solani
The following table summarizes the effective concentration 50% (EC₅₀) values of this compound against various isolates of Rhizoctonia solani, providing a quantitative measure of their sensitivity to the fungicide.
| Fungal Isolate/Species | This compound EC₅₀ (µg/mL) | Reference |
| Rhizoctonia solani (general) | 0.1 x 10⁻³ | [8] |
| Rhizoctonia solani AG-7 (Resistant Isolate No. 213) | Resistant (exact EC₅₀ not specified) | [7] |
| Rhizoctonia solani AG-7 (Sensitive Isolate No. 214) | Sensitive (exact EC₅₀ not specified) | [7] |
| Rhizoctonia spp. | Variation in sensitivity | [4] |
Experimental Protocols
Protocol 1: In Vitro Fungicide Sensitivity Testing of Rhizoctonia solani
This protocol details the determination of the EC₅₀ value of this compound against R. solani using a poisoned food technique.[9]
Materials:
-
Rhizoctonia solani isolates
-
Potato Dextrose Agar (PDA) medium
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator (25 ± 2°C)
-
Laminar flow hood
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Preparation of Fungicide-Amended Media: Autoclave PDA medium and cool it to 50-55°C. Add the required amount of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and an equivalent amount of DMSO without the fungicide. Pour the amended and control media into sterile Petri dishes.
-
Inoculation: From the margin of a 3-4 day old actively growing culture of R. solani on PDA, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, with the mycelium facing down, at the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial mycelial growth in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = ((dc - dt) / dc) * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
EC₅₀ Determination: Use probit analysis to regress the inhibition percentage against the log of the fungicide concentration to determine the EC₅₀ value.
Protocol 2: Transcriptome Analysis (RNA-seq) of this compound-Treated R. solani
This protocol outlines the steps for identifying differentially expressed genes in R. solani in response to this compound treatment.
Materials:
-
R. solani sensitive and resistant isolates
-
Potato Dextrose Broth (PDB)
-
This compound
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
RNA sequencing platform (e.g., Illumina)
-
Bioinformatics software for data analysis
Procedure:
-
Fungal Culture and Treatment: Grow mycelia of both sensitive and resistant R. solani isolates in PDB for a specified period. Treat the cultures with a sub-lethal concentration of this compound (e.g., the EC₂₀ value determined in Protocol 1). Have a corresponding set of untreated control cultures.
-
Harvesting and RNA Extraction: After a defined exposure time (e.g., 6, 12, or 24 hours), harvest the mycelia by filtration, flash-freeze in liquid nitrogen, and store at -80°C. Extract total RNA from the frozen mycelia using a suitable RNA extraction kit following the manufacturer's instructions.
-
RNA Quality Control and Library Preparation: Treat the RNA samples with DNase I to remove any contaminating genomic DNA. Assess the RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer. Construct RNA-seq libraries from high-quality RNA samples using a commercial kit.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina NovaSeq.
-
Bioinformatics Analysis:
-
Quality Control: Trim raw sequencing reads to remove adapters and low-quality bases.
-
Mapping: Align the cleaned reads to a reference genome of R. solani.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the this compound-treated and control samples, as well as between the resistant and sensitive isolates, using software packages like DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis: Perform functional annotation of the DEGs using databases like GO and KEGG to identify over-represented biological pathways and functions. Focus on genes potentially involved in detoxification, such as cytochrome P450s, ABC transporters, and glutathione S-transferases.
-
Protocol 3: Heterologous Expression and Functional Validation of a Candidate Resistance Gene
This protocol describes the functional validation of a candidate resistance gene (e.g., a cytochrome P450) by expressing it in a heterologous host.
Materials:
-
cDNA from the this compound-resistant R. solani isolate
-
Expression vector suitable for the chosen host (e.g., pYES-DEST52 for yeast, or a suitable vector for a fungal host like Monilinia fructicola)
-
Competent cells of the heterologous host (e.g., Saccharomyces cerevisiae or protoplasts of Monilinia fructicola)
-
Appropriate selective media for the host
-
This compound
Procedure:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate resistance gene from the cDNA of the resistant R. solani isolate using PCR with gene-specific primers. Clone the PCR product into the chosen expression vector.
-
Transformation of the Heterologous Host: Transform the expression vector containing the candidate gene into the competent cells of the heterologous host. Also, transform an empty vector as a negative control.
-
Selection of Transformants: Select the transformed cells on a medium containing the appropriate selection agent.
-
Expression of the Heterologous Gene: Induce the expression of the cloned gene according to the specific requirements of the expression vector and host system.
-
Fungicide Sensitivity Assay of Transformants:
-
Grow the transformed host cells (carrying the candidate gene or the empty vector) in liquid or on solid medium.
-
Expose the cells to a range of this compound concentrations.
-
Measure the growth of the cells (e.g., by optical density for yeast or radial growth for filamentous fungi).
-
-
Data Analysis: Compare the this compound sensitivity of the cells expressing the candidate gene with that of the cells carrying the empty vector. A significant increase in this compound tolerance in the cells expressing the candidate gene confirms its role in conferring resistance.
Visualizations
Caption: this compound's mechanism of inhibiting fungal growth.
References
- 1. Heterologous expression of fungal cytochromes P450 (CYP5136A1 and CYP5136A3) from the white-rot basidiomycete Phanerochaete chrysosporium: Functionalization with cytochrome b5 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 3. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. Phytopathology 1984 | Comparative Sensitivity of Rhizoctonia solani and Rhizoctonia-like Fungi to Selected Fungicides In Vitro [apsnet.org]
- 7. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Analytical standards and reference materials for pencycuron
This document provides detailed application notes and protocols for the analysis of pencycuron, a non-systemic phenylurea fungicide. It is intended for researchers, scientists, and professionals involved in drug development and residue analysis.
This compound Analytical Standards and Reference Materials
High-purity analytical standards and certified reference materials are essential for accurate quantification of this compound residues in various matrices. Several suppliers offer this compound standards with certified purity.
Available this compound Standards:
| Supplier | Product Name | Grade | CAS Number |
| HPC Standards GmbH | This compound | ISO 17034 Reference Material | 66063-05-6 |
| Sigma-Aldrich | This compound, PESTANAL® | Analytical Standard | 66063-05-6 |
| LGC Standards | This compound-PB-amine | Reference Material | 66063-15-8 |
| MedKoo Biosciences | This compound | >98% purity | 66063-05-6 |
Mechanism of Action
This compound is a non-systemic fungicide with protective action, primarily effective against diseases caused by Rhizoctonia solani and Pellicularia spp.[1][2]. Its mode of action involves the inhibition of mitosis and cell division in the target fungi[1][3]. It has been reported to disrupt the cytoskeleton of microtubules during mitosis[4].
References
- 1. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 2. This compound | C19H21ClN2O | CID 91692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
Pencycuron: Application Notes and Protocols for Laboratory and Field Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and evaluation of pencycuron, a phenylurea fungicide, in both laboratory and field settings. This compound is a non-systemic fungicide with protective action, primarily used for the control of diseases caused by Rhizoctonia solani and Pellicularia spp.[1] Its mode of action involves the inhibition of mitosis and cell division.[1][2]
Mode of Action
This compound specifically targets fungal pathogens, particularly Rhizoctonia solani, by disrupting the process of cell division.[1][2] It is understood to interfere with microtubule-dependent processes, which are crucial for the formation of the mitotic spindle during cell division. This disruption leads to an inhibition of mycelial growth.[2] While the precise molecular interactions with tubulin or other microtubule-associated proteins are still a subject of ongoing research, the observable effect is a halt in the fungal life cycle. Resistance to this compound in some Rhizoctonia solani anastomosis groups (AGs) has been linked to detoxification mechanisms involving cytochrome P450 genes.[3][4][5]
References
- 1. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 2. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Molecular Mechanism of this compound Resistance in Rhizoctonia solani [ppm.ntu.edu.tw]
- 4. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pencycuron Extraction from Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of the fungicide pencycuron from soil samples prior to analysis by chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Three common extraction methods are covered: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Ultrasonic-Assisted Extraction (UAE).
Method Comparison
The choice of extraction method can significantly impact the recovery, sensitivity, and efficiency of this compound analysis. The following table summarizes key quantitative data for the three described methods. It is important to note that performance can vary depending on soil type, analyte concentration, and specific laboratory conditions.
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Ultrasonic-Assisted Extraction (UAE) |
| Recovery | 75.4% - 106.1%[1][2] | 60.3% - 107.7% (for various pesticides)[3] | 87.7% - 108.0% (for various herbicides)[4] |
| Limit of Detection (LOD) | 0.005 - 0.02 mg/kg[5] | 0.1 - 0.6 µg/kg (for various pesticides)[6] | 0.2 - 1.0 ng/g (for various herbicides)[4] |
| Limit of Quantification (LOQ) | 0.005 - 0.04 mg/kg[5][7] | 0.4 - 2.0 µg/kg (for various pesticides)[6] | 0.8 - 2.2 ng/g (for various herbicides)[4] |
| Relative Standard Deviation (RSD) | 2.3% - 11.8%[2][7] | < 20.7% (for various pesticides)[3] | 3.8% - 10.9% (for various herbicides)[4] |
| Analysis Time | Fast | Moderate | Moderate to Fast |
| Solvent Consumption | Low | Low to Moderate | Moderate |
| Cost | Low | Moderate to High | Low to Moderate |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted technique for pesticide residue analysis in various matrices, including soil, due to its simplicity, speed, and low solvent usage.[8] It involves a two-step process: an initial extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Experimental Protocol: QuEChERS
a. Sample Preparation and Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add 8 mL of water and vortex for 1 minute. Let it stand for 30 minutes to hydrate.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube. The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and anhydrous magnesium sulfate (to remove residual water). For soils with high organic matter, C18 sorbent may also be included.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at a high rcf (e.g., ≥5000 x g) for 2 minutes.
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
Logical Workflow for QuEChERS Method
Caption: QuEChERS workflow for this compound extraction from soil.
Solid-Phase Extraction (SPE) Method
Solid-Phase Extraction is a technique used for sample preparation that separates components of a mixture according to their physical and chemical properties. For this compound analysis in soil, an initial solvent extraction is typically required, followed by a cleanup and concentration step using an SPE cartridge.
Experimental Protocol: Solid-Phase Extraction (SPE)
a. Initial Solvent Extraction:
-
Weigh 10 g of homogenized soil into a glass beaker.
-
Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetone and dichloromethane).
-
Place the beaker in an ultrasonic bath for 15 minutes.
-
Decant the solvent into a collection flask.
-
Repeat the extraction (steps 2-4) two more times with fresh solvent.
-
Combine the solvent extracts and concentrate them to approximately 1 mL using a rotary evaporator.
b. SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Dilute the 1 mL concentrated extract with 9 mL of deionized water and load the entire 10 mL onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elution: Elute the this compound from the cartridge with 5 mL of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).
-
The eluate can be concentrated further if necessary and is then ready for chromatographic analysis.
Experimental Workflow for SPE Method
Caption: Solid-Phase Extraction workflow for this compound from soil.
Ultrasonic-Assisted Extraction (UAE) Method
Ultrasonic-Assisted Extraction utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles near the sample matrix facilitates the release of target analytes into the solvent. This method can improve extraction efficiency and reduce extraction time compared to traditional shaking or Soxhlet extraction methods.
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)
-
Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of ethyl acetate and methanol).
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. The temperature of the water bath should be monitored and controlled to prevent degradation of the analyte.
-
After sonication, centrifuge the tube at a moderate speed (e.g., 4000 rpm) for 10 minutes to separate the soil from the solvent.
-
Carefully decant the supernatant into a clean collection tube.
-
The extract may require a cleanup step, such as d-SPE as described in the QuEChERS protocol, or it may be directly analyzed if the extract is sufficiently clean.
-
If necessary, the solvent can be evaporated and the residue reconstituted in a smaller volume of a suitable solvent for analysis.
Logical Relationship for UAE Methoddot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pencycuron Resistance in Rhizoctonia solani: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the development of pencycuron resistance in Rhizoctonia solani.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work against Rhizoctonia solani?
This compound is a non-systemic phenylurea fungicide with protective action. Its primary mode of action is the inhibition of mitosis and cell division, which disrupts the growth of the fungal mycelium. It is particularly effective against diseases caused by Rhizoctonia solani, such as sheath blight in rice and black scurf in potatoes.
Q2: What is the molecular mechanism behind this compound resistance in R. solani?
Recent studies have identified a key mechanism of this compound resistance in R. solani involving detoxification of the fungicide. A specific cytochrome P450 gene, designated as RsCYP-1, has been shown to be significantly upregulated in this compound-resistant isolates. Heterologous expression of RsCYP-1 in a sensitive fungus conferred enhanced resistance to this compound, providing strong evidence for its role in detoxification.
Q3: Is this compound resistance common in all Rhizoctonia solani anastomosis groups (AGs)?
No, the sensitivity to this compound varies significantly among different anastomosis groups of R. solani. For instance, some studies have shown that isolates belonging to AG-7 are generally resistant to this compound. In contrast, other groups like AG-3 PT have been found to be more sensitive. This inherent variability is an important factor to consider in disease management strategies.
Q4: What is a typical EC50 value for this compound against sensitive and resistant R. solani isolates?
The effective concentration to inhibit 50% of mycelial growth (EC50) can vary widely. For a highly sensitive isolate of R. solani AG-7 (isolate No. 214), the EC50 value was reported to be 0.47 ± 0.05 μg/mL. In contrast, a highly resistant isolate (No. 213) from the same anastomosis group had an EC50 value of >2,000 μg/mL. Other studies have reported EC50 values for various AGs, showing a range of sensitivities.
Q5: Are there fitness costs associated with this compound resistance in R. solani?
Fitness costs are disadvantages that a resistant pathogen may experience in the absence of the fungicide. These costs can manifest as reduced mycelial growth, lower sclerotia production, or decreased pathogenicity. While the specific fitness costs associated with this compound resistance in R. solani are not extensively documented in the readily available literature, it is a critical area of research. The presence and magnitude of fitness costs can influence the stability of resistance in the fungal population and inform resistance management strategies.
Q6: How can this compound resistance be detected in R. solani isolates?
The most common method for detecting this compound resistance is through in vitro sensitivity assays, such as the mycelial growth rate method. This involves growing the fungal isolates on a culture medium amended with a range of this compound concentrations and calculating the EC50 value. Molecular methods, such as quantitative PCR (qPCR) to assess the expression level of resistance-related genes like RsCYP-1, can also be employed for more targeted detection.
Data Presentation
Table 1: this compound EC50 Values for a this compound-Sensitive and a this compound-Resistant Rhizoctonia solani AG-7 Isolate
| Isolate | Anastomosis Group | This compound Sensitivity | EC50 (μg/mL) | Reference |
| No. 214 | AG-7 | Sensitive | 0.47 ± 0.05 | |
| No. 213 | AG-7 | Resistant | > 2,000 |
Table 2: Variation in this compound Sensitivity Among Different Rhizoctonia solani Anastomosis Groups
| Anastomosis Group | Sensitivity to this compound | Reference |
| AG-1 | Variable | |
| AG-2 type 1 | One isolate reported as resistant | |
| AG-3 PT | Generally sensitive | |
| AG-4 | Some isolates less sensitive | |
| AG-5 | Less sensitive | |
| AG-7 | Generally resistant |
Troubleshooting Guides
Table 3: Troubleshooting Common Issues in this compound Resistance Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values for the same isolate. | 1. Inconsistent inoculum size or age.2. Uneven distribution of this compound in the culture medium.3. Fluctuation in incubation temperature or humidity.4. Degradation of this compound stock solution. | 1. Use standardized mycelial plugs from the actively growing edge of a fresh culture.2. Ensure thorough mixing of the fungicide in the molten agar before pouring plates.3. Maintain consistent incubation conditions.4. Prepare fresh this compound stock solutions and store them appropriately. |
| Failure to induce this compound resistance in the laboratory. | 1. Insufficient selection pressure (this compound concentration is too low).2. Short duration of exposure to the fungicide.3. The parental isolate may have a low propensity to develop resistance. | 1. Gradually increase the concentration of this compound in the culture medium over successive transfers.2. Perform multiple rounds of selection.3. Try with different wild-type isolates of R. solani. |
| Contamination of cultures during sensitivity testing. | 1. Non-sterile work environment or equipment.2. Contaminated stock cultures or reagents. | 1. Work in a laminar flow hood and use sterile techniques for all manipulations.2. Regularly check the purity of stock cultures and sterilize all media and reagents. |
| No significant difference in fitness parameters between resistant and sensitive isolates. | 1. The specific resistance mechanism may not impose a significant fitness cost under the tested conditions.2. The fitness parameters being measured are not sensitive enough to detect subtle differences.3. Insufficient number of replicates. | 1. Test a wider range of fitness parameters (e.g., competitive ability, virulence on host plants).2. Evaluate fitness under different environmental conditions (e.g., temperature, nutrient availability).3. Increase the number of replicates to enhance statistical power. |
Experimental Protocols
Protocol 1: Fungicide Sensitivity Testing using the Mycelial Growth Rate Method
-
Preparation of this compound Stock Solution:
-
Dissolve a known amount of analytical grade this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Fungicide-Amended Media:
-
Prepare Potato Dextrose Agar (PDA) and autoclave.
-
Allow the PDA to cool to approximately 50-55°C.
-
Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100, 1000, 2000 µg/mL).
-
Ensure the final concentration of the solvent (e.g., DMSO) is the same across all treatments, including the control, and is at a level that does not affect fungal growth.
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation:
-
From the actively growing margin of a 3-5 day old R. solani culture on PDA, take a 5 mm diameter mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at 25-28°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by performing a probit analysis or by regressing the inhibition percentage against the log-transformed fungicide concentrations.
-
Protocol 2: Laboratory Induction of this compound Resistance
-
Initial Culture:
-
Start with a sensitive wild-type isolate of R. solani.
-
-
Stepwise Selection:
-
Inoculate the sensitive isolate on a PDA plate containing a sub-lethal concentration of this compound (e.g., a concentration that inhibits growth by 20-30%).
-
After incubation, take a mycelial plug from the edge of the growing colony and transfer it to a fresh PDA plate with the same or a slightly higher concentration of this compound.
-
Repeat this process for several generations, gradually increasing the this compound concentration in the medium.
-
-
Isolation of Resistant Mutants:
-
After several rounds of selection, isolates that can grow on PDA plates with significantly higher concentrations of this compound compared to the parental isolate are considered resistant mutants.
-
-
Stability of Resistance:
-
To check the stability of the acquired resistance, culture the resistant mutants on fungicide-free PDA for several generations and then re-test their sensitivity to this compound.
-
Protocol 3: Assessment of Fitness Costs
-
Mycelial Growth Rate:
-
Inoculate mycelial plugs of both the this compound-resistant and the sensitive parental isolates on fungicide-free PDA plates.
-
Incubate under standard conditions and measure the radial growth daily.
-
Compare the growth rates of the resistant and sensitive isolates.
-
-
Sclerotia Production:
-
Grow the resistant and sensitive isolates on PDA plates until the mycelium covers the entire surface.
-
Continue incubation for an additional 2-3 weeks to allow for the formation of sclerotia.
-
Count the number of sclerotia produced by each isolate. The weight of the sclerotia can also be measured.
-
-
Pathogenicity Assay:
-
Inoculate a susceptible host plant (e.g., rice seedlings or potato tubers) with mycelial plugs or sclerotia of both the resistant and sensitive isolates.
-
Maintain the plants under conditions conducive to disease development.
-
Assess disease severity at regular intervals by measuring lesion size or using a disease rating scale.
-
Compare the virulence of the resistant and sensitive isolates.
-
Visualizations
Caption: Mechanism of this compound action and resistance in R. solani.
Caption: Workflow for fungicide sensitivity testing.
Caption: Workflow for assessing fitness costs of resistance.
Technical Support Center: Molecular Mechanisms of Pencycuron Resistance in Fungi
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the molecular mechanisms of pencycuron resistance in fungi.
Frequently Asked Questions (FAQs)
Q1: What is the primary known molecular mechanism of this compound resistance in Rhizoctonia solani?
The primary reported mechanism of this compound resistance in Rhizoctonia solani, particularly in the AG-7 anastomosis group, is the metabolic detoxification of the fungicide.[1][2] This is mediated by the overexpression of a specific cytochrome P450 gene, designated as RsCYP-1.[1][2][3] In resistant isolates, the expression of RsCYP-1 is significantly upregulated upon exposure to this compound, leading to the breakdown of the fungicide into less toxic metabolites.[1]
Q2: Are there other potential mechanisms of this compound resistance?
While the upregulation of RsCYP-1 is the most well-documented mechanism, other potential mechanisms of fungicide resistance could theoretically be involved, although they are not yet specifically proven for this compound. These could include:
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Target site mutations: this compound's mode of action is the inhibition of mitosis and cell division.[4] This suggests a specific protein target involved in these processes. Mutations in the gene encoding this target protein could reduce its binding affinity for this compound, leading to resistance. However, the precise target of this compound has not been definitively identified.
-
Efflux pumps: The overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can lead to multidrug resistance by actively pumping fungicides out of the fungal cell.[5][6][7][8][9] While this is a common resistance mechanism for other fungicides, its specific role in this compound resistance has not been established.
Q3: Has this compound resistance been observed in fungi other than Rhizoctonia solani?
The majority of research on this compound resistance has focused on Rhizoctonia solani. However, some studies have indicated varying sensitivity to this compound in other Rhizoctonia species. For instance, this compound has been reported to be ineffective against R. oryzae and R. cerealis, suggesting intrinsic resistance in these species.[10] A study on Russian isolates of R. solani identified three strains with resistance to this compound that were also capable of growing at high temperatures.[11]
Q4: What is the typical range of this compound sensitivity in Rhizoctonia solani?
The sensitivity of Rhizoctonia solani to this compound varies significantly between different anastomosis groups (AGs) and even between isolates within the same AG.[1][12] For example, a highly resistant isolate of R. solani AG-7 (No. 213) has an EC50 value of >2,000 µg/mL, while a sensitive isolate from the same AG (No. 214) has an EC50 of 0.47 ± 0.05 µg/mL.[1]
Troubleshooting Guides
Experiment 1: Assessing this compound Sensitivity (EC50 Determination)
Problem: Inconsistent or non-reproducible EC50 values for this compound.
-
Possible Cause 1: this compound solubility. this compound is practically insoluble in water.[4]
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Solution: Prepare a stock solution of this compound in a suitable organic solvent like DMSO.[13] When preparing the final concentrations in your growth medium (e.g., Potato Dextrose Agar - PDA), ensure the final concentration of the solvent is low and consistent across all treatments, including the control, to avoid solvent-induced growth inhibition.
-
-
Possible Cause 2: Inoculum variability. The age and physiological state of the fungal inoculum can affect its growth rate and sensitivity to the fungicide.
-
Solution: Use standardized mycelial plugs from the actively growing edge of a fresh culture plate. Ensure all plugs are of the same size and thickness for uniform inoculation.
-
-
Possible Cause 3: Uneven distribution of this compound in the agar.
-
Solution: After adding the this compound stock solution to the molten agar, mix it thoroughly before pouring the plates. Allow the plates to solidify completely before inoculation.
-
Experiment 2: Gene Expression Analysis of this compound-Treated Fungi (RNA-seq)
Problem: Low yield or poor quality of RNA from this compound-treated fungal cultures.
-
Possible Cause 1: Fungal growth inhibition. this compound treatment can significantly slow down or inhibit fungal growth, leading to a low biomass for RNA extraction.
-
Solution: Optimize the this compound concentration and treatment time. You need a concentration that is high enough to induce a resistance response but not so high that it kills the fungus or completely halts its growth. A time-course experiment can help identify the optimal time point for RNA extraction after treatment.
-
-
Possible Cause 2: RNase contamination. Fungal mycelia can be rich in RNases, which can degrade RNA during extraction.
-
Solution: Work quickly and in a cold environment (e.g., on ice) during the RNA extraction process. Use RNase-free reagents and consumables. Consider using a commercial RNA extraction kit specifically designed for fungi, which often contain inhibitors of RNases. The protocol used by Chen et al. (2025) involved homogenizing frozen mycelia and using LiCl for RNA purification.[1]
-
Problem: No significant differential gene expression observed in RNA-seq data after this compound treatment.
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Possible Cause 1: Suboptimal treatment conditions. The this compound concentration or the duration of exposure may not have been sufficient to elicit a strong transcriptional response.
-
Solution: As mentioned above, perform a dose-response and time-course experiment to identify the optimal conditions for inducing the expression of resistance-related genes.
-
-
Possible Cause 2: The resistance mechanism is not transcriptionally regulated. In some cases, resistance may be due to a pre-existing mutation in a target gene, which may not result in significant changes in gene expression.
-
Solution: In addition to RNA-seq, consider whole-genome sequencing of resistant and sensitive isolates to identify any single nucleotide polymorphisms (SNPs) or other genetic variations that may be associated with resistance.
-
Experiment 3: Functional Validation of a Resistance Gene (Heterologous Expression)
Problem: The heterologously expressed candidate gene does not confer this compound resistance in the host organism (e.g., yeast or a sensitive fungal strain).
-
Possible Cause 1: Incorrect gene sequence or cloning. Errors in the gene sequence or incorrect cloning into the expression vector can result in a non-functional protein.
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Solution: Sequence-verify your entire expression construct to ensure the gene is in the correct frame and free of mutations.
-
-
Possible Cause 2: Improper protein folding or lack of necessary co-factors. The host organism may not be able to correctly fold the fungal protein or may lack the necessary co-factors for its activity.
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Solution: If expressing a cytochrome P450, ensure that the host organism has a compatible cytochrome P450 reductase, as this is often required for P450 activity. Sometimes, codon optimization of the gene for the expression host can improve protein expression levels.
-
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Possible Cause 3: The candidate gene is not the sole determinant of resistance. this compound resistance may be a polygenic trait, requiring the action of multiple genes.
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Solution: Re-examine your genomic and transcriptomic data for other potential candidate genes that may work in concert with your primary candidate.
-
Quantitative Data Summary
Table 1: this compound Sensitivity in Rhizoctonia solani AG-7 Isolates
| Isolate | Phenotype | EC50 (µg/mL) | Reference |
| No. 213 | Resistant | >2,000 | [1] |
| No. 214 | Sensitive | 0.47 ± 0.05 | [1] |
Table 2: Gene Expression Changes in Rhizoctonia solani AG-7 in Response to this compound
| Isolate | Treatment | Total Differentially Expressed Genes (DEGs) | Upregulated DEGs | Downregulated DEGs | Reference |
| No. 213 (Resistant) | This compound | 57 | 15 | 42 | [1] |
| No. 214 (Sensitive) | This compound | 3,822 | 1,977 | 1,845 | [1] |
Experimental Protocols
Protocol 1: RNA Extraction and Sequencing (RNA-seq) for Gene Expression Analysis
This protocol is adapted from the methodology used to identify the RsCYP-1 gene in Rhizoctonia solani.[1]
-
Fungal Culture and Treatment:
-
Grow the fungal isolates (both sensitive and resistant) in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain sufficient mycelial mass.
-
Introduce this compound at a predetermined concentration (e.g., the EC50 of the sensitive strain) to the experimental cultures. Include control cultures with the solvent (e.g., DMSO) only.
-
Incubate for a specific duration determined from a time-course experiment to be optimal for inducing the resistance response.
-
-
Mycelia Harvesting and RNA Extraction:
-
Harvest the mycelia by filtration and immediately freeze in liquid nitrogen to preserve RNA integrity.
-
Homogenize the frozen mycelia using a bead beater or mortar and pestle.
-
Extract total RNA using a suitable method, such as a Trizol-based protocol followed by isopropanol precipitation and ethanol washing.
-
Purify the RNA using LiCl precipitation to remove polysaccharides and other inhibitors.[1]
-
-
RNA Quality Control and Sequencing:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Check the integrity of the RNA using agarose gel electrophoresis or a bioanalyzer.
-
Submit high-quality RNA samples for library preparation and sequencing on a platform such as Illumina NovaSeq.[1]
-
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Map the cleaned reads to a reference genome of the fungal species.
-
Quantify gene expression levels and perform differential expression analysis between the this compound-treated and control samples to identify upregulated and downregulated genes.
-
Protocol 2: Heterologous Expression for Functional Validation of a Resistance Gene
This protocol outlines the general steps for validating a candidate resistance gene, such as RsCYP-1, in a heterologous host.[1][2]
-
Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequence of the candidate gene from the cDNA of the resistant fungal isolate.
-
Clone the gene into a suitable expression vector for the chosen host (e.g., Saccharomyces cerevisiae or a this compound-sensitive fungal species like Monilinia fructicola).[1] The vector should contain a strong constitutive or inducible promoter.
-
-
Transformation of the Host Organism:
-
Transform the expression vector into the host organism using an appropriate method (e.g., lithium acetate method for yeast, or Agrobacterium tumefaciens-mediated transformation for filamentous fungi).
-
Select for transformants using a selectable marker present on the vector (e.g., an antibiotic resistance gene).
-
-
Confirmation of Gene Expression:
-
Confirm the integration and expression of the candidate gene in the transformants using PCR, RT-qPCR, or Western blotting.
-
-
Phenotypic Analysis:
-
Perform a fungicide sensitivity assay (e.g., EC50 determination) on the transformants and a control strain transformed with an empty vector.
-
A significant increase in the EC50 for this compound in the transformants expressing the candidate gene compared to the control would validate its role in conferring resistance.
-
Visualizations
Caption: Workflow for identifying and validating this compound resistance genes.
Caption: this compound resistance mechanism via RsCYP-1 detoxification.
References
- 1. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Molecular Mechanism of this compound Resistance in Rhizoctonia solani [ppm.ntu.edu.tw]
- 3. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 5. ABC transporters in cancer: more than just drug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predictive and Prognostic Relevance of ABC Transporters for Resistance to Anthracycline Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. AgroPages-Biologists discover particularly dangerous fungi that affect potatoes-Agricultural news [news.agropages.com]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. This compound | TargetMol [targetmol.com]
Technical Support Center: Overcoming Pencycuron Solubility Challenges in Aqueous Media
For researchers, scientists, and drug development professionals, achieving the desired concentration of pencycuron in aqueous media is a critical first step for reliable experimental results. Due to its hydrophobic nature, this compound is virtually insoluble in water, presenting a significant hurdle in various research applications.[1] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is considered virtually insoluble in water.[1] Its water solubility is approximately 0.4 mg/L at 20°C.[2]
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. It is highly soluble in dichloromethane (100-1000 g/L), moderately soluble in toluene (10-30 g/L), and has some solubility in isopropanol (1-10 g/L) and methanol.[2][3] It is also soluble in acetone and dimethyl sulfoxide (DMSO).[4]
Q3: Can I prepare a stock solution of this compound in DMSO?
A3: Yes, preparing a stock solution in DMSO is a common practice. A concentration of 10 mg/mL in DMSO has been reported.
Q4: What are the common methods to improve the solubility of this compound in aqueous solutions?
A4: Common methods include the use of co-solvents, surfactants, and cyclodextrin complexation. These techniques aim to increase the apparent solubility of this compound in water-based media for experimental use.
Q5: What is a recommended starting formulation for in vivo studies?
A5: A general formulation for in vivo experiments is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or phosphate-buffered saline (PBS). This combination of a co-solvent and a surfactant helps to keep the hydrophobic compound in solution.
Troubleshooting Guide
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
Issue 1: this compound precipitates when my DMSO stock solution is diluted in an aqueous buffer (e.g., PBS or cell culture media).
-
Cause: This is a common issue for hydrophobic compounds. The drastic change in solvent polarity when a concentrated DMSO stock is added to an aqueous medium causes the compound to crash out of solution.
-
Solution 1: Serial Dilution in Co-solvent. Instead of adding the concentrated DMSO stock directly to the aqueous buffer, perform an intermediate dilution in a co-solvent that is miscible with both DMSO and water, such as ethanol or methanol.[5] This gradual change in polarity can help maintain solubility.
-
Solution 2: Pre-addition of Co-solvent to the Aqueous Medium. Before adding the this compound stock, add a small percentage of the co-solvent (e.g., DMSO or ethanol) to your final aqueous medium. This can help to better accommodate the hydrophobic compound. For cell-based assays, it is crucial to keep the final solvent concentration low (typically ≤0.5% for DMSO and ethanol) to avoid cellular toxicity.[6][7]
-
Solution 3: Use of Surfactants. Incorporating a biocompatible surfactant, such as Tween 80, into the aqueous medium can help to form micelles that encapsulate the hydrophobic this compound, keeping it dispersed.[8][9][10]
-
Solution 4: Sonication. After dilution, briefly sonicating the solution can help to break up aggregates and re-dissolve precipitated compound.
Issue 2: The required concentration of this compound in my aqueous medium is too high to be achieved with a low, non-toxic solvent concentration.
-
Cause: The inherent low aqueous solubility of this compound limits the maximum achievable concentration, even with the use of co-solvents.
-
Solution 1: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[11][12][13] Beta-cyclodextrin (β-CD) and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11][12]
-
Solution 2: Preparation of a Nanosuspension. For some applications, creating a nanosuspension, where the compound is present as very fine solid particles dispersed in the aqueous medium, can be an alternative to true solubilization. This often requires specialized equipment like high-pressure homogenizers.
Data Presentation
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility at 20°C |
| Water | 0.4 mg/L[2] |
| Dichloromethane | 100 - 1000 g/L[2] |
| Toluene | 10 - 30 g/L[2] |
| Isopropanol | 1 - 10 g/L[2] |
| n-Hexane | < 10 g/L[2] |
| Methanol | Soluble[2] |
| DMSO | 10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-solvent and Surfactant
This protocol is a general guideline for preparing a this compound solution for in vitro assays. The final concentrations of DMSO and Tween 80 may need to be optimized for your specific cell line or assay to minimize toxicity.
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Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare a 10% (w/v) stock solution of Tween 80 in sterile, deionized water.
-
Determine the final desired concentration of this compound in your aqueous medium (e.g., cell culture medium or PBS).
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Calculate the required volumes of the this compound stock and Tween 80 stock. Aim for a final DMSO concentration of ≤0.5% and a final Tween 80 concentration of 0.01-0.1%.
-
To your final volume of aqueous medium, first add the calculated volume of the 10% Tween 80 stock solution and mix well.
-
In a separate microcentrifuge tube, perform a serial dilution of your 10 mg/mL this compound stock in 100% DMSO to an intermediate concentration. This helps to avoid localized high concentrations when adding to the aqueous medium.
-
While vortexing the aqueous medium containing Tween 80, slowly add the required volume of the diluted this compound-DMSO solution.
-
Continue to vortex for 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If slight precipitation occurs, brief sonication may help.
-
Always include a vehicle control in your experiments containing the same final concentrations of DMSO and Tween 80 without this compound.
Mandatory Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
References
- 1. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 2. fda.gov.tw [fda.gov.tw]
- 3. This compound Fungicide For Tomato Plants Grapes Manufacturer [hbjrain.com]
- 4. mdpi.com [mdpi.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8637569B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 9. Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. humapub.com [humapub.com]
Factors affecting pencycuron stability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage stability of pencycuron.
Troubleshooting Guides
Issue: Observed loss of efficacy in a this compound formulation that has been stored for an extended period.
Possible Causes and Solutions:
-
Improper Storage Temperature: this compound's stability is sensitive to temperature.[1][2] Storing at elevated temperatures can accelerate the degradation of the active ingredient. Conversely, freezing may not cause degradation but is generally not recommended without specific stability data.
-
Troubleshooting:
-
Verify the storage temperature records for the duration the product was stored.
-
Compare the storage conditions with the manufacturer's recommendations, which typically advise storing in a cool, dry, and well-ventilated place, avoiding extremes of temperature.[3][4] Some sources suggest a storage temperature of 0-6°C for limited shelf-life products.
-
If the product was exposed to high temperatures, it is likely that the active ingredient has degraded. It is advisable to use a fresh batch of the product for future experiments and ensure proper storage conditions are maintained.
-
-
-
Exposure to Humidity: Moisture can contribute to the degradation of this compound, especially in solid formulations like wettable powders (WP) or dustable powders (DS).[1][2]
-
Troubleshooting:
-
Check if the container was properly sealed to prevent moisture ingress.
-
For solid formulations, observe for any clumping or caking, which can be an indicator of moisture absorption.
-
If moisture exposure is suspected, the product's efficacy may be compromised. It is recommended to discard the product and use a new, properly stored batch.
-
-
-
Photodegradation: Although this compound is reported to be stable to aqueous photolysis at pH 7, prolonged exposure of the formulated product to direct sunlight should be avoided as it can contribute to degradation.[4]
-
Troubleshooting:
-
Assess the storage location to determine if the product was exposed to direct sunlight.
-
Always store this compound formulations in their original, opaque containers in a dark place.
-
-
-
Formulation Breakdown: Over time, the physical properties of a formulation can change, which may affect its performance. This can include phase separation in liquid formulations or caking in solid formulations.
-
Troubleshooting:
-
Visually inspect the formulation for any physical changes. For liquid formulations, check for any sedimentation or separation that does not redisperse upon gentle agitation. For solid formulations, check for clumping.
-
If physical changes are observed, the formulation may no longer be homogenous, leading to inconsistent application and reduced efficacy. It is best to use a new batch.
-
-
Issue: Unexpected peaks observed during the analytical testing of a stored this compound sample.
Possible Causes and Solutions:
-
Formation of Degradation Products: During long-term storage, this compound can degrade into other chemical compounds. As a phenylurea fungicide, potential degradation pathways may involve hydrolysis of the urea linkage.
-
Troubleshooting:
-
Review the literature on the degradation of phenylurea herbicides to identify potential degradation products. Common degradation pathways involve the cleavage of the urea bridge.
-
Utilize a stability-indicating analytical method, such as HPLC with a diode-array detector or LC-MS/MS, that can separate the parent this compound from its potential degradation products.[5][6][7][8][9]
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If unknown peaks are consistently observed in aged samples but not in fresh samples, further investigation using mass spectrometry may be necessary to identify these degradation products.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during long-term storage?
A1: The main factors influencing this compound's stability are:
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Temperature: High temperatures accelerate chemical degradation.[1][2] It is recommended to store this compound in a cool environment.[3]
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Moisture: Humidity can lead to the hydrolysis of the active ingredient, particularly in solid formulations.[1][2] Proper sealing of containers is crucial.
-
Light: Direct sunlight should be avoided to prevent potential photodegradation.[4]
-
Formulation Type: The inert ingredients in a formulation can affect the stability of the active ingredient. Liquid formulations may be prone to phase separation, while solid formulations can be susceptible to moisture absorption.
-
Packaging: The integrity of the packaging is essential to protect the product from environmental factors.
Q2: What is the expected shelf-life of this compound?
A2: While specific shelf-life data for all commercial this compound formulations is not publicly available, a study has shown that this compound residues in plant matrices are stable for up to 24 months when stored at or below -18°C. One source suggests a limited shelf-life and recommends storage at 0-6°C. For commercial products, it is crucial to refer to the manufacturer's expiration date and storage recommendations provided on the label.
Q3: How can I determine if my stored this compound is still viable for use?
A3: The most reliable way to assess the viability of stored this compound is through chemical analysis. A stability-indicating analytical method, such as HPLC, should be used to quantify the concentration of the active ingredient. If the concentration is within the acceptable limits of the product's specification, it is likely still viable. Visual inspection for any physical changes in the formulation can also be a preliminary indicator of potential degradation.
Q4: What are the potential degradation products of this compound?
A4: As a phenylurea compound, this compound's degradation in storage could potentially involve the hydrolysis of the urea linkage. This would lead to the formation of N-[(4-chlorophenyl)methyl]-N-cyclopentylamine and phenyl isocyanate, which would further hydrolyze to aniline.
Data Presentation
Table 1: Summary of this compound Stability Data
| Parameter | Condition | Result | Citation |
| Storage Stability in Plant Matrices | ≤ -18°C | Stable for up to 24 months | |
| Recommended Storage Temperature | General | Cool, dry, well-ventilated place | [3] |
| Recommended Storage Temperature | Limited Shelf-Life Product | 0-6°C | |
| Aqueous Photolysis | pH 7 | Stable | |
| Hydrolysis | General | pH and temperature sensitive | |
| Effect of High Temperature & Moisture | 25°C and 10% moisture content | Significantly reduced half-life in a study on pesticides in corn flour | [1][2] |
Experimental Protocols
Protocol: Long-Term Stability Study of a this compound Suspension Concentrate (SC) Formulation
This protocol is a general guideline based on regulatory agency recommendations for pesticide stability testing.
1. Objective: To evaluate the physical and chemical stability of a this compound SC formulation over a defined period under specified long-term storage conditions.
2. Materials:
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This compound SC formulation (at least three different batches)
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Commercial packaging (or smaller packages of the same material)
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Controlled environment chambers
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Analytical reference standard of this compound
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HPLC with a validated stability-indicating method
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Viscometer
-
Particle size analyzer
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pH meter
3. Experimental Procedure:
-
Initial Analysis (Time 0):
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For each of the three batches, perform a complete analysis of the this compound formulation.
-
Chemical Analysis: Determine the initial concentration of the this compound active ingredient using the validated HPLC method.
-
Physical Analysis: Measure and record the following physical properties:
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Appearance (color, homogeneity)
-
pH
-
Viscosity
-
Particle size distribution of the suspended solids
-
Pourability/Dispensability
-
-
-
Storage Conditions:
-
Place samples of each batch in their designated packaging into a controlled environment chamber set to the long-term storage condition (e.g., 25°C ± 2°C with 60% ± 5% relative humidity).
-
For accelerated stability testing, a separate set of samples can be stored at an elevated temperature (e.g., 54°C ± 2°C) for a shorter duration (e.g., 14 days).
-
-
Sampling and Analysis Schedule:
-
Withdraw samples from the long-term storage chamber at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
At each time point, perform the same chemical and physical analyses as conducted at Time 0.
-
4. Data Analysis:
-
Compare the results of the chemical and physical analyses at each time point to the initial (Time 0) results.
-
Calculate the percentage of this compound active ingredient remaining at each time point.
-
Note any significant changes in the physical properties of the formulation.
5. Acceptance Criteria:
-
The concentration of the active ingredient should remain within a specified range (e.g., ±5% of the initial concentration).
-
There should be no significant changes in the physical properties that would affect the product's performance or safety.
Mandatory Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Workflow for a this compound stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. echemi.com [echemi.com]
- 4. horticentre.co.nz [horticentre.co.nz]
- 5. Evaluation of this compound Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits [mdpi.com]
- 6. Evaluation of this compound Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pencycuron Experimental Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting efficacy issues related to the fungicide pencycuron in experimental setups.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound in a direct question-and-answer format.
Question 1: Why am I observing reduced or no efficacy of this compound in my in vitro assay against a typically sensitive fungal strain like Rhizoctonia solani?
Answer:
Several factors could contribute to a lack of efficacy. Follow this troubleshooting workflow to identify the potential cause:
-
Confirm Compound Identity and Purity:
-
Verify the identity and purity of your this compound stock through appropriate analytical methods (e.g., LC-MS/MS). Impurities or degradation can significantly impact activity.[1]
-
-
Check Solvent and Solubility:
-
This compound is practically insoluble in water but soluble in organic solvents like dichloromethane and slightly soluble in toluene.[2][3] For aqueous experimental media, ensure you are using a suitable co-solvent like DMSO.[4]
-
Action: Prepare a fresh stock solution. This compound is soluble in DMSO at 10 mg/mL.[4] Ensure the final concentration of the solvent in your assay medium is low (typically <1%) and consistent across all treatments, including a solvent-only control, to rule out solvent-induced toxicity or inhibition.
-
-
Evaluate Solution Stability:
-
This compound is a very stable compound in aqueous solutions at varying pH levels.[5] However, repeated freeze-thaw cycles or prolonged storage at room temperature could potentially lead to degradation.
-
Action: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store powdered this compound in a dry, sealed container at 2-8°C.[5]
-
-
Review Assay Conditions:
-
pH: While this compound is stable, the pH of your growth medium can affect fungal growth and compound activity. Ensure the pH is optimal for the fungal species being tested.
-
Incubation Time and Temperature: Verify that the incubation conditions are appropriate for the pathogen and that the duration is sufficient for the effects of an anti-mitotic agent to become apparent.
-
-
Consider Fungal Strain Variability and Resistance:
-
Not all anastomosis groups (AGs) of R. solani are equally sensitive to this compound. For instance, AG-1, AG-2, and AG-3 are generally sensitive, while AG-4, AG-5, and AG-7 can be moderately or highly resistant.[6][7]
-
Action: Confirm the AG of your R. solani strain. If possible, include a known this compound-sensitive strain as a positive control in your experiment.
-
Question 2: My this compound solution appears to have precipitated in the aqueous culture medium. How can I resolve this?
Answer:
Precipitation is a common issue due to this compound's low water solubility (0.4 mg/L).[8]
-
Increase Co-solvent Concentration: While keeping the final solvent concentration as low as possible is ideal, a slight increase in the co-solvent (e.g., DMSO) percentage may be necessary to maintain solubility at higher this compound concentrations. Always include a matching solvent control.
-
Sonication: Gentle sonication can help dissolve the compound when preparing stock solutions.[4]
-
Serial Dilutions: Prepare a high-concentration stock in a suitable organic solvent and perform serial dilutions directly into the experimental medium. This can help prevent the compound from crashing out of the solution.
Question 3: I'm observing inconsistent results between experimental replicates. What could be the cause?
Answer:
Inconsistent results often point to issues with experimental technique or reagent preparation.
-
Homogeneity of Treatment: Ensure that the this compound solution is thoroughly mixed into the culture medium before dispensing it to individual wells or plates. For solid media, ensure the compound is added when the agar has cooled sufficiently to prevent degradation but is still molten enough for uniform mixing.
-
Inoculum Consistency: The amount and viability of the fungal inoculum should be consistent across all replicates. Use a standardized method for inoculum preparation (e.g., spore counting with a hemocytometer, standardized mycelial plugs).
-
Edge Effects in Plates: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect fungal growth. If you suspect this is an issue, avoid using the outermost wells for treatments and instead fill them with sterile medium or water.
-
Pipetting Accuracy: Calibrate your pipettes regularly to ensure accurate and consistent delivery of the compound and inoculum.
Troubleshooting Logic Diagram
The following diagram outlines a logical workflow for diagnosing this compound efficacy issues.
Caption: Troubleshooting workflow for this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A: this compound is a non-systemic, protective fungicide.[2][9] Its primary mode of action is the inhibition of mitosis and cell division.[2] It has also been reported to disrupt the assembly of β-tubulin, which is essential for the formation of the mitotic spindle during cell division.[1][10]
Q2: Is this compound considered a succinate dehydrogenase inhibitor (SDHI)? A: While some sources may broadly classify fungicides, the specific and well-documented mechanism for this compound is the inhibition of cell division, not the inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain.[2][5][10] SDHIs belong to a different class of fungicides (e.g., carboxamides).[11][12]
Q3: What solvents are recommended for preparing this compound stock solutions? A: Due to its low water solubility, organic solvents are necessary.[2] Dimethyl sulfoxide (DMSO) is commonly used for in vitro experiments.[4] Dichloromethane is also an effective solvent.[3] Always prepare a concentrated stock in the organic solvent and then dilute it to the final concentration in your aqueous experimental medium.
Q4: How stable is this compound in storage? A: this compound is a very stable compound. In water, its half-life at pH 4 is 280 days, and it is even more stable at neutral and alkaline pH.[5] For laboratory use, powdered this compound should be stored in a dry, sealed container at 2-8°C.[5] Stock solutions in DMSO can be stored at -80°C for up to a year.[4]
Q5: Are there known issues of resistance to this compound? A: Yes. Resistance or tolerance has been observed in certain anastomosis groups (AGs) of Rhizoctonia solani, such as AG-4, AG-5, and AG-7.[6][7] The development of resistance is a concern with many single-site fungicides.
Efficacy Data
The efficacy of this compound can vary significantly depending on the target fungal species and strain. The table below summarizes reported 50% effective concentration (EC50) values against Rhizoctonia solani.
| Fungal Strain/Group | EC50 (µg/mL) | Reference |
| R. solani (general) | 0.0001 | [13] |
| R. solani AG-7 (Sensitive Isolate No. 214) | 0.47 ± 0.05 | [6] |
| R. solani AG-7 (Resistant Isolate No. 213) | >2000 | [6] |
Note: Efficacy can be highly dependent on the specific isolate and experimental conditions.
Experimental Protocols
Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol details a method for determining the EC50 of this compound against a filamentous fungus like R. solani using a solid medium.
1. Materials:
-
This compound (analytical standard)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Actively growing culture of the test fungus on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator
2. Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve it in sterile DMSO to prepare a 10 mg/mL stock solution.
-
Vortex or sonicate gently until fully dissolved.
-
Perform serial dilutions in sterile DMSO to create a range of working stock solutions.
3. Preparation of Fungicide-Amended Media:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Allow the agar to cool in a 50-55°C water bath.
-
Add the appropriate volume of this compound working stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
For the control, add an equivalent volume of sterile DMSO to the agar. The final DMSO concentration should be the same across all plates and ideally ≤0.5%.
-
Mix thoroughly by swirling the flask and pour approximately 20 mL of the amended agar into each sterile petri dish.
-
Allow the plates to solidify completely in a sterile environment.
4. Inoculation and Incubation:
-
Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing fungal culture.
-
Place one mycelial plug, mycelium-side down, in the center of each PDA plate (both control and this compound-amended).
-
Seal the plates with paraffin film.
-
Incubate the plates at the optimal temperature for the fungus (e.g., 25-28°C) in the dark.
5. Data Collection and Analysis:
-
Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the fungus in the control plates has reached approximately 80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
Use probit analysis or non-linear regression to plot the percentage of inhibition against the log of the this compound concentration to determine the EC50 value.
Experimental Workflow Diagram
Caption: Workflow for an in vitro mycelial growth inhibition assay.
This compound Mechanism of Action
This compound acts as a protective fungicide by inhibiting key processes in fungal cell replication.
Caption: this compound's mechanism of inhibiting cell division.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 3. This compound Fungicide For Tomato Plants Grapes Manufacturer [hbjrain.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound CAS#: 66063-05-6 [m.chemicalbook.com]
- 6. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov.tw [fda.gov.tw]
- 9. Crystal Monceren Fungicide (this compound 22.9% SC) | Buy Online [agribegri.com]
- 10. Evaluation of this compound Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pencycuron Bioavailability and Soil Organic Matter: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of soil organic matter (SOM) on the bioavailability of the fungicide pencycuron.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of soil organic matter on this compound bioavailability?
Soil organic matter (SOM) generally decreases the bioavailability of this compound. This is primarily due to two processes: sorption and enhanced microbial degradation. Higher SOM content leads to increased adsorption of this compound to soil particles, making it less available in the soil solution for uptake by plants or other organisms. Additionally, organic matter stimulates microbial activity in the soil, which can lead to a faster breakdown of the fungicide.[1][2][3]
Q2: How does soil organic matter influence the degradation rate of this compound?
Studies have shown that this compound degrades faster in soils with higher organic matter content. For instance, in laboratory settings, the dissipation of this compound was faster in soil amended with decomposed cow manure (DCM), a source of organic matter.[1][2][3] This accelerated degradation is attributed to the enhanced microbial activity supported by the organic materials.[3]
Q3: What is the role of sorption in the bioavailability of this compound?
Sorption is a key factor controlling the bioavailability of this compound in soil. This compound can bind to the organic components of the soil, which reduces its concentration in the soil water. This bound fraction is generally less available for plant uptake or microbial degradation. The extent of sorption is influenced by the amount and type of organic matter, as well as other soil properties like clay content and pH.
Q4: Are there standard methods to measure this compound bioavailability in soil?
While there isn't a single standard method, bioavailability is often assessed through a combination of techniques including:
-
Sorption-desorption studies: These experiments quantify how much this compound is bound to soil particles versus dissolved in the soil solution.
-
Degradation studies: These measure the rate at which this compound is broken down in soils with varying organic matter content.
-
Plant uptake studies: These directly measure the amount of this compound accumulated in plant tissues from different soil types.
-
Analytical chemistry techniques: Methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) are used to quantify this compound residues in soil, water, and plant samples.[4][5]
Troubleshooting Guides
Problem 1: Inconsistent this compound degradation rates in replicate soil samples.
-
Possible Cause: Non-homogenous distribution of soil organic matter.
-
Troubleshooting Step: Ensure thorough mixing and homogenization of soil samples before initiating the experiment. Sieve the soil to remove large debris and ensure a uniform particle size.
-
-
Possible Cause: Variations in microbial activity.
-
Troubleshooting Step: Standardize the pre-incubation conditions for all soil samples to allow microbial populations to stabilize. Ensure consistent moisture levels and temperature across all replicates.
-
-
Possible Cause: Inconsistent application of this compound.
-
Troubleshooting Step: Use a precise application method to ensure uniform distribution of the this compound solution in each soil sample.
-
Problem 2: Low recovery of this compound from high-organic matter soils during extraction.
-
Possible Cause: Strong sorption of this compound to the soil organic matter.
-
Troubleshooting Step: Optimize the extraction solvent and method. A more polar solvent or a sequence of solvents with varying polarities may be necessary. Techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can improve recovery.
-
-
Possible Cause: Enhanced degradation of this compound during the experiment.
-
Troubleshooting Step: If the goal is to measure sorption, consider using sterilized soil to inhibit microbial degradation and isolate the effect of sorption.
-
Problem 3: Higher than expected this compound uptake in plants grown in high-organic matter soil.
-
Possible Cause: The type of organic matter may differ in its sorption capacity.
-
Troubleshooting Step: Characterize the composition of the soil organic matter. Different types of organic matter (e.g., compost vs. peat) have different chemical structures and affinities for pesticides.
-
-
Possible Cause: The presence of dissolved organic carbon (DOC) facilitating uptake.
-
Troubleshooting Step: Analyze the soil solution for DOC content. High levels of DOC can sometimes form soluble complexes with pesticides, potentially increasing their availability for plant uptake.
-
Quantitative Data Summary
The following tables summarize key quantitative data on this compound's behavior in soil.
Table 1: this compound Degradation Half-life in Different Soil Conditions
| Soil Type | Treatment | Application Rate | Half-life (days) | Reference |
| Alluvial Soil | Unamended | Field Rate (FR) | - | [1] |
| Alluvial Soil | Amended with DCM | Field Rate (FR) | Faster than unamended | [1] |
| Coastal Saline Soil | Unamended | Field Rate (FR) | - | [1] |
| Coastal Saline Soil | Amended with DCM | Field Rate (FR) | Faster than unamended | [1] |
| Sandy Clay Loam | - | - | 20-95 (depending on temperature) | |
| Silty Clay Loam | - | - | 23-26 (field conditions) |
DCM: Decomposed Cow Manure
Table 2: this compound Sorption Characteristics in Different Soils
| Soil Type | Organic Carbon (%) | Kd (Adsorption Coefficient) | Koc (Organic Carbon Partition Coefficient) | Reference |
| Sandy Clay Loam | - | 2.31 | 292.9 | |
| Silty Clay Loam | - | 2.92 | 200.5 |
Experimental Protocols
1. Protocol for Determining this compound Degradation in Soil
This protocol is a generalized procedure based on the principles described in the cited literature.
-
Soil Preparation:
-
Collect soil samples and air-dry them. Sieve the soil through a 2 mm mesh.
-
Characterize the soil for properties such as pH, texture, and organic carbon content.
-
For amended soils, mix the desired amount of organic matter (e.g., decomposed cow manure) thoroughly with the soil.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Add a known amount of the this compound solution to the soil samples to achieve the desired concentration. Allow the solvent to evaporate.
-
-
Incubation:
-
Adjust the moisture content of the treated soil to a specific level (e.g., 60% of maximum water-holding capacity).
-
Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling and Analysis:
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
Extract this compound from the soil samples using an appropriate solvent (e.g., acetone followed by partitioning into chloroform).[4]
-
Quantify the concentration of this compound in the extracts using HPLC or GC-NPD.[4][5]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t1/2) of this compound in each soil treatment.
-
2. Protocol for Assessing this compound Sorption in Soil (Batch Equilibrium Method)
-
Soil and Solution Preparation:
-
Use air-dried and sieved (2 mm) soil.
-
Prepare a series of this compound solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2).
-
-
Sorption Experiment:
-
Add a known mass of soil to centrifuge tubes.
-
Add a known volume of the this compound solutions to the tubes.
-
Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
-
Analysis:
-
Centrifuge the tubes to separate the soil from the solution.
-
Analyze the supernatant for the equilibrium concentration of this compound using HPLC or another suitable analytical method.
-
-
Data Analysis:
-
Calculate the amount of this compound sorbed to the soil by subtracting the amount in the equilibrium solution from the initial amount.
-
Plot the amount of this compound sorbed to the soil versus the equilibrium concentration in the solution to generate a sorption isotherm.
-
Fit the data to a sorption model (e.g., Freundlich or Langmuir) to determine the sorption coefficients (Kd and Koc).
-
Visualizations
Caption: Experimental workflow for assessing this compound degradation and sorption in soil.
Caption: Fate of this compound in soil, highlighting the role of organic matter in sorption.
References
- 1. This compound dissipation in soil: effect of application rate and soil conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound application to soils: degradation and effect on microbiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissipation of this compound in rice plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pencycuron detoxification pathways in tolerant fungal species
This guide provides researchers, scientists, and drug development professionals with a centralized resource for investigating pencycuron detoxification pathways in tolerant fungal species. It includes frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: My fungal isolate shows tolerance to this compound. What are the primary potential mechanisms of resistance?
A1: Fungal resistance to fungicides like this compound can be multifaceted. The most common mechanisms include:
-
Target Site Modification: Mutations in the gene encoding the fungicide's target protein, reducing its binding affinity. While this compound's mode of action is inhibiting cell wall synthesis, the precise target can vary.[1][2]
-
Metabolic Detoxification: Enzymatic degradation or modification of the fungicide molecule into less toxic forms. This is a common strategy for xenobiotic tolerance.[3][4]
-
Overexpression of Efflux Pumps: Increased activity of membrane transporters, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, which actively pump the fungicide out of the cell.[5][6]
-
Overexpression of the Target Gene: Increased production of the target protein, which requires a higher concentration of the fungicide to achieve an inhibitory effect.[5]
Q2: Which enzyme families are most likely involved in the metabolic detoxification of this compound?
A2: Based on the detoxification of other aromatic compounds and xenobiotics in fungi, several enzyme families are prime candidates for this compound metabolism:
-
Oxidoreductases: This broad class includes Cytochrome P450 monooxygenases (P450s), which often catalyze the initial hydroxylation of aromatic rings, a critical first step in detoxification. Laccases and peroxidases may also play a role.[7][8]
-
Hydrolases: Enzymes like esterases or amidases could potentially cleave bonds within the this compound structure.[8]
-
Transferases: Glutathione S-transferases (GSTs) can conjugate glutathione to the fungicide (or its metabolites), increasing its water solubility and facilitating sequestration or efflux. Glycosyltransferases may conjugate sugar moieties, which is another common detoxification route.[9][10]
Q3: How can I confirm if detoxification is the primary resistance mechanism in my tolerant strain?
A3: To confirm detoxification, you can perform a comparative metabolite analysis. Grow both your tolerant and a sensitive (wild-type) strain in liquid media containing a sub-lethal concentration of this compound. At various time points, analyze the culture supernatant and mycelial extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A faster depletion of this compound and/or the appearance of novel metabolite peaks in the tolerant strain's culture would strongly suggest metabolic degradation.
Q4: What is the role of conjugation in this compound detoxification?
A4: Conjugation is a Phase II metabolic process where the fungal cell attaches a polar molecule (like glutathione or a sugar) to the this compound molecule or its hydroxylated metabolite. This process, catalyzed by enzymes such as GSTs or glucuronosyltransferases, generally increases the water solubility of the compound.[10] This modification can both reduce the compound's toxicity and tag it for transport into the vacuole for sequestration or for efflux out of the cell.[5]
Troubleshooting Guides
Problem 1: Inconsistent EC50 values in fungicide sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Inoculum Variability | Standardize the inoculum precisely. For spore-producing fungi, use a hemocytometer to count spores and start each experiment with the same spore concentration. For mycelial growth assays, use mycelial plugs of a consistent size taken from the same region of a fresh culture plate.[11] |
| Uneven Fungicide Distribution | Ensure the fungicide stock solution is fully dissolved in the solvent and thoroughly mixed into the agar or liquid medium before it solidifies or is dispensed. Use vortexing and appropriate surfactants if needed. |
| Incubation Conditions | Maintain consistent temperature, light, and humidity conditions for all plates and replicates. Fluctuations can significantly impact fungal growth rates.[12] |
| Edge Effects in Multiwell Plates | When using 96-well plates, be aware of the "edge effect" where outer wells may evaporate faster. To mitigate this, avoid using the outermost wells for critical measurements or fill them with sterile medium/water.[11] |
Problem 2: Failure to detect this compound metabolites via HPLC-MS.
| Possible Cause | Troubleshooting Step |
| Low Metabolite Concentration | Increase the incubation time or the initial this compound concentration (while keeping it sub-lethal) to allow for more significant metabolite accumulation. Concentrate your sample using solid-phase extraction (SPE) or lyophilization before analysis. |
| Inappropriate Extraction Method | This compound metabolites may be more polar than the parent compound. Use a multi-step liquid-liquid extraction with solvents of varying polarity (e.g., ethyl acetate followed by butanol) or use a broad-specificity SPE cartridge. |
| Metabolites are Conjugated | Highly polar conjugates (e.g., glycosides, sulfates) may not be easily extractable with standard organic solvents or may not chromatograph well.[10] Consider treating an aliquot of your aqueous sample with enzymes like β-glucuronidase or sulfatase to de-conjugate metabolites before extraction and re-analysis. |
| Instrument Settings | Optimize the mass spectrometer settings for the predicted masses of potential metabolites (e.g., hydroxylated this compound, cleaved products). Ensure the ionization source is appropriate for the expected compound polarity.[9] |
Quantitative Data Summary
Note: The following data are presented as illustrative examples for experimental comparison. Actual results will vary based on the fungal species and experimental conditions.
Table 1: Example Fungicide Sensitivity Data
| Fungal Strain | This compound EC50 (µg/mL) | Standard Deviation | Resistance Factor (RF) |
| Wild-Type (Sensitive) | 0.85 | ± 0.12 | 1.0 |
| Tolerant Isolate A | 12.4 | ± 2.1 | 14.6 |
| Tolerant Isolate B | >50 | - | >58.8 |
Table 2: Example Gene Expression Data in a Tolerant Strain (Relative to Wild-Type) after this compound Exposure
| Gene ID | Putative Function | Fold Change (qRT-PCR) | P-value |
| CYP50A1 | Cytochrome P450 monooxygenase | + 15.2 | < 0.01 |
| GST-03 | Glutathione S-transferase | + 8.9 | < 0.01 |
| ABC-C4 | ABC Transporter | + 21.5 | < 0.001 |
| MFS-G2 | MFS Transporter | + 4.1 | < 0.05 |
Visualizations
Caption: A generalized pathway for this compound detoxification in a tolerant fungal cell.
Caption: A typical experimental workflow to identify detoxification mechanisms.
Detailed Experimental Protocols
Protocol 1: Determination of Median Effective Concentration (EC50)
This protocol is adapted for mycelial growth inhibition assays on solid media.
-
Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar, PDA). After autoclaving and cooling to ~50-60°C, add your solvent control (e.g., DMSO) and this compound stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µg/mL). Pour plates immediately.
-
Inoculation: From the leading edge of an actively growing culture of your fungal isolate, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each agar plate.
-
Incubation: Seal the plates with paraffin film and incubate in the dark at the optimal growth temperature for the fungus (e.g., 25°C).
-
Data Collection: When the colony in the control (0 µg/mL) plate has reached approximately 70-80% of the plate diameter, measure the colony diameter for all concentrations. Take two perpendicular measurements for each colony and average them.[11]
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Plot the inhibition percentage against the log of the this compound concentration and use a non-linear regression (dose-response) model to calculate the EC50 value.
Protocol 2: Analysis of this compound and its Metabolites by HPLC-MS
This protocol provides a general framework for analyzing culture extracts.
-
Sample Preparation:
-
Grow the fungal strain in liquid medium with a sub-lethal concentration of this compound. Include a non-inoculated medium with this compound as a control.
-
Separate the mycelium from the culture broth by filtration.
-
Supernatant: Extract the supernatant three times with an equal volume of ethyl acetate. Pool the organic phases and evaporate to dryness under vacuum. Re-dissolve the residue in a small, known volume of mobile phase (e.g., 50% acetonitrile).
-
Mycelium: Freeze-dry the mycelium, record the weight, and grind it to a fine powder. Extract the powder with methanol or an appropriate solvent. Centrifuge to pellet debris, and transfer the supernatant for analysis.
-
-
Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[9]
-
Mobile Phase: Use a gradient elution system. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might be: 5% B (0-2 min), ramp to 95% B (2-10 min), hold at 95% B (10-12 min), return to 5% B (12.1-15 min).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source, likely in positive ion mode.
-
Perform a full scan to identify the parent mass of this compound and potential new peaks in your tolerant strain samples.
-
Perform targeted MS/MS (tandem mass spectrometry) on the parent ion of this compound and suspected metabolites to obtain fragmentation patterns for structural elucidation.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Experimental Setup: Grow the tolerant and sensitive strains in liquid culture. Create two conditions for each strain: one control (no this compound) and one treated with a sub-lethal EC20-EC30 concentration of this compound for a defined period (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the mycelium by filtration, flash-freeze it in liquid nitrogen, and grind to a powder. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit) or a Trizol-based method. Treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
Primer Design: Design primers for your candidate genes (e.g., identified from RNA-Seq) and at least one stable housekeeping gene (e.g., actin, tubulin, GAPDH) for normalization. Primers should amplify a product of 100-200 bp.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. Include template cDNA, forward and reverse primers, and master mix. Run on a real-time PCR cycler. Include no-template controls for each primer pair.
-
Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative expression (fold change) of your target genes in the treated vs. control samples and in the tolerant vs. sensitive strain using the ΔΔCq method, normalized to the housekeeping gene.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disarming the Host: Detoxification of Plant Defense Compounds During Fungal Necrotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detoxification of Mycotoxins through Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Insight into Fungal Enzymes: Structure, Classification, and Their Role in Mankind’s Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N6-methyloxyadenine-mediated detoxification and ferroptosis confer a trade-off between multi-fungicide resistance and fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Fungi in the Decolorization and Detoxification of Remazol Brilliant Blue Dye in Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with pencycuron in laboratory assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with pencycuron in laboratory assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Antifungal Efficacy (EC₅₀ Values)
Question: We are observing significant variability in the EC₅₀ values of this compound against Rhizoctonia solani isolates in our in vitro fungicide sensitivity assays. What could be the cause?
Answer: Inconsistent EC₅₀ values for this compound are a documented issue and can be attributed to several factors:
-
Isolate and Anastomosis Group (AG) Variability: Rhizoctonia solani exists in different anastomosis groups (AGs), and sensitivity to this compound can vary significantly between them. For instance, some studies have shown that isolates belonging to AG-3 PT may be more sensitive than those in other groups like AG-5.[1] It is crucial to know the AG of your fungal isolates.
-
Inoculum Age and Density: The age and density of the fungal inoculum used in the assay can impact the results. Using inconsistent inoculum preparation methods can lead to variability.
-
Assay Medium Composition: The composition of the growth medium, such as Potato Dextrose Agar (PDA), can influence fungal growth and its susceptibility to the fungicide.
-
Incubation Conditions: Variations in incubation temperature and duration can affect both fungal growth rate and this compound's activity.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO or acetone) and its final concentration in the assay medium can impact the results. High solvent concentrations may have an inhibitory effect on the fungus or affect the solubility and availability of this compound.
Troubleshooting Steps:
-
Characterize Your Isolates: If possible, determine the anastomosis group of your R. solani isolates.
-
Standardize Inoculum Preparation: Use a consistent method for preparing your fungal inoculum, ensuring the same age and density for each experiment.
-
Use Consistent Assay Medium: Prepare your assay medium (e.g., PDA) using the same formulation for all experiments.
-
Control Incubation Conditions: Maintain a constant and optimal temperature and incubation period for your assays.
-
Optimize Solvent Concentration: Perform a solvent toxicity control to ensure the final concentration of your solvent (e.g., DMSO) does not inhibit fungal growth. Keep the solvent concentration consistent across all treatments.
Issue 2: this compound Precipitation in Aqueous Solutions
Question: We are having trouble with this compound precipitating out of our aqueous assay media. How can we improve its solubility?
Answer: this compound has very low solubility in water, which can lead to precipitation and inconsistent results.
-
Use of Organic Solvents: this compound is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone.[2] It is standard practice to first dissolve this compound in a small amount of a suitable organic solvent to create a concentrated stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO or acetone. This stock can then be serially diluted in the assay medium to achieve the desired final concentrations.
-
Final Solvent Concentration: Be mindful of the final concentration of the organic solvent in your assay medium. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[2]
-
Sonication: Gentle sonication of the stock solution before adding it to the medium can help ensure it is fully dissolved.
-
Vortexing: After adding the this compound stock solution to the aqueous medium, vortex the solution thoroughly to ensure even dispersion.
Troubleshooting Steps:
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution in your culture medium to reach the final desired concentrations.
-
Maintain Low Final Solvent Concentration: Calculate the final percentage of DMSO in your assay wells and ensure it is below the toxic level for your specific assay.
-
Ensure Thorough Mixing: Vortex the final diluted solutions before adding them to your assay plates.
Issue 3: Inconsistent Results in Cell-Based Assays
Question: Our cell viability assay results with this compound are not reproducible. What are the potential sources of error?
Answer: In addition to the solubility issues mentioned above, inconsistencies in cell-based assays can arise from several sources:
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to this compound.
-
Cell Seeding Density: Inconsistent cell numbers seeded in the wells of your microplates will lead to variable results.
-
Assay Incubation Time: The duration of cell exposure to this compound can significantly impact the outcome.
-
Reagent Preparation and Addition: Improper preparation or inconsistent addition of assay reagents (e.g., MTT, MTS, resazurin) can introduce errors.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.
Troubleshooting Steps:
-
Consistent Cell Culture Practices: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase.
-
Accurate Cell Seeding: Use a cell counter to ensure you are seeding a consistent number of cells in each well.
-
Optimize Incubation Time: Determine the optimal incubation time for this compound to induce a measurable effect in your chosen cell line.
-
Careful Reagent Handling: Prepare and add all assay reagents according to the manufacturer's instructions and ensure consistent volumes are added to each well.
-
Minimize Edge Effects: Avoid using the outermost wells of your microplates for experimental samples. Instead, fill them with sterile medium or a buffer solution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-systemic fungicide that acts by inhibiting mitosis and cell division in fungi.[3] It is believed to interfere with the assembly of β-tubulin, a key component of microtubules. Disruption of microtubule dynamics leads to an arrest of the cell cycle, preventing fungal growth.[4]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its low water solubility, this compound should be dissolved in an organic solvent like DMSO or acetone to prepare a stock solution.[2] For example, you can prepare a 10 mM stock solution in 100% DMSO and store it at -20°C. When preparing working solutions, dilute the stock in the appropriate assay medium, ensuring the final solvent concentration is non-toxic to your cells or fungus.
Q3: Are there known issues of resistance to this compound?
A3: Yes, variability in sensitivity and reports of resistance to this compound in Rhizoctonia solani have been documented.[3][5] The level of sensitivity can vary between different anastomosis groups and even among isolates within the same group. Continuous monitoring of fungicide sensitivity is important for effective disease management.
Q4: Can this compound affect mammalian cells?
A4: this compound's primary target is fungal tubulin. While it has been reported to have low acute toxicity to mammals, some in vitro studies have suggested potential genotoxic effects at high concentrations.[6] It is important to handle this compound with appropriate safety precautions in a laboratory setting.
Quantitative Data Summary
The following tables summarize the reported EC₅₀ values of this compound against various Rhizoctonia solani anastomosis groups (AGs), highlighting the observed variability.
Table 1: EC₅₀ Values of this compound against Rhizoctonia solani Anastomosis Groups
| Anastomosis Group (AG) | Number of Isolates | Mean EC₅₀ (µg/mL) | EC₅₀ Range (µg/mL) | Reference |
| AG 3-PT | Not Specified | 0.014 - 0.039 | Not Specified | [5] |
| AG 3-PT | Not Specified | Sensitive | Not Specified | [1] |
| AG 4HG-I | Not Specified | Sensitive | Not Specified | [1] |
| AG 5 | Not Specified | Less Sensitive | Not Specified | [1] |
| AG 2-2IIIB | Not Specified | Not Specified | Not Specified | [1] |
| AG A | Not Specified | Less Sensitive | Not Specified | [1] |
| AG R | Not Specified | 4.4 | Not Specified | [1] |
Note: "Sensitive" and "Less Sensitive" are qualitative descriptions from the cited study and do not have specific numerical ranges provided.
Experimental Protocols
1. In Vitro Fungicide Sensitivity Assay (Poisoned-Agar Technique)
This protocol is adapted for determining the EC₅₀ of this compound against fungal pathogens like Rhizoctonia solani.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Fungal cultures of Rhizoctonia solani
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.
-
Prepare Fungicide-Amended Media: Autoclave PDA and cool it to 45-50°C in a water bath. Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and the same concentration of DMSO used for the highest this compound concentration.
-
Pour Plates: Pour approximately 20 mL of the fungicide-amended PDA into each sterile Petri dish and allow it to solidify.
-
Inoculate Plates: From the growing edge of a 3-5 day old culture of R. solani, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubation: Seal the plates with parafilm and incubate them at 25 ± 2°C in the dark.
-
Measure Mycelial Growth: Measure the radial growth of the fungal colony in two perpendicular directions daily until the growth in the control plate reaches the edge of the dish.
-
Calculate Percent Inhibition and EC₅₀: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Use probit analysis to determine the EC₅₀ value.
2. Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed Cells: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat with this compound: Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate: Incubate the plate for 24, 48, or 72 hours.
-
Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilize Formazan: After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Calculate Cell Viability: Express the results as a percentage of the vehicle control.
Visualizations
Caption: this compound's mechanism of action leading to mitotic arrest.
Caption: Workflow for fungicide sensitivity testing.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. apsnet.org [apsnet.org]
- 4. the-effect-of-antimicrotubule-agents-on-signal-transduction-pathways-of-apoptosis-a-review - Ask this paper | Bohrium [bohrium.com]
- 5. studiesinfungi.org [studiesinfungi.org]
- 6. Pesticide Roundup provokes cell division dysfunction at the level of CDK1/cyclin B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pencycuron Tank Mix Compatibility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the tank mixing of pencycuron with other pesticides. Accurate mixing and application are critical for experimental integrity and achieving desired outcomes. This guide offers detailed protocols, compatibility data, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Is this compound generally compatible with other pesticides?
A1: this compound is compatible with many commonly used pesticides.[1] However, compatibility can be influenced by the specific formulations of the products being mixed, water quality (pH, temperature, hardness), and the order of mixing. Therefore, a physical compatibility test (jar test) is always recommended before tank mixing on a large scale.
Q2: With which active ingredients is this compound known to be compatible?
A2: Based on available data, this compound has demonstrated compatibility with the following active ingredients:
-
Insecticides: Imidacloprid (available as a pre-formulated mixture)[2][3][4][5]
-
Biological Controls: Trichoderma spp. and Piriformospora indica[1][8][9]
Q3: Are there any known incompatibilities with this compound?
A3: Direct chemical incompatibility data for this compound with a broad range of pesticides is limited in publicly available resources. However, caution should be exercised when considering tank mixes with products known to be sensitive to certain conditions or other pesticides. For instance, some fungicides have shown variable compatibility with beneficial microorganisms like mycorrhizae, which could be a consideration in certain experimental setups.[6][7]
Q4: What is the difference between physical and chemical compatibility?
A4: Physical compatibility refers to the ability of different pesticide formulations to be mixed together in a spray tank without resulting in undesirable physical changes such as the formation of precipitates, sludge, gels, or excessive foaming. A jar test is used to determine physical compatibility.
Chemical compatibility relates to the chemical stability of the active ingredients when mixed. Incompatibility can lead to the degradation of one or more active ingredients, reducing their efficacy. This is not visible in a jar test and may require more advanced analytical methods to assess.
Q5: What are synergistic and antagonistic effects in a tank mix?
A5:
-
Synergism occurs when the combined effect of two or more pesticides is greater than the sum of their individual effects.
-
Antagonism occurs when the combined effect is less than the sum of their individual effects. This can result in reduced efficacy against the target pest.
Predicting these interactions without specific experimental data is difficult. If you suspect an antagonistic or synergistic effect, a small-scale bioassay is recommended to evaluate the performance of the tank mix.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Formation of solids, gels, or separation in the spray tank. | Physical incompatibility between tank mix partners. | Immediately cease agitation and application. Do not spray the mixture. Perform a jar test to confirm incompatibility. Review product labels for any known incompatibilities. Adjust mixing order or use a compatibility agent if recommended by the manufacturer. |
| Reduced efficacy of the spray application. | Chemical incompatibility leading to pesticide degradation, or an antagonistic interaction between active ingredients. | Review product labels for any warnings regarding tank mixing with other chemical groups. Consider the pH of your spray solution, as some pesticides degrade rapidly in alkaline or acidic conditions. Conduct a small-scale bioassay to compare the efficacy of the tank mix against individual components. |
| Phytotoxicity (damage) to the treated plants. | Synergistic interaction making the mixture more potent, or incompatibility of inert ingredients with the plant species. | Immediately discontinue use of the tank mix. Review product labels for any phytotoxicity warnings. Conduct a small-scale test on a few plants before treating a larger area to observe any adverse effects. |
Data Presentation: this compound Compatibility Summary
The following tables summarize the known compatibility of this compound with other pesticides based on available data.
Table 1: Fungicide Compatibility with this compound
| Active Ingredient | Compatibility | Notes |
| Propineb | Compatible[1] | Exhibited negligible inhibitory effects on Trichoderma spp. in joint studies.[1] |
| Prothioconazole | Compatible[6][7] | Listed as compatible in combination with this compound.[6][7] |
| Flutolanil | Compatible[6][7] | Listed as compatible. |
| Propiconazole | Variable | Showed moderate inhibition of Trichoderma spp. at higher concentrations in one study.[1] A jar test and bioassay are recommended. |
| Azoxystrobin | Caution Advised | While not directly tested with this compound, azoxystrobin has been shown to inhibit Trichoderma viride at certain concentrations.[10][11] Given this compound's compatibility with Trichoderma, a three-way mix could have unintended consequences on the biological agent. |
Table 2: Insecticide Compatibility with this compound
| Active Ingredient | Compatibility | Notes |
| Imidacloprid | Compatible[2][3][4][5] | Available as a pre-formulated mixture (e.g., 140g/L Imidacloprid + 150g/L this compound FS/SC), indicating high compatibility.[2][3] |
Table 3: Biological Control Agent Compatibility with this compound
| Agent | Compatibility | Notes |
| Trichoderma spp. | Compatible[1][9] | This compound showed little to no inhibition of Trichoderma growth in laboratory studies.[1][9] |
| Piriformospora indica | Compatible[8] | This compound demonstrated good compatibility with this fungal root endophyte.[8] |
Experimental Protocols
Detailed Protocol for Physical Compatibility Jar Test
This protocol provides a standardized method to assess the physical compatibility of this compound with other pesticide formulations in a tank mix.
Materials:
-
A clean, clear glass jar with a lid (1-liter or 1-quart size is ideal)
-
The water source that will be used for the actual spray application
-
This compound formulation
-
Other pesticide formulation(s) to be tested
-
Adjuvants, if intended for use
-
Pipettes or measuring spoons for accurate measurement of products
-
Personal Protective Equipment (PPE) as required by the product labels
Procedure:
-
Read Labels: Thoroughly read the labels of all products to be tank-mixed. Pay close attention to any specific instructions or restrictions regarding tank mixing.
-
Add Water: Fill the jar to one-half of the final intended volume with the source water.
-
Mixing Order (WALES Method): Add the tank mix components one at a time, in the following order, ensuring each is fully dispersed before adding the next. This is known as the WALES method:
-
W - Wettable powders and water-dispersible granules (WP, WDG)
-
A - Agitate the solution thoroughly.
-
L - Liquid flowables and suspension concentrates (SC)
-
E - Emulsifiable concentrates (EC)
-
S - Soluble liquids (SL) and solutions
-
-
Add this compound: Add the proportionate amount of the this compound formulation to the jar according to its formulation type (e.g., if it is a suspension concentrate, add it during the 'L' step).
-
Add Other Pesticides: Add the other pesticide(s) in the correct order.
-
Add Adjuvants: If using adjuvants, add them last.
-
Complete Filling: Fill the jar to the final volume with the remaining water.
-
Agitate: Secure the lid and invert the jar 10-15 times to simulate tank agitation.
-
Observe: Let the jar stand for 15-30 minutes and observe for any signs of physical incompatibility, such as:
-
Precipitation (solids settling at the bottom)
-
Flocculation (clumping or aggregation of particles)
-
Gel or scum formation
-
Separation into layers
-
Excessive foaming
-
Heat generation
-
-
Final Check: After the observation period, invert the jar again to see if any settled material readily re-suspends.
Interpretation:
-
Compatible: The mixture remains uniform and free of any of the incompatibility signs.
-
Incompatible: If any of the signs of incompatibility are observed, the mixture should not be used.
Visualizations
Caption: Workflow for the physical compatibility jar test.
Caption: Potential outcomes of a this compound tank mix.
References
- 1. researchtrend.net [researchtrend.net]
- 2. Highly Effective Imidacloprid + this compound (14%+15% Fs) [rayfull.net]
- 3. Supply Multi-pesticide Mixture Imidacloprid + this compound, Imidacloprid + this compound 140g/L + 150g/L FS, 140g/L + 150g/L SC, imidacloprid, this compound, imidacloprid insecticide, this compound fungicide, imidacloprid products, imidacloprid pesticide, pesticide suppliers [essencechem.com]
- 4. This compound 15% + Imidacloprid 14% Fs - Azoxystrobin and Agrochemicals [molotuschem.en.made-in-china.com]
- 5. essencechem.en.made-in-china.com [essencechem.en.made-in-china.com]
- 6. pthorticulture.com [pthorticulture.com]
- 7. rgpro.plantworksuk.co.uk [rgpro.plantworksuk.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masujournal.org [masujournal.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Pencycuron and Azoxystrobin for the Management of Rhizoctonia solani
This guide provides a detailed comparison of two widely utilized fungicides, pencycuron and azoxystrobin, focusing on their efficacy against the soil-borne fungal pathogen Rhizoctonia solani. The document is intended for researchers, plant pathologists, and professionals in agrochemical development, offering a synthesis of experimental data, detailed methodologies, and an examination of their respective modes of action.
Overview of Fungicides
This compound: A non-systemic phenylurea fungicide with protective action, primarily used to control diseases caused by Rhizoctonia solani and Pellicularia spp.. It is known for its specific activity against these pathogens, particularly in crops like rice, potatoes, and various vegetables.
Azoxystrobin: A broad-spectrum, systemic fungicide belonging to the strobilurin class. It is a Quinone outside Inhibitor (QoI) that acts by inhibiting mitochondrial respiration in fungi. Its systemic and translaminar properties allow it to protect both treated and untreated plant tissues.
Molecular Mode of Action
The distinct mechanisms by which these two fungicides inhibit fungal growth are critical to their application and resistance management strategies.
Azoxystrobin's Mechanism of Action: Azoxystrobin targets the mitochondrial respiratory chain, a vital process for energy (ATP) production in fungal cells. It specifically binds to the Quinone outside (Qo) site of the Cytochrome bc1 complex (Complex III), which blocks the transfer of electrons. This disruption halts ATP synthesis, leading to a rapid cessation of spore germination and mycelial growth, ultimately causing cell death.
Caption: Azoxystrobin inhibits fungal respiration at Complex III.
This compound's Mechanism of Action: this compound acts as a non-systemic, protective fungicide. Its primary mode of action is the inhibition of mitosis and cell division. More specifically, it is thought to disrupt β-tubulin assembly, a critical component of the cytoskeleton required for cell division, thereby impeding the growth of fungal mycelia. Unlike azoxystrobin, its action is not targeted at respiration but at the fundamental process of cell multiplication.
Caption: this compound disrupts fungal cell division and mycelial growth.
Comparative Efficacy: In Vitro Studies
In vitro assays are fundamental for determining the intrinsic toxicity of fungicides against a pathogen. The "poisoned food technique" is a standard method used for this purpose.
Table 1: Summary of In Vitro Efficacy Data against R. solani
| Fungicide | Parameter | Value (ppm or mg/L) | Target Isolate(s) / Conditions | Source(s) |
|---|---|---|---|---|
| Azoxystrobin | EC₅₀ | 14.13 - 16.68 mg/L | 3 isolates from tobacco | |
| EC₅₀ | 596.60 mg/L | Isolate from pepper | ||
| Mycelial Inhibition | ~30% at 1000 µg/mL | Isolates from tobacco (presence of alternative oxidase pathway noted) | ||
| Sensitivity Range | EC₅₀ <0.09 to >5 µg/mL | Isolates from potato (AG 4HG-I, AG 5 most sensitive) | ||
| This compound | Sensitivity Range | Varies by AG; strong activity against most R. solani | AG-1, AG-2, AG-3 are sensitive; AG-4, AG-5, AG-7, AG-8 are more resistant |
| | Control | Poor control of AG 4HG-III | Isolate from potato | |
Note: Efficacy can be highly variable depending on the specific anastomosis group (AG) and isolate of R. solani.
This protocol outlines the typical steps for assessing fungicide efficacy against R. solani mycelial growth.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is cooling (to approx. 50°C), the test fungicide is added from a stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 ppm). A control medium is prepared with the solvent (e.g., methanol) but without the fungicide.
-
Inoculation: Mycelial plugs (typically 3-5 mm in diameter) are cut from the edge of an actively growing, young culture of R. solani. A single plug is placed aseptically in the center of each fungicide-amended and control Petri dish.
-
Incubation: Plates are incubated in the dark at a constant temperature (e.g., 25°C) for a set period, typically until the mycelium in the control plates reaches the edge of the dish (e.g., 4 days).
-
Data Collection & Analysis: The diameter of the fungal colony is measured in two perpendicular directions for each plate. The percentage of mycelial growth inhibition is calculated relative to the control. These data are then used to determine the EC₅₀ value (the effective concentration that inhibits growth by 50%) through regression analysis.
Caption: Workflow for the in vitro poisoned food technique.
Comparative Efficacy: Greenhouse & Field Studies
Field performance is the ultimate test of a fungicide's practical utility, incorporating factors like environmental stability, plant uptake (for systemic fungicides), and disease pressure.
Table 2: Summary of Greenhouse and Field Efficacy Data
| Fungicide Formulation | Crop | Key Findings | Source |
|---|---|---|---|
| Azoxystrobin 18.2% + Difenoconazole 11.4% SC | Rice (Sheath Blight) | Best treatment in reducing sheath blight and enhancing grain yield. Benefit-Cost (B:C) ratio of 4.65. | |
| This compound 22.9% SC | Rice (Sheath Blight) | Less effective in disease reduction than the azoxystrobin mix but highly economical with a B:C ratio of 5.06. | |
| Azoxystrobin | Potato (Stem Canker & Black Scurf) | Least effective compared to other tested fungicides (tolclofos-methyl, fludioxonil) in greenhouse and field trials. | |
| This compound | Potato (Stem Canker & Black Scurf) | Showed poor control of R. solani anastomosis group AG 4HG-III. |
| Azoxystrobin 25% SC | Rice (Sheath Blight) | Achieved the highest reduction in disease severity (19.10%) and the highest grain yield (6930 kg/ha ) in farm trials. | |
This protocol describes a typical methodology for evaluating fungicide performance under field conditions.
-
Experimental Design: The trial is set up in a location with a history of sheath blight. A Randomized Block Design (RBD) is commonly used with multiple replications (e.g., three) for each treatment. Plot sizes are defined (e.g., 5x5 m²).
-
Crop Management: A susceptible rice variety is cultivated using standard agronomic practices for the region regarding planting, fertilization, and irrigation.
-
Inoculation (if necessary): To ensure uniform disease pressure, plots may be artificially inoculated with R. solani cultured on a substrate like barley grains.
-
Fungicide Application: Fungicides are applied at recommended rates and timings, often as foliar sprays at specific growth stages (e.g., tillering and booting). A control group is sprayed only with water.
-
Disease Assessment: Disease severity is recorded at set intervals after application (e.g., 15-20 days). This is often done by rating the relative lesion height on the plant or using a standardized disease scale.
-
Yield Data: At harvest, grain yield is measured for each plot and typically converted to kg/ha for comparison.
-
Economic Analysis: A benefit-cost ratio is calculated by comparing the additional income from increased yield against the cost of the fungicide and its application.
Summary and Conclusion
The choice between this compound and azoxystrobin for managing R. solani is nuanced and depends heavily on the specific agricultural context.
Caption: Key properties of this compound vs. Azoxystrobin.
-
Azoxystrobin offers broad-spectrum, systemic control by targeting fungal respiration, a highly effective mode of action. However, its performance against R. solani can be inconsistent across different pathogen populations, with some isolates showing low sensitivity in vitro and in field settings. The risk of resistance development is a significant concern for QoI fungicides, necessitating careful management.
-
This compound provides non-systemic, protective control with a more specific activity spectrum focused on R. solani. Its efficacy is highly dependent on the anastomosis group of the pathogen. In some field studies, while not providing the absolute highest level of disease reduction, it has demonstrated a superior benefit-cost ratio, making it an economically attractive option.
Recommendation for Professionals: The selection of a fungicide should be informed by local pathogen population characteristics, including the prevalent R. solani anastomosis groups and any known resistance profiles. For systemic and broad-spectrum control, azoxystrobin is a powerful tool, but it must be used in rotation or combination with other modes of action. This compound serves as a valuable, often cost-effective, specialist tool for protective control where sensitive R. solani strains are the primary target. An integrated pest management (IPM) approach that includes cultural practices and fungicide rotation is crucial for the sustainable management of R. solani.
Pencycuron vs. Flutolanil: A Comparative Analysis of Fungicidal Action Against Fungal Pathogens
In the ongoing effort to safeguard agricultural productivity, fungicides play a pivotal role in managing diseases caused by pathogenic fungi. Among the arsenal available to researchers and growers, pencycuron and flutolanil have emerged as effective agents, particularly against diseases caused by Rhizoctonia solani. This guide provides a detailed comparative analysis of these two fungicides, focusing on their mechanisms of action, efficacy against various fungal pathogens, and the experimental protocols used to evaluate their performance. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound and flutolanil are both effective fungicides but operate through distinct biochemical pathways. Flutolanil acts as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial electron transport chain and thereby inhibiting fungal respiration. In contrast, this compound targets cell division by interfering with β-tubulin assembly, a critical component of the fungal cytoskeleton. While both fungicides demonstrate significant activity against Rhizoctonia solani, their efficacy can vary across different anastomosis groups (AGs) of the pathogen.
Mechanism of Action
This compound: This phenylurea fungicide specifically targets the process of mitosis in fungal cells. It inhibits the polymerization of β-tubulin, a protein subunit that forms microtubules. Microtubules are essential for various cellular functions, including the formation of the mitotic spindle during cell division. By disrupting microtubule assembly, this compound effectively halts cell division and subsequent fungal growth.
Flutolanil: As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, flutolanil targets cellular respiration.[1] It specifically inhibits Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[1] This enzyme is crucial for the conversion of succinate to fumarate in the Krebs cycle and for transferring electrons to the ubiquinone pool. By blocking this step, flutolanil disrupts the production of ATP, the primary energy currency of the cell, leading to fungal death.[1]
Comparative Efficacy
The in vitro efficacy of this compound and flutolanil against various anastomosis groups (AGs) of Rhizoctonia solani has been evaluated in multiple studies. The following table summarizes the median effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of the fungal mycelial growth. Lower EC50 values indicate higher fungicidal activity.
| Anastomosis Group (AG) | This compound EC50 (μg/mL) | Flutolanil EC50 (μg/mL) | Reference |
| AG-A | Resistant | 0.3199 ± 0.0149 | [2] |
| AG-K | Resistant | 0.3199 ± 0.0149 | [2] |
| AG-2-2IIIB | 0.0339 ± 0.0012 | 0.3199 ± 0.0149 | [2] |
| AG-2-2IV | 0.0339 ± 0.0012 | 0.3199 ± 0.0149 | [2] |
| AG-3 PT | 0.0339 ± 0.0012 | 0.3199 ± 0.0149 | [2] |
| AG-4HGI | 0.0339 ± 0.0012 (sensitive) / Resistant (1 isolate) | 0.3199 ± 0.0149 | [2] |
| AG-4HGII | 0.0339 ± 0.0012 (sensitive) / Resistant (12 isolates) | 0.3199 ± 0.0149 | [2] |
| AG-4HGIII | 0.0339 ± 0.0012 | 0.3199 ± 0.0149 | [2] |
Note: The EC50 values are presented as mean ± standard error. Some isolates within certain AGs showed resistance to this compound.
Based on the presented data, this compound demonstrates high efficacy against several anastomosis groups of R. solani, with very low EC50 values for sensitive isolates.[2] However, resistance to this compound has been observed in some isolates of AG-A, AG-K, AG-4HGI, and AG-4HGII.[2] Flutolanil, on the other hand, shows a broader and more consistent efficacy across all tested AGs, albeit with generally higher EC50 values compared to the sensitive isolates for this compound.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and flutolanil.
In Vitro Antifungal Susceptibility Testing
1. Poisoned Food Technique:
This method is commonly used to determine the efficacy of fungicides against mycelial growth.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.
-
Fungicide Incorporation: A stock solution of the test fungicide (this compound or flutolanil) is prepared in an appropriate solvent (e.g., methanol).[2] The fungicide stock solution is then added to the molten PDA at various concentrations.
-
Plating: The fungicide-amended PDA is poured into sterile Petri dishes and allowed to solidify. Control plates contain PDA with the solvent but no fungicide.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the actively growing margin of a pure culture of the target fungus is placed in the center of each PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the fungal colony in the control plate.
-
DT = Average diameter of the fungal colony in the treated plate.
-
-
EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.
2. Broth Microdilution Method:
This high-throughput method is used to determine the minimum inhibitory concentration (MIC) of a fungicide.
-
Media and Reagents: Prepare sterile RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS), and stock solutions of the test fungicides.
-
Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the fungicides in the RPMI-1640 medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate (e.g., conidia or mycelial fragments) in sterile saline with 0.05% Tween 80. Adjust the inoculum concentration to a specific density (e.g., 1-5 x 10^4 CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no fungicide) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 48-72 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Visualizing the Mechanisms of Action
To better understand the distinct modes of action of this compound and flutolanil, the following diagrams illustrate the key cellular pathways they disrupt.
Caption: this compound's mechanism of action, inhibiting β-tubulin polymerization.
Caption: Flutolanil's inhibition of Complex II in the electron transport chain.
Experimental Workflow
The general workflow for a comparative study of fungicides is outlined below.
Caption: A generalized workflow for in vitro fungicide efficacy testing.
Conclusion
Both this compound and flutolanil are valuable tools in the management of fungal diseases, particularly those caused by Rhizoctonia solani. Their distinct mechanisms of action provide different strategies for disease control. This compound offers potent activity against sensitive strains by targeting cell division, while flutolanil provides broader efficacy by disrupting cellular respiration. The choice between these fungicides may depend on the specific anastomosis group of the pathogen present and the potential for resistance development. The experimental protocols and data presented in this guide offer a foundation for researchers to conduct further comparative studies and develop effective and sustainable disease management strategies.
References
Validating the Antifungal Efficacy of Pencycuron: A Comparative Guide Based on MIC Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal activity of pencycuron with other relevant antifungal agents, supported by experimental data from Minimum Inhibitory Concentration (MIC) assays. The information is intended to assist researchers in evaluating this compound's potential in antifungal research and development.
Executive Summary
This compound is a phenylurea fungicide with a specific mode of action, primarily targeting the inhibition of fungal mitosis and cell division. This is achieved through the disruption of the microtubule cytoskeleton, a critical component for cell division.[1] Experimental data, primarily from studies on Rhizoctonia solani, demonstrates its potent antifungal activity against sensitive strains. This guide will delve into the available MIC data, compare it with other fungicides, and provide a detailed protocol for conducting MIC assays to validate these findings.
Comparative Antifungal Activity of this compound
This compound has demonstrated significant efficacy against Rhizoctonia solani, a common plant pathogenic fungus. However, its effectiveness against other fungal species such as Fusarium spp. and Botrytis cinerea is not as well-documented in publicly available research.
The following table summarizes the available half-maximal effective concentration (EC50) values for this compound and other fungicides against Rhizoctonia solani. It is important to note that EC50 values are a measure of the concentration of a drug that inhibits a biological process by 50%, and while related to MIC values, they are not identical. In the context of these studies, they provide a valuable comparison of antifungal potency.
| Fungicide | Fungal Species | EC50 (µg/mL) | Reference |
| This compound | Rhizoctonia solani AG-7 (sensitive isolate) | 0.47 ± 0.05 | [2] |
| This compound | Rhizoctonia solani AG-7 (resistant isolate) | >2000 | [2] |
| This compound | Rhizoctonia solani | 0.0001 | [3] |
| Fludioxonil | Rhizoctonia solani | 0.00006 | [3] |
| Azoxystrobin | Rhizoctonia solani | 0.07485 | [3] |
| Flutolanil | 244 Rhizoctonia isolates (average) | 0.3199 ± 0.0149 | |
| Thifluzamide | 244 Rhizoctonia isolates (average) | 0.1081 ± 0.0044 |
Note: The EC50 values for flutolanil and thifluzamide are presented as mean ± standard error from a study on a large number of isolates and provide a general reference for their activity against Rhizoctonia species.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized protocol for determining the MIC of an antifungal agent using the broth microdilution method. This method is widely accepted and can be adapted for testing this compound against various fungal species.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Antifungal agent (e.g., this compound)
-
Fungal isolate of interest
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth)
-
Spectrophotometer or microplate reader
-
Incubator
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a concentrated stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a spore suspension or mycelial fragment suspension in sterile saline or broth.
-
Adjust the concentration of the inoculum to a standardized density using a spectrophotometer or hemocytometer.
-
-
Serial Dilution of Antifungal Agent:
-
In a 96-well plate, perform a two-fold serial dilution of the antifungal stock solution with the growth medium to achieve a range of desired concentrations.
-
Include a growth control well (no antifungal agent) and a sterility control well (no fungus).
-
-
Inoculation: Add a standardized volume of the fungal inoculum to each well containing the antifungal dilutions and the growth control well.
-
Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (typically 24-72 hours).
-
Determination of MIC: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical MIC assay workflow.
This compound's Mode of Action: A Signaling Pathway Perspective
This compound's antifungal activity stems from its ability to interfere with mitosis, the process of cell division. It specifically targets the cytoskeleton, leading to the destruction of microtubules.[1] Microtubules are essential for the formation of the mitotic spindle, which is responsible for segregating chromosomes during cell division. By disrupting microtubule function, this compound effectively halts the fungal cell cycle.
The following diagram illustrates the proposed signaling pathway for this compound's mode of action.
References
- 1. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Pencycuron Efficacy: An In Vitro and In Vivo Comparative Analysis for Researchers
This guide provides a comprehensive comparison of the fungicide pencycuron's performance, both in laboratory settings (in vitro) and in living organisms (in vivo), against key fungal pathogens. It is designed for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound relative to other common fungicides. The following sections present quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows to support further research and development.
Quantitative Efficacy Comparison
The efficacy of this compound and its alternatives is often measured by the half-maximal effective concentration (EC50) in in vitro studies, which indicates the concentration of a fungicide required to inhibit 50% of fungal growth. In in vivo studies, efficacy is typically assessed by the percentage of disease control or reduction in disease incidence. The data below is compiled from various studies against Rhizoctonia solani, a primary target for this compound.
In Vitro Efficacy Data
| Fungicide | Target Pathogen (Anastomosis Group) | EC50 Value (µg/mL) | Reference |
| This compound | Rhizoctonia solani AG-3 | 0.012 - 0.222 | [1] |
| Rhizoctonia solani AG-4 HGI | Sensitive (avg. 0.0339) | [2] | |
| Rhizoctonia solani AG-7 (sensitive isolate) | 0.47 ± 0.05 | [3] | |
| Rhizoctonia solani AG-7 (resistant isolate) | >2000 | [3] | |
| Azoxystrobin | Rhizoctonia solani | 0.22 | [4] |
| Rhizoctonia solani | >5 | [5] | |
| Fludioxonil | Rhizoctonia solani | 0.06 - 0.09 | [5] |
| Boscalid | Rhizoctonia solani | 2.37 | [4] |
In Vivo Efficacy Data
| Fungicide | Crop | Target Disease | Application Method | Disease Control (%) | Reference |
| This compound | Potato | Black Scurf (R. solani) | Tuber dip (0.5-0.75%) | Almost complete control | [6] |
| This compound | Potato | Black Scurf (R. solani) | Foliar spray (0.25%) | 52.67% reduction in incidence | |
| Azoxystrobin | Rice | Sheath Blight (R. solani) | Foliar spray (125 g/ha) | >64% | [7] |
| Boric Acid | Potato | Black Scurf (R. solani) | Tuber dip (3%) | 66.5% | [6] |
| Vitavax-75 WP | Potato | Black Scurf (R. solani) | Tuber dip | Less effective than this compound | [6] |
Note on Correlation: While the tables present both in vitro and in vivo data, a direct quantitative in vitro-in vivo correlation (IVIVC) for this compound has not been extensively published. However, a general trend can be observed where potent in vitro activity against a specific R. solani anastomosis group tends to translate to effective disease control in the field. For instance, Vitavax-75 WP was found to be highly inhibitory in vitro but did not control black scurf as effectively in pot house and field conditions, indicating that other factors such as fungicide stability, plant uptake, and translocation also play a crucial role in overall in vivo efficacy[6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common in vitro and in vivo assays used to evaluate fungicide efficacy.
In Vitro Efficacy: Poisoned Food Technique
This method is widely used to determine the fungitoxicity of compounds by assessing their impact on the mycelial growth of a fungus.
Objective: To determine the EC50 value of a fungicide against a target fungal pathogen.
Materials:
-
Pure culture of the target fungus (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Fungicide stock solution of known concentration
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Fungicide Incorporation: Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set is prepared without the fungicide.
-
Pouring Plates: Pour approximately 20 mL of the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut 5 mm discs from the periphery of an actively growing culture of the target fungus. Place one disc, mycelial side down, in the center of each prepared Petri dish.
-
Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25 ± 2°C) until the mycelial growth in the control plate almost covers the entire plate.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions for each plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = ((dc - dt) / dc) x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
The EC50 value is then determined by plotting the percentage inhibition against the logarithm of the fungicide concentration.
In Vivo Efficacy: Potato Black Scurf Control Field Trial
This protocol outlines a field experiment to assess the efficacy of fungicides in controlling potato black scurf caused by Rhizoctonia solani.
Objective: To evaluate the effectiveness of fungicide treatments on the incidence and severity of potato black scurf under field conditions.
Experimental Design:
-
Randomized Complete Block Design (RCBD) with at least three replications.
-
Plot size: e.g., four rows, 4 meters long, with 0.8 meters spacing between rows.
Materials:
-
Potato seed tubers (a susceptible cultivar, e.g., 'Kennebec')
-
Inoculum of Rhizoctonia solani AG3 (if artificial inoculation is required)
-
Fungicide formulations (e.g., this compound 250 SC)
-
Standard field equipment for planting, cultivation, and harvesting.
Procedure:
-
Inoculum Preparation (for artificial infestation): Grow R. solani on a sterilized grain-based medium (e.g., oat or wheat) for 2-3 weeks. Air-dry the inoculum and grind it into a powder.
-
Field Preparation and Inoculation: Prepare the field according to standard agricultural practices. If using artificial inoculation, incorporate the prepared inoculum into the soil of the designated plots at a specified rate before planting.
-
Tuber Treatment: For tuber dip treatments, immerse the seed tubers in the fungicide solution at the desired concentration for a specified duration before planting. For spray treatments, apply the fungicide evenly over the tubers.
-
Planting: Plant the treated and untreated control tubers in their respective plots.
-
Crop Management: Maintain the crop using standard agronomic practices, including irrigation, fertilization, and pest control, ensuring these do not interfere with the disease assessment.
-
Disease Assessment:
-
Stem Canker: At 45-60 days after planting, randomly select a number of plants from each plot and assess the incidence and severity of stem canker on the stems and stolons using a rating scale (e.g., 0-5 scale).
-
Black Scurf on Progeny Tubers: After harvesting, randomly sample tubers from each plot. Wash the tubers and assess the percentage of tubers with black scurf (incidence) and the percentage of tuber surface area covered by sclerotia (severity) using a standardized disease rating scale.
-
-
Yield Data: Record the total tuber yield and marketable yield for each plot.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the proposed mode of action of this compound and a typical experimental workflow for fungicide evaluation.
Caption: Conceptual diagram of this compound's mode of action, inhibiting mitosis.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nyxxb.cn [nyxxb.cn]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
Comparative analysis of pencycuron's effect on different Rhizoctonia anastomosis groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the fungicide pencycuron's effectiveness against various anastomosis groups (AGs) of the fungal pathogen Rhizoctonia solani and other Rhizoctonia-like fungi. This compound, a non-systemic phenylurea fungicide, is known for its specific activity against diseases caused by Rhizoctonia solani and Pellicularia spp., such as black scurf, sheath blight, and damping-off.[1] Its primary mode of action is the inhibition of mitosis and cell division in susceptible fungi.[1][2] This document synthesizes experimental data to offer a clear comparison of this compound's performance across different Rhizoctonia AGs, providing valuable insights for research and development in crop protection.
Data Presentation: In Vitro Sensitivity of Rhizoctonia Anastomosis Groups to this compound
The following table summarizes the 50% effective concentration (EC50) values of this compound against various Rhizoctonia anastomosis groups, derived from mycelial growth inhibition assays reported in peer-reviewed literature. Lower EC50 values indicate higher sensitivity to the fungicide.
| Anastomosis Group (AG) | Host/Source | Mean EC50 (µg/mL) | Sensitivity Level | Reference(s) |
| AG-A | Sugar Beet | 6.6728 ± 1.2863 | Reduced Sensitivity | [1] |
| AG-K | Sugar Beet | 6.6728 ± 1.2863 | Reduced Sensitivity | [1] |
| AG-2-1 | Not Specified | Effective control at 1.0 & 10.0 µg/g soil; one isolate showed resistance | Variable | [3] |
| AG-2-2 IIIB | Sugar Beet | 0.0339 ± 0.0012 | Sensitive | [1] |
| AG-2-2 IV | Sugar Beet | 0.0339 ± 0.0012 | Sensitive | [1] |
| AG-3 PT | Sugar Beet | 0.0339 ± 0.0012 | Sensitive | [1] |
| AG-3 | Potato | 0.036 (range: 0.013 - 0.099) | Sensitive | [4] |
| AG-4 HGI | Sugar Beet | 0.0339 ± 0.0012 (most isolates) | Sensitive | [1] |
| One isolate with reduced sensitivity | ||||
| AG-4 HGII | Sugar Beet | 6.6728 ± 1.2863 (12 of 18 isolates) | Reduced Sensitivity | [1] |
| 0.0339 ± 0.0012 (6 of 18 isolates) | Sensitive | [1] | ||
| AG-4 HGIII | Sugar Beet | 0.0339 ± 0.0012 | Sensitive | [1] |
| AG-4 | General | Ineffective in some studies | Reduced Sensitivity | [5] |
| AG-5 | Not Specified | Moderately sensitive to insensitive | Reduced Sensitivity | [5] |
| AG-7 | Soybean | One isolate highly sensitive, another resistant | Variable | [6] |
| Binucleate (CAG-2) | Soil/Plants | Not pathogenic in study | - | [3] |
| Binucleate (CAG-3) | Soil/Plants | Controlled at 1.0 & 10.0 µg/g soil | Sensitive | [3] |
| Binucleate (CAG-4) | Soil/Plants | Controlled at 1.0 & 10.0 µg/g soil | Sensitive | [3] |
| Binucleate (CAG-5) | Soil/Plants | Controlled at 1.0 & 10.0 µg/g soil | Sensitive | [3] |
Experimental Protocols
The primary method for evaluating the in vitro efficacy of this compound against Rhizoctonia spp. is the mycelial growth inhibition assay , often referred to as the "poisoned food technique".
Mycelial Growth Inhibition Assay Protocol
Objective: To determine the concentration of this compound that inhibits the mycelial growth of a specific Rhizoctonia isolate by 50% (EC50).
Materials:
-
Pure cultures of Rhizoctonia anastomosis groups
-
Potato Dextrose Agar (PDA) medium
-
This compound (analytical grade)
-
Sterile distilled water
-
Solvent for this compound (e.g., methanol, if necessary)
-
Sterile Petri dishes (90 mm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide Stock Solution: A stock solution of this compound is prepared by dissolving a known amount of the active ingredient in a suitable solvent to achieve a high concentration (e.g., 10 mg/mL).[1] Serial dilutions are then made to obtain a range of desired concentrations.
-
Preparation of Poisoned Media: The PDA medium is autoclaved and allowed to cool to approximately 45-50°C. The appropriate volume of the this compound stock solution or its dilutions is added to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of PDA plates is prepared without the fungicide. The amended PDA is then poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A 5 mm mycelial plug is taken from the actively growing margin of a 3 to 5-day-old culture of the Rhizoctonia isolate using a sterile cork borer. The mycelial plug is placed, mycelium-side down, in the center of each this compound-amended and control PDA plate.
-
Incubation: The inoculated plates are incubated in the dark at a constant temperature, typically 25-28°C, for a period of 2 to 7 days, or until the mycelial growth in the control plates reaches the edge of the dish.
-
Data Collection and Analysis: The radial growth of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
-
-
EC50 Determination: The EC50 value is determined by plotting the percentage of mycelial growth inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.
Mandatory Visualizations
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow of the mycelial growth inhibition assay.
This compound's Mode of Action: Inhibition of Mitosisdot
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 3. This compound Fungicide For Tomato Plants Grapes Manufacturer [hbjrain.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the Molecular Mechanism of this compound Resistance in Rhizoctonia solani [ppm.ntu.edu.tw]
Pencycuron: A Comparative Analysis Against Systemic and Contact Fungicides for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced performance of fungicidal agents is paramount. This guide provides an objective comparison of pencycuron's efficacy against both systemic and contact fungicides, supported by experimental data and detailed methodologies.
This compound is classified as a non-systemic, contact fungicide belonging to the phenylurea chemical class.[1][2][3][4] Its primary mode of action is the inhibition of fungal cell division and the disruption of β-tubulin assembly, which ultimately impedes the growth of fungal mycelia.[1] This protective fungicide is particularly effective against diseases caused by Rhizoctonia solani and Pellicularia spp., such as sheath blight in rice and black scurf in potatoes.[2][3][4] Being a contact fungicide, this compound forms a protective layer on the plant surface and does not penetrate into the plant's systemic circulation.[3][4]
Performance Comparison: this compound vs. Systemic and Contact Fungicides
The efficacy of this compound is best understood in the context of its performance against other fungicidal agents. The following tables summarize quantitative data from various studies, comparing this compound with selected systemic and contact fungicides in controlling Rhizoctonia solani, a key target pathogen for this compound.
In Vitro Mycelial Growth Inhibition of Rhizoctonia solani
| Fungicide | Class | Type | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |
| This compound | Phenylurea | Contact | 1.0 | >90% | [5] |
| This compound | Phenylurea | Contact | 10.0 | 100% | [5] |
| Iprodione | Dicarboximide | Contact | - | High in vitro toxicity (EC50 = 0.43 mg/l) | [6][7] |
| Chlorothalonil | Chloronitrile | Contact | 1500 | 55.18% | [4] |
| Mancozeb | Dithiocarbamate | Contact | 0.1%, 0.2%, 0.3% | 100% | [8] |
| Azoxystrobin | Strobilurin | Systemic | 1500 | 100% | [4] |
| Flutolanil | Phenyl benzamide | Systemic | 0.1 µg/mL | 70-97% | [9] |
| Propiconazole | Triazole | Systemic | 500, 1000, 1500 | 100% | [4] |
| Hexaconazole | Triazole | Systemic | 500, 1000, 1500 | 91.47% - 100% | [4] |
| Tebuconazole | Triazole | Systemic | 500, 1000, 1500 | 79.25% - 100% | [4] |
| Thiophanate-methyl | Benzimidazole | Systemic | - | High in vitro toxicity (EC50 = 1.84 mg/l) | [7] |
In Vivo / Field Efficacy Against Rhizoctonia solani
| Fungicide | Class | Type | Crop | Application Method | Efficacy (% Disease Control) | Reference |
| This compound | Phenylurea | Contact | Snap Bean | Soil Incorporation | High (at 1.0 and 10.0 µg/g of soil) | [5] |
| This compound | Phenylurea | Contact | Potato | Soil Application | Good (reduced disease incidence) | [10] |
| Iprodione | Dicarboximide | Contact | Pepper | Greenhouse Application | 95.80% | [6] |
| Azoxystrobin | Strobilurin | Systemic | Tobacco | Transplant Band | High (reduced disease ratings) | [2] |
| Azoxystrobin | Strobilurin | Systemic | Sugar Beet | In-furrow/Band | High (prevented disease and mortality) | [1][11] |
| Flutolanil | Phenyl benzamide | Systemic | Rice | Field Application | 63.7% - 96.5% | [9] |
| Tebuconazole + Trifloxystrobin | Triazole + Strobilurin | Systemic | Mungbean | Seed Treatment + Soil Drench | 83.70% |
Experimental Protocols
The data presented above are derived from various experimental methodologies. Below are detailed descriptions of the key protocols cited.
In Vitro Fungicide Efficacy Testing: Poisoned Food Technique
This method is commonly used to assess the direct impact of a fungicide on fungal mycelial growth.
-
Medium Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Fungicide Incorporation: The test fungicide is added to the molten agar at desired concentrations (e.g., 500, 1000, 1500 ppm).[4] A control set of plates without any fungicide is also prepared.
-
Inoculation: A small mycelial disc (e.g., 5 mm) from an actively growing culture of the target fungus (Rhizoctonia solani) is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25 ± 2 °C) until the fungal growth in the control plate reaches the edge of the plate.
-
Data Collection: The radial growth of the fungal colony is measured in millimeters.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) x 100 Where:
-
C = Average diameter of mycelial growth in the control plate
-
T = Average diameter of mycelial growth in the treated plate
-
In Vivo Fungicide Efficacy Testing: Greenhouse and Field Trials
These experiments evaluate the performance of fungicides under more realistic growing conditions.
-
Experimental Setup:
-
Inoculum Preparation and Inoculation:
-
Fungicide Application:
-
Experimental Design: A randomized complete block design is often used with multiple replications for each treatment.[10]
-
Disease Assessment:
-
Data Analysis: The collected data are statistically analyzed to determine the significance of the differences between treatments. The percentage of disease control is often calculated relative to an untreated control.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: this compound's contact-based inhibition of fungal cell division.
Caption: Standardized workflow for the poisoned food technique.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides - BioScience Solutions [biocomm.eu]
- 4. Enhancement of Disease Control Efficacy of Chemical Fungicides Combined with Plant Resistance Inducer 2,3-Butanediol against Turfgrass Fungal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Signals That Control Cell Proliferation in Mammalian Balance Epithelia: Key Roles for Phosphatidylinositol-3 Kinase, Mammalian Target of Rapamycin, and S6 Kinases in Preference to Calcium, Protein Kinase C, and Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fungicide modes of action | Bayer Crop Science Canada [cropscience.bayer.ca]
- 8. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Contact inhibition and high cell density deactivate the mammalian target of rapamycin pathway, thus suppressing the senescence program - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Pencycuron Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of the fungicide pencycuron is crucial for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of various analytical methods for this compound detection, including chromatographic and immunoassay-based techniques. The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to facilitate methodology transfer and adaptation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound detection depends on various factors, including the required sensitivity, sample matrix, throughput, and cost. The following table summarizes the quantitative performance of different analytical techniques based on available experimental data.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-NPD [1] | Agricultural Products | 0.005 mg/kg | 0.02 mg/kg | 79.6 - 112.1 | < 5 (Intra-day), 5.3 - 11.5 (Inter-day) |
| GC-MS/MS | Agricultural Products | - | 0.01 mg/kg | - | - |
| LC-MS/MS [2][3][4] | Eggplant | - | 0.005 mg/kg | 102.6 - 106.1 | 2.3 - 6.4 |
| ELISA (Diuron) [1] | Water | 0.03 µg/L | - | 80 - 110 | < 15 |
| ELISA (Isoproturon) [5] | Water | 0.020 - 0.064 µg/L | - | - | 3.6 - 5.5 |
Note: Data for ELISA is for other phenylurea herbicides (Diuron and Isoproturon) and is provided as an estimation of potential performance for a this compound-specific ELISA.
Experimental Workflow
The general workflow for the analysis of this compound in a given sample involves sample preparation, extraction, cleanup, and subsequent detection by an analytical instrument. A schematic representation of this process is provided below.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6][7][8]
-
Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g of agricultural produce) and homogenize it to a uniform consistency.[6][7]
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with or without 1% acetic acid).[6][9]
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[9]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at a specified speed (e.g., 4000-5000 rpm) for 5 minutes to separate the layers.[9]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a combination of sorbents. Common sorbents for this compound analysis include:
-
Primary Secondary Amine (PSA): To remove sugars and fatty acids.
-
Graphitized Carbon Black (GCB): To remove pigments and sterols. Note: GCB may retain planar pesticides, so its use should be optimized.
-
C18: To remove nonpolar interferences like lipids.
-
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at a high speed (e.g., 13,000 rpm) for 5 minutes.[2]
-
The resulting supernatant is ready for analysis by LC-MS/MS or can be further processed for GC-MS/MS analysis.
-
GC-MS/MS offers high selectivity and sensitivity for the detection of thermally stable and volatile compounds like this compound.
-
Instrumental Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC system or equivalent.[10]
-
Mass Spectrometer: Agilent 7010B triple quadrupole mass spectrometer or equivalent.[10]
-
Ion Source: High-efficiency ion source.[10]
-
Analysis Mode: Dynamic Multiple Reaction Monitoring (dMRM) is often used for its ability to adjust dwell times based on the number of transitions being monitored at any given time.[10]
-
-
Sample Injection: An aliquot of the final extract (often after solvent exchange to a more GC-friendly solvent like acetone/hexane) is injected into the GC system.[11]
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the specific MRM transitions to a calibration curve prepared with known standards.
LC-MS/MS is a powerful technique for the analysis of a wide range of pesticides, including those that are thermally labile or less volatile.
-
Instrumental Conditions:
-
Liquid Chromatograph: Shimadzu or equivalent HPLC/UPLC system.[12]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used for separation (e.g., Shimadzu VP-ODS, 2.0 mm I.D. x 150 mm).[12]
-
Mobile Phase: A gradient of water and acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.[2][12]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for this compound.[2]
-
-
Sample Injection: A small volume (e.g., 2-5 µL) of the final extract from the QuEChERS cleanup is directly injected into the LC-MS/MS system.[2][12]
-
Data Analysis: this compound is identified and quantified based on its retention time and specific precursor-to-product ion transitions (MRM).[2]
ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte. While specific data for a this compound ELISA is limited, the performance of ELISAs for other phenylurea herbicides provides a good indication of its potential.
-
Principle: A competitive ELISA format is typically used for small molecules like pesticides. In this format, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[13]
-
Procedure (General):
-
Antibody-coated microtiter plates are used.
-
Standards or samples are added to the wells, followed by the enzyme-labeled this compound conjugate.
-
After an incubation period, the plate is washed to remove unbound reagents.
-
A substrate is added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Performance: For other phenylurea herbicides like diuron and isoproturon, ELISA kits have demonstrated detection limits in the low µg/L range and good recovery rates in water samples.[1][5] Cross-reactivity with other structurally similar compounds is a key parameter to evaluate for any pesticide ELISA.[1][5]
This guide provides a foundational understanding of the cross-validation of analytical methods for this compound detection. Researchers are encouraged to perform in-house validation to ensure the chosen method meets the specific requirements of their application and sample matrix.
References
- 1. biosense.com [biosense.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of this compound Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of ELISA microtiter plate-based assays for the direct determination of isoproturon in water samples and soil extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 9. hpst.cz [hpst.cz]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. ABRAXIS® Diuron, ELISA, 96-test [goldstandarddiagnostics.us]
Comparative Transcriptomic Analysis of Pencycuron-Treated Fungal Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the transcriptomic effects of the fungicide pencycuron on fungal cells, with a focus on the pathogen Rhizoctonia solani. It is intended for researchers, scientists, and drug development professionals working in mycology, plant pathology, and fungicide development. This document summarizes key quantitative data from transcriptomic studies, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows.
Comparative Performance Data
This compound is a phenylurea fungicide known for its specific activity against Rhizoctonia solani, the causative agent of sheath blight in rice and other diseases in various crops. Its primary mode of action is the inhibition of mitosis and cell division.[1] Recent transcriptomic studies have shed light on the molecular mechanisms of both sensitivity and resistance to this compound in R. solani.
A key study by Chen et al. (2025) provides a comparative transcriptomic analysis of a this compound-sensitive (isolate No. 214) and a this compound-resistant (isolate No. 213) strain of R. solani AG-7.[2][3] The findings highlight significant differences in the gene expression profiles of the two isolates upon this compound treatment.
In the resistant isolate, a very limited number of genes were differentially expressed, with the most notable being the upregulation of a cytochrome P450 gene, designated RsCYP-1.[2][3] In contrast, the sensitive isolate exhibited broad transcriptional changes, with thousands of differentially expressed genes (DEGs), indicating a widespread cellular response to the fungicide.[3]
The table below summarizes the key differential gene expression data from this comparative study.
| Fungal Isolate | Condition | Total Differentially Expressed Genes (DEGs) | Upregulated Genes | Downregulated Genes | Key Upregulated Gene in Resistance |
| Resistant (No. 213) | This compound-treated vs. Control | 57 | 15 | 42 | Cytochrome P450 (RsCYP-1) |
| Sensitive (No. 214) | This compound-treated vs. Control | 3,822 | 1,977 | 1,845 | Not Applicable |
Data sourced from Chen et al. (2025).[3]
At present, direct comparative transcriptomic data for alternative fungicides such as azoxystrobin and flutolanil on Rhizoctonia solani is limited in the publicly available literature. However, their modes of action are distinct from this compound. Azoxystrobin inhibits mitochondrial respiration by binding to the quinol oxidation (Qo) site of cytochrome b, while flutolanil also targets mitochondrial respiration.[1]
Experimental Protocols
The following sections detail the typical methodologies used in the transcriptomic analysis of this compound-treated fungal cells.
Fungal Culture and Treatment
-
Rhizoctonia solani isolates are cultured on a suitable medium, such as potato dextrose agar (PDA).
-
For transcriptomic experiments, mycelial plugs are transferred to liquid potato dextrose broth (PDB) and incubated until a sufficient amount of mycelium is obtained.
-
The fungal cultures are then treated with a specific concentration of this compound (e.g., the EC50 for the sensitive strain) or a control solvent (e.g., DMSO).
-
Mycelia are harvested at specific time points post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.[3]
RNA Extraction using TRIzol Reagent
High-quality RNA is crucial for successful RNA-seq. The TRIzol reagent method is a common and effective procedure for extracting total RNA from fungal samples.[4][5][6][7][8][9]
-
Homogenization: Grind the frozen fungal mycelium to a fine powder in a mortar and pestle under liquid nitrogen.
-
Lysis: Add 1 mL of TRIzol reagent per 50-100 mg of powdered mycelium and vortex thoroughly to lyse the cells.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol reagent, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.[4][7]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.[7][10]
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in RNase-free water.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and check for integrity using gel electrophoresis or a bioanalyzer.
Illumina RNA-seq Library Preparation (TruSeq Stranded mRNA)
The Illumina TruSeq Stranded mRNA library preparation kit is a widely used method for generating libraries for transcriptome sequencing.[11][12][13][14]
-
mRNA Purification: Isolate mRNA from the total RNA using poly-T oligo-attached magnetic beads. The poly-A tails of the mRNA will bind to the beads.
-
Fragmentation: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. dUTP is used instead of dTTP to achieve strand specificity.[12]
-
Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the double-stranded cDNA fragments.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.
-
PCR Amplification: Enrich the adapter-ligated cDNA fragments through PCR to generate the final cDNA library.
-
Library Validation: Validate the quality and quantity of the library using a bioanalyzer and qPCR.
Bioinformatic Analysis of Differential Gene Expression
The raw sequencing data is processed through a bioinformatic pipeline to identify differentially expressed genes.[15][16][17]
-
Quality Control of Raw Reads: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming and Filtering: Remove adapter sequences and low-quality reads using tools such as Trimmomatic.
-
Alignment to Reference Genome: Align the cleaned reads to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treated and control samples.[15][16][17] These packages model the read counts using a negative binomial distribution to account for biological and technical variability.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological functions and pathways.
Visualizations
Signaling Pathway of this compound's Mode of Action
This compound's primary mode of action involves the disruption of the fungal cytoskeleton, specifically the microtubules, which are essential for mitosis and cell division.[1][18][19]
Caption: this compound's inhibitory effect on microtubule polymerization.
Experimental Workflow for Comparative Transcriptomics
The following diagram illustrates the key steps in a comparative transcriptomics study of fungicide-treated fungal cells.
Caption: Workflow for fungal comparative transcriptomics analysis.
Logical Relationship of this compound Resistance Mechanism
The transcriptomic data suggests a logical relationship where the upregulation of the RsCYP-1 gene in the resistant strain leads to detoxification of this compound, thereby preventing its inhibitory action.
Caption: Proposed mechanism of this compound resistance in R. solani.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 5. cancer.gov [cancer.gov]
- 6. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Integrative transcriptome analysis revealed the pathogenic molecular basis of Rhizoctonia solani AG-3 TB at three progressive stages of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Integrative transcriptome analysis revealed the pathogenic molecular basis of Rhizoctonia solani AG-3 TB at three progressive stages of infection [frontiersin.org]
- 10. zymoresearch.com [zymoresearch.com]
- 11. Illumina TruSeq Stranded mRNA Sample Preparation Protocol | CHMI services [chmi-sops.github.io]
- 12. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 13. Illumina TruSeq Stranded total Sample Preparation Protocol | CHMI services [chmi-sops.github.io]
- 14. support.illumina.com [support.illumina.com]
- 15. SARTools: A DESeq2- and EdgeR-Based R Pipeline for Comprehensive Differential Analysis of RNA-Seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SARTools: A DESeq2- and EdgeR-Based R Pipeline for Comprehensive Differential Analysis of RNA-Seq Data | PLOS One [journals.plos.org]
- 17. youtube.com [youtube.com]
- 18. Form follows function -- the versatile fungal cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iab.kit.edu [iab.kit.edu]
A Comparative Guide to the Physiological Effects of Pencycuron and Other Fungicides on Plants
This guide provides a detailed comparison of the physiological effects of pencycuron with other widely used fungicides, namely azoxystrobin (a strobilurin) and tebuconazole (a triazole). It is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of their respective impacts on plant physiology, supported by experimental data and methodologies.
Introduction to the Fungicides
This compound is a non-systemic, phenylurea fungicide with protective action.[1] It is highly specific against diseases caused by Rhizoctonia solani and Pellicularia spp., such as black scurf in potatoes and sheath blight in rice.[1][2][3] Its primary mode of action is the inhibition of mitosis and cell division in the target fungi.[1] While highly effective against specific pathogens, its direct physiological impact on the host plant is less pronounced compared to systemic fungicides.
Azoxystrobin , a broad-spectrum systemic fungicide from the strobilurin class, is used to control a wide range of fungal diseases in many crops.[4][5] Its mechanism involves the inhibition of mitochondrial respiration by blocking the electron transfer chain, which halts ATP production in fungi.[4] Beyond its fungicidal properties, azoxystrobin is known to induce physiological responses in plants, often referred to as "greening effects," which can include delayed senescence and enhanced stress tolerance.[6][7][8]
Tebuconazole is a systemic triazole fungicide that provides both protective and curative action against a broad spectrum of fungal diseases.[9] Its mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[10][11] Triazole fungicides, including tebuconazole, are well-documented to have significant effects on plant physiology, such as altering hormone metabolism and enhancing the plant's antioxidant defense systems, which can improve tolerance to abiotic stresses like salinity.[12][13][14]
Mechanism of Action
The fundamental differences in how these fungicides operate are key to understanding their varied physiological effects on plants.
Caption: Mechanisms of action for this compound, Azoxystrobin, and Tebuconazole.
Comparative Data on Plant Physiological Effects
The following tables summarize quantitative data from various studies, comparing the effects of these fungicides on key physiological parameters in plants.
Table 1: Effects on Photosynthetic Pigments
| Fungicide | Plant Species | Concentration | Change in Chlorophyll a | Change in Chlorophyll b | Change in Carotenoids | Citation |
| Azoxystrobin | Ginseng | 150 g a.i./ha | Significant Increase | Significant Increase | Not specified | [15] |
| Tebuconazole | Wheat (under salt stress) | 1.375 µM | Increased vs. stress control | Increased vs. stress control | Increased vs. stress control | [14] |
| Tebuconazole | Legumes (Chickpea) | Field Rate | Significant Decrease | Not specified | Not specified | [16] |
| This compound | Coriander (infected) | 0.2% | No significant change | No significant change | No significant change | [17] |
Table 2: Effects on Antioxidant Enzyme Activity
| Fungicide | Plant Species | Concentration | Change in SOD Activity | Change in CAT Activity | Change in APX Activity | Citation |
| Azoxystrobin | Ginseng | 225 g a.i./ha | Increased | Increased | Increased | [15] |
| Azoxystrobin | Wheat (under heat stress) | 40-120 mg/L | Not specified | Decreased | Decreased | [8][18] |
| Tebuconazole + Trifloxystrobin | Wheat (under salt stress) | 1.375 µM TEB | Increased | Increased | Increased | [13][14] |
| This compound | Not specified in detail | - | - | - | - |
Table 3: Effects on Oxidative Stress and Growth Parameters
| Fungicide | Plant Species | Concentration | Change in MDA Content | Change in Biomass (Shoot/Root) | Citation |
| Azoxystrobin | Ginseng | 225 g a.i./ha | Reduced | Not specified | [15] |
| Tebuconazole + Trifloxystrobin | Wheat (under salt stress) | 1.375 µM TEB | Decreased vs. stress control | Increased vs. stress control | [13][14] |
| Tebuconazole | Legumes (Pea, Lentil, etc.) | Field Rate | Not specified | Reduced (average 30%) | [16] |
| This compound | Not specified in detail | - | - | - |
Note: Direct comparative studies on the physiological effects of this compound on unstressed plants are limited in the available literature, as its primary role is a contact fungicide with high specificity to the pathogen.
Detailed Experimental Protocols
This section outlines the methodologies from key studies cited in this guide.
Caption: Generalized workflow for studying fungicide effects on plant physiology.
Protocol 1: Tebuconazole and Trifloxystrobin on Wheat under Salt Stress [13][14]
-
Plant Material: Wheat seedlings (Triticum aestivum L. cv. Norin 61).
-
Growth Conditions: Seedlings were grown in a nutrient solution.
-
Fungicide Treatment: Three-day-old seedlings were pre-treated for 48 hours with a solution containing 1.375 µM Tebuconazole (TEB) and 0.5 µM Trifloxystrobin (TRI).
-
Stress Application: After pre-treatment, five-day-old seedlings were subjected to salt stress by adding 250 mM NaCl to the nutrient solution for five days.
-
Physiological Analysis:
-
Oxidative Stress Markers: Malondialdehyde (MDA) and hydrogen peroxide (H₂O₂) content were measured from leaf samples to quantify lipid peroxidation and oxidative damage.
-
Antioxidant System: The activity of antioxidant enzymes (SOD, CAT, APX, GR) and the content of non-enzymatic antioxidants (AsA, GSH) were determined spectrophotometrically.
-
Growth Parameters: Fresh and dry weights of shoots and roots were recorded.
-
Protocol 2: Azoxystrobin on Ginseng Leaf Senescence [15]
-
Plant Material: Ginseng plants grown under field conditions.
-
Fungicide Treatment: Foliar application of azoxystrobin at concentrations of 150 g a.i./ha and 225 g a.i./ha.
-
Physiological Analysis:
-
Photosynthetic Pigments: Chlorophyll and soluble protein contents were measured from leaf samples.
-
Antioxidant Enzymes: Activities of superoxide dismutase (SOD), catalase (CAT), ascorbate peroxidase (APX), and peroxidase were assayed.
-
Oxidative Stress Markers: Malondialdehyde (MDA) content and superoxide radical (O₂⁻) levels were quantified to assess oxidative damage.
-
Signaling and Metabolic Pathways
Fungicides can interfere with various plant signaling pathways, either directly or as a secondary effect of mitigating pathogen-induced stress.
-
Triazoles (Tebuconazole): These fungicides are known to interfere with the biosynthesis of gibberellins and sterols in plants, which can sometimes lead to a growth regulation effect.[12] More significantly, their application can prime the plant's defense system. This involves the upregulation of antioxidant defense pathways, including the Ascorbate-Glutathione (AsA-GSH) cycle, which helps scavenge reactive oxygen species (ROS) generated during stress.[13][14]
-
Strobilurins (Azoxystrobin): The primary target in fungi is mitochondrial respiration. In plants, strobilurins can have a similar, albeit much weaker, effect on mitochondrial electron transport. This can lead to a cascade of physiological changes, including an increase in nitrate reductase activity, which enhances nitrogen assimilation, and a delay in senescence.[6] The anti-senescence effect is linked to the modulation of antioxidant enzyme activity, protecting cells from oxidative damage.[7][15]
Caption: Priming of plant stress response pathways by systemic fungicides.
Conclusion
This compound, azoxystrobin, and tebuconazole exhibit distinct profiles regarding their effects on plant physiology, largely dictated by their mode of action and systemic properties.
-
This compound: As a non-systemic contact fungicide, its primary role is to protect the plant surface from Rhizoctonia solani. The available data does not indicate significant direct physiological modulation within the plant. Its benefit to plant physiology is primarily indirect, by preventing disease and the associated stress.
-
Azoxystrobin: This systemic strobilurin fungicide shows clear evidence of direct physiological effects, including increased antioxidant capacity and delayed senescence (the "greening effect").[6][15] However, some studies indicate these benefits may be context-dependent and could be less effective or even detrimental under certain abiotic stresses like extreme heat.[8][18]
-
Tebuconazole: As a systemic triazole, tebuconazole demonstrates a strong capacity to modulate the plant's intrinsic stress response mechanisms. It actively enhances the antioxidant defense system, helping plants better tolerate abiotic stresses such as salinity.[13][14] This can result in improved growth and reduced oxidative damage under adverse conditions, although phytotoxicity has been observed in some plant species.[16]
For researchers, the choice of fungicide should consider not only its efficacy against target pathogens but also its potential to directly influence plant physiological pathways, which can be either beneficial or detrimental depending on the crop and environmental conditions.
References
- 1. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 2. youtube.com [youtube.com]
- 3. omsynth.com [omsynth.com]
- 4. pomais.com [pomais.com]
- 5. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scispace.com [scispace.com]
- 8. notulaebotanicae.ro [notulaebotanicae.ro]
- 9. Propiconazole â A Cost Effective Fungicide [kingquenson.com]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
- 12. Physiological effects of triazole fungicides in plants | Pobezhimova | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
- 13. Tebuconazole and trifloxystrobin regulate the physiology, antioxidant defense and methylglyoxal detoxification systems in conferring salt stress tolerance in Triticum aestivum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tebuconazole and trifloxystrobin regulate the physiology, antioxidant defense and methylglyoxal detoxification systems in conferring salt stress tolerance in Triticum aestivum L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of azoxystrobin fungicide on the physiological and biochemical indices and ginsenoside contents of ginseng leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. notulaebotanicae.ro [notulaebotanicae.ro]
Pencycuron Efficacy in Controlling Rhizoctonia solani: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive statistical analysis of pencycuron's efficacy in controlling the plant pathogen Rhizoctonia solani, the causal agent of significant crop diseases such as sheath blight in rice and black scurf in potatoes. This guide offers a comparative assessment of this compound against other commercially available fungicides, supported by experimental data from various in vitro and in vivo studies. The content is intended for researchers, scientists, and professionals in the field of drug development and crop protection.
This compound is a non-systemic phenylurea fungicide with a protective mode of action.[1] It specifically targets Rhizoctonia solani and related pathogens by inhibiting mitosis and cell division.[1] This targeted action makes it a valuable tool in integrated pest management programs. This guide presents a data-driven comparison of this compound's performance, enabling informed decisions in research and development.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound and alternative fungicides against Rhizoctonia solani, based on key performance indicators such as the half-maximal effective concentration (EC50), mycelial growth inhibition, and Percent Disease Index (PDI).
Table 1: In Vitro Efficacy of Various Fungicides Against Rhizoctonia solani
| Fungicide | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |
| This compound | 0.1 x 10⁻³ (µg/mL) | - | [2] |
| Azoxystrobin | 74.85 x 10⁻³ (µg/mL) | - | [2] |
| Fludioxonil | 0.06 x 10⁻³ (µg/mL) | - | [2] |
| Propiconazole 25% EC | 500 | 100 | [3][4] |
| Hexaconazole 5% SC | 500 | 91.47 | [3][4] |
| Tebuconazole 25.9% EC | 500 | 79.25 | [3][4] |
| Tebuconazole 50% + Trifloxystrobin 25% WG | 500 | 76.30 | [3][4] |
| Thifluzamide 24% SC | 200 | 100 | [5] |
| Validamycin 3 SL | 15 | 100 | [6] |
| Difenoconazole 25EC | 10 | 100 | [6] |
Table 2: Field Trial Efficacy of this compound and Alternatives Against Rice Sheath Blight (Rhizoctonia solani)
| Fungicide | Application Rate | Percent Disease Index (PDI) | Yield (q/ha) | Reference |
| This compound | - | - | - | - |
| Thifluzamide 24% SC | 0.8 ml/l | 12.96 | 51.2 | [5] |
| Propineb 70% WP | 3 g/l | 20.49 | - | [5] |
| Difenoconazole 25% EC | 0.5 ml/l | 20.99 | - | [5] |
| Azoxystrobin | 125 g/ha | >64% disease reduction | >60% yield increase | [7] |
| Hexaconazole 5% EC | - | 11.11% severity | 5566 kg/ha |
Note: Direct comparison of PDI and yield is challenging due to variations in experimental conditions across different studies. The data is presented as reported in the respective sources.
Experimental Protocols
The data presented in this guide is derived from studies employing standardized methodologies for fungicide efficacy testing. Below is a synthesized protocol representative of the key experiments cited.
In Vitro Fungicide Efficacy Assessment (Poisoned Food Technique)
-
Medium Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.
-
Fungicide Incorporation: A stock solution of the test fungicide is prepared. The required quantity of the fungicide is added to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 500 ppm).[8] The fungicide-amended medium is then poured into sterile Petri plates.
-
Inoculation: A mycelial disc (typically 5mm in diameter) is taken from the margin of an actively growing culture of Rhizoctonia solani and placed at the center of each fungicide-amended and control (fungicide-free) PDA plate.[9]
-
Incubation: The inoculated plates are incubated at a controlled temperature (typically 25-28°C) until the mycelial growth in the control plate reaches the edge of the plate.[9]
-
Data Collection: The radial growth of the fungal colony is measured in millimeters.
-
Calculation of Mycelial Growth Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) x 100 Where: C = Average diameter of mycelial growth in the control plate, and T = Average diameter of mycelial growth in the treated plate.[10]
-
EC50 Determination: To determine the EC50 value, a range of fungicide concentrations are tested, and the data is subjected to probit analysis.
In Vivo (Field Trial) Fungicide Efficacy Assessment for Rice Sheath Blight
-
Experimental Design: Field trials are typically laid out in a Randomized Block Design (RBD) with multiple replications for each treatment.[10]
-
Plot Preparation and Planting: Rice is transplanted in the experimental plots. Standard agronomic practices, including fertilizer application (NPK), are followed.[10]
-
Inoculum Preparation and Inoculation: Rhizoctonia solani is cultured on a suitable substrate (e.g., rice grains or sand-maize medium). The inoculum is then placed in the center of the rice hills at the tillering stage to ensure uniform disease pressure.
-
Fungicide Application: Fungicides are applied as foliar sprays at predetermined timings, often at the first sign of disease and with subsequent applications at specified intervals (e.g., 10-15 days).
-
Disease Assessment: Disease severity is recorded at different time points after inoculation and fungicide application. The Percent Disease Index (PDI) is calculated based on a scoring scale (e.g., 0-9 scale) that assesses the vertical spread of the disease on the rice sheath.
-
Yield Data Collection: At crop maturity, the grain yield from each plot is harvested, dried, and weighed to determine the yield in kilograms per hectare ( kg/ha ) or quintals per hectare (q/ha).
-
Statistical Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between treatments.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a fungicide efficacy trial, from the initial preparation to the final data analysis.
Caption: Workflow of In Vitro and In Vivo Fungicide Efficacy Trials.
This compound's Mode of Action
This compound acts as a non-systemic fungicide with protective action.[1] Its mode of action involves the inhibition of mitosis and cell division in the target fungus, Rhizoctonia solani.[1] This specific mechanism disrupts the normal growth and proliferation of the pathogen.
Caption: this compound's Mode of Action on Rhizoctonia solani.
References
- 1. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biochemjournal.com [biochemjournal.com]
- 5. imskolkata.org [imskolkata.org]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gkvsociety.com [gkvsociety.com]
- 10. xisdxjxsu.asia [xisdxjxsu.asia]
Safety Operating Guide
Navigating the Safe Disposal of Pencycuron: A Comprehensive Guide
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical agents like Pencycuron are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a non-systemic phenylurea fungicide. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
This compound is recognized for its targeted action against diseases caused by Rhizoctonia solani and Pellicularia spp. However, it is also classified as very toxic to aquatic life with long-lasting effects, making its proper disposal a critical concern.[1][2][3]
Key this compound Handling and Disposal Parameters
To facilitate safe handling and disposal, key physical, chemical, and toxicity data for this compound are summarized below. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Significance for Disposal |
| Chemical Formula | C₁₉H₂₁ClN₂O | Understanding the chemical nature helps in assessing potential reactions and selecting appropriate disposal methods. |
| Molecular Weight | 328.8 g/mol | Relevant for chemical calculations and waste manifest documentation. |
| Physical State | White to Off-White Solid | As a solid, there is a risk of dust formation, necessitating appropriate respiratory protection during handling.[4] |
| Solubility | In water: 0.3 mg/L (20°C). Soluble in Chloroform, Methanol (Slightly). | Low water solubility means it will persist in aquatic environments.[3][5] Avoid disposal into water systems.[1][6] |
| Melting Point | 129 - 134°C | Relevant for understanding its behavior under different temperature conditions, particularly for thermal disposal methods.[4] |
| Acute Oral LD50 (Rat) | >5000 mg/kg | Indicates low acute oral toxicity to mammals.[5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | This is a primary driver for stringent disposal regulations to prevent environmental contamination.[1][2] |
Standard Operating Protocol: this compound Spill and Disposal
This protocol details the necessary steps for managing a minor laboratory spill of solid this compound and the subsequent disposal of the waste.
Objective: To safely clean a minor spill of this compound powder, decontaminate the affected area, and package the resulting waste for proper disposal.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (impermeable), safety goggles with side-shields, full-face respirator (if ventilation is inadequate or exposure limits are exceeded), lab coat or impervious clothing.[2][4]
-
Spill Control: Absorbent pads, dry sand, or other inert material.
-
Cleaning Supplies: Decontamination solution (e.g., mild soap and water), paper towels.
-
Waste Disposal: Sealable, labeled hazardous waste container.
Procedure:
-
Immediate Response & Area Isolation:
-
Alert personnel in the immediate vicinity of the spill.
-
If safe to do so, restrict access to the spill area.
-
Ensure adequate ventilation.[4]
-
-
Don Personal Protective Equipment (PPE):
-
Put on all required PPE before approaching the spill.
-
-
Containment and Collection of Spilled Material:
-
Carefully sweep or scoop up the solid this compound, avoiding dust generation.[4]
-
Place the collected material into a designated, sealable hazardous waste container.
-
If a liquid formulation has spilled, cover with an inert absorbent material, allow it to be fully absorbed, then scoop the absorbed material into the hazardous waste container.
-
-
Decontamination of Spill Area:
-
Clean the spill surface with a cloth or paper towels wetted with a soap and water solution.
-
Wipe the area from the outer edge of the spill towards the center.
-
Place all cleaning materials (wipes, gloves, etc.) into the hazardous waste container.
-
-
Waste Packaging and Labeling:
-
Securely seal the hazardous waste container.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date of generation.
-
-
Final Disposal:
-
Dispose of the waste container through an approved hazardous waste disposal company.[1]
-
Disposal methods may include incineration in a specialized pesticide incinerator.[5]
-
Never dispose of this compound waste in standard trash or down the drain.[6] This material must not be allowed to enter sewers or waterways.[1]
-
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposition.
Caption: Logical workflow for this compound waste management.
Regulatory Context and Final Recommendations
It is imperative to be aware of and comply with all local, regional, and national regulations governing pesticide waste.[1][5] For instance, the use of this compound has been subject to regulatory action, including withdrawal from the market in the UK and EU, due to consumer risk assessments.[7]
Always consult the product's Safety Data Sheet (SDS) and the product label for the most current and specific disposal instructions.[4][8] If any uncertainty exists, contact your institution's environmental health and safety department or a certified hazardous waste disposal provider for guidance. By adhering to these rigorous disposal procedures, researchers and scientists can ensure a safe laboratory environment and protect the broader ecosystem.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. echemi.com [echemi.com]
- 3. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. sinon.co.th [sinon.co.th]
- 6. hgic.clemson.edu [hgic.clemson.edu]
- 7. nfuonline.com [nfuonline.com]
- 8. Disposal of Pesticides [npic.orst.edu]
Personal protective equipment for handling Pencycuron
Essential Safety and Handling Guide for Pencycuron
This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operations and disposal.
This compound Hazard Overview
This compound is a fungicide that presents several hazards. It is harmful if inhaled, causes eye irritation, and is very toxic to aquatic life with long-lasting effects[1][2][3]. Understanding these risks is the first step toward safe handling.
Key Hazards:
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety. The required PPE varies depending on the specific task being performed. Any product that contains a pesticide must be handled using the required PPE in the correct way[4].
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| Activity | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Weighing/Handling Solid | Dust mask or a full-face respirator if exposure limits are exceeded or symptoms like irritation are experienced[1][3]. | Chemical-resistant rubber or nitrile gloves[1][5]. | Tightly fitting safety goggles with side-shields[1][3]. | Lab coat or chemical-resistant coveralls[3][6]. |
| Mixing/Pouring Liquids | Use in a well-ventilated area or with local exhaust ventilation[1][2]. | Chemical-resistant gauntlet gloves extending up the forearm[7]. | Chemical goggles and a face shield[7]. | Chemical-resistant apron over a lab coat or coveralls[8]. |
| Application (Spraying) | Full-face respirator if spraying can generate aerosols or vapors[3]. | Chemical-resistant gloves[1][5]. | Tightly fitting safety goggles and a face shield[1][7]. | Chemical-resistant, liquid-tight spray suit[5][6]. |
| Spill Cleanup | Full-face respirator appropriate for the concentration of the spilled material[3]. | Chemical-resistant gloves[1]. | Tightly fitting safety goggles and a face shield[1][7]. | Impervious, fire/flame resistant clothing or suit[3][6]. |
| Waste Disposal | Appropriate respiratory protection based on the form of the waste (dust, liquid)[1][3]. | Chemical-resistant gloves[1]. | Tightly fitting safety goggles[1][3]. | Lab coat or coveralls[3]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
Step-by-Step Operational Plan for Handling this compound
-
Preparation and Planning:
-
Read the Safety Data Sheet (SDS) and product label thoroughly before beginning any work[4][7].
-
Ensure a well-ventilated area, preferably a chemical fume hood, is available and operational[1][2].
-
Locate the nearest eyewash station and safety shower.
-
Assemble all necessary PPE as outlined in Table 1. Check all PPE for defects or damage before use[7].
-
-
Handling and Mixing:
-
When handling, avoid the formation of dust and aerosols[3].
-
Wear appropriate PPE, including safety goggles, gloves, and protective clothing[1][3].
-
Ground/bond containers and receiving equipment when transferring liquids to prevent static discharge[9].
-
Use only non-sparking tools[3].
-
Wash hands thoroughly after handling and before eating, drinking, or smoking[1].
-
-
Storage:
This compound Disposal Plan
Improper disposal of this compound can harm the environment. It is classified as very toxic to aquatic life[2][3].
-
Waste Collection:
-
Container Disposal:
-
Empty containers may retain product residues and must be disposed of safely[2].
-
For containers that held acutely hazardous waste, triple rinsing or an equivalent measure is required. The rinsate must be collected and handled as hazardous waste[12].
-
Empty containers should be taken to an approved waste handling site for recycling or disposal[2].
-
-
Final Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations[1][2].
-
The preferred method of disposal is often incineration in a facility designed for pesticide disposal[1].
-
If an incinerator is not available, burial in an approved landfill may be an option, but there must be no risk of contaminating ground or surface water[1].
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory.
Emergency and First Aid Procedures
In case of accidental exposure, immediate action is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. Immediately call a physician or poison control center[1]. |
| Skin Contact | Immediately remove contaminated clothing. Thoroughly wash the affected areas with soap and water[1]. Get medical attention if irritation develops and persists[2]. |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present. Get medical attention if irritation develops and persists[1]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately[1]. |
References
- 1. sinon.co.th [sinon.co.th]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. agilent.com [agilent.com]
- 10. This compound Fungicide For Tomato Plants Grapes Manufacturer [hbjrain.com]
- 11. bayercropscience.ie [bayercropscience.ie]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
